15-OH Tafluprost
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O6/c1-18(2)31-25(29)13-9-4-3-8-12-21-22(24(28)16-23(21)27)15-14-19(26)17-30-20-10-6-5-7-11-20/h3,5-8,10-11,14-15,18-19,21-24,26-28H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t19-,21-,22-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPNUICIWHCOON-HQUSFCFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Activity of 15-OH Tafluprost: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-OH Tafluprost, also known as Tafluprost acid, is the biologically active carboxylic acid metabolite of the prostaglandin (B15479496) F2α analogue, Tafluprost. Tafluprost is a potent ocular hypotensive agent used in the management of open-angle glaucoma and ocular hypertension. As a prodrug, Tafluprost is rapidly hydrolyzed by corneal esterases to its active form, this compound, which then exerts its therapeutic effects. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, receptor binding and functional activity, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.
Core Mechanism of Action
This compound is a highly selective and potent agonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2] The primary mechanism by which this compound lowers intraocular pressure (IOP) is by increasing the uveoscleral outflow of aqueous humor.[3][4] This is achieved through the remodeling of the extracellular matrix in the ciliary muscle and sclera.[5] Activation of the FP receptor in the ciliary muscle initiates a signaling cascade that leads to the upregulation of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of extracellular matrix components.[1][5][6] This enzymatic activity reduces the hydraulic resistance within the uveoscleral pathway, facilitating the drainage of aqueous humor and consequently lowering IOP.
Quantitative Biological Data
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data for its biological activity.
| Parameter | Receptor | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Human Prostanoid FP Receptor | 0.4 nM | Radioligand Binding Assay | |
| Functional Potency (EC50) | Human Prostanoid FP Receptor | 0.53 nM | Calcium Mobilization Assay | |
| Relative Affinity | Human Prostanoid FP Receptor | ~12 times higher than latanoprost (B1674536) acid | Radioligand Binding Assay | |
| Selectivity (IC50) | Human Prostanoid EP3 Receptor | 67 nM | Radioligand Binding Assay |
Signaling Pathways
The binding of this compound to the FP receptor triggers a cascade of intracellular signaling events. The FP receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein.[2]
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human FP receptor.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Detection of EP1 and FP receptor mRNAs in the iris-ciliary body using in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and Mechanisms of Uveoscleral Outflow | Ento Key [entokey.com]
- 4. aoa.org [aoa.org]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandins increase matrix metalloproteinase release from human ciliary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tafluprost: Chemical Structure, Properties, and Pharmacological Profile
A Note on Nomenclature: Tafluprost (B1681877) vs. "15-OH Tafluprost"
It is critical to clarify a key structural aspect at the outset. The compound of interest, Tafluprost, is a prostaglandin (B15479496) F2α analog. A defining feature of its chemical structure is the substitution of the hydroxyl group (-OH) at the carbon-15 (B1200482) position with two fluorine atoms. This modification is crucial to its pharmacological profile, as it prevents metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase. Therefore, the term "this compound" is a misnomer for the active pharmaceutical ingredient and this guide will focus on the scientifically recognized and clinically utilized compound, Tafluprost.
Chemical Identity and Structure
Tafluprost is a synthetic analog of prostaglandin F2α. It is an isopropyl ester prodrug, which is hydrolyzed in the cornea to its biologically active form, tafluprost acid.[1][2]
| Identifier | Value |
| IUPAC Name | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate[3] |
| CAS Number | 209860-87-7[3][4] |
| Molecular Formula | C₂₅H₃₄F₂O₅[3][4] |
| SMILES | CC(C)OC(=O)CCC/C=C\C[C@H]1--INVALID-LINK--(F)F)O">C@HO |
| Synonyms | AFP-168, MK-2452, Taflotan, Zioptan, Saflutan[3][4][5] |
Physicochemical Properties
Tafluprost is a colorless to light yellow viscous liquid.[6] Its physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 452.5 g/mol [3] |
| Appearance | Clear, colorless to slightly yellow liquid[4] |
| Solubility | Soluble in ethanol (B145695) and methanol; sparingly soluble in water.[4][7] |
| LogP (Partition Coefficient) | ~3.9 - 4.05[3][4] |
| pKa | 5.5 - 6.7[3] |
| Boiling Point | 100°C[3] |
| Melting Point | 87.5°C[3] |
Pharmacological Profile
Mechanism of Action
Tafluprost is a selective agonist of the prostaglandin F (FP) receptor.[8][9] As a prodrug, it readily penetrates the cornea and is hydrolyzed by esterases to its active metabolite, tafluprost acid.[1][8] Tafluprost acid has a high affinity for the FP receptor, which is about 12 times greater than that of latanoprost (B1674536) acid.[10]
Activation of the FP receptor in the ciliary muscle and other tissues of the eye initiates a signaling cascade that leads to a reduction in intraocular pressure (IOP).[8][9] The primary mechanism for this IOP reduction is an increase in the uveoscleral outflow of aqueous humor.[1][8] There is also evidence to suggest a lesser effect on the trabecular meshwork outflow.[10] Some studies suggest that part of Tafluprost's IOP-lowering effect may be mediated through the EP3 receptor, stimulated by endogenous prostaglandins (B1171923) produced upon FP receptor activation.[1][11]
Pharmacokinetics
Following topical administration, Tafluprost is rapidly absorbed through the cornea. The onset of action is typically 2 to 4 hours, with the maximum effect reached after 12 hours. The reduction in intraocular pressure is sustained for at least 24 hours.[2] The active metabolite, tafluprost acid, is further metabolized via beta-oxidation.[2]
Signaling Pathway
The binding of tafluprost acid to the G-protein coupled FP receptor triggers a downstream signaling cascade. This involves the activation of protein kinase C and the upregulation of matrix metalloproteinases.[10] These enzymes are involved in the remodeling of the extracellular matrix in the uveoscleral pathway, which is thought to increase the outflow of aqueous humor.
Experimental Protocols
Synthesis of Tafluprost
Several synthetic routes for Tafluprost have been reported. A convergent synthesis approach often involves the Julia-Kocienski olefination to construct the carbon skeleton, followed by key steps such as fluorination and esterification.[12][13]
A reported synthesis involves the following key transformations:[13]
-
Julia-Kocienski Olefination: Coupling of a phenylsulfonyl derivative with an aldehyde to form the trans-alkene of the omega chain.
-
Fluorination: Use of a fluorinating agent such as Deoxo-Fluor to introduce the two fluorine atoms at the C-15 position.
-
Deprotection: Removal of protecting groups from the hydroxyl functions.
-
Esterification: Reaction of the carboxylic acid with isopropyl iodide in the presence of a base like DBU to form the final isopropyl ester.
Analytical Methods
High-performance liquid chromatography (HPLC) is a commonly used technique for the analysis of Tafluprost in pharmaceutical formulations and biological samples.[14][15]
HPLC Method with Fluorescence Detection: [15][16]
-
Column: HyperClone™ ODS (C18), 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of ethanol and 0.01 M phosphate (B84403) buffer (60:40 v/v), pH 4.5.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detection with excitation at 220 nm and emission at 292 nm.
-
Internal Standard: Bimatoprost.
LC-MS/MS Method for Tafluprost Acid: [14]
-
This method is highly sensitive and suitable for pharmacokinetic studies, with a lower limit of quantification (LLOQ) of 10 pg/mL.
In Vitro and In Vivo Studies
In Vitro Studies
-
Receptor Binding Assays: These assays have demonstrated the high affinity of tafluprost acid for the FP receptor, with a Ki of 0.4 nM.[1]
-
Cell Viability Assays: Studies using human corneal epithelial cells have been conducted to assess the ocular tolerability of preservative-free Tafluprost formulations.[17][18][19]
In Vivo Studies
-
Animal Models: The IOP-lowering effects of Tafluprost have been evaluated in various animal models, including normotensive and laser-induced hypertensive monkeys, as well as rabbits.[5][20]
-
Clinical Trials: Numerous clinical trials in human subjects have confirmed the efficacy and safety of Tafluprost for the treatment of open-angle glaucoma and ocular hypertension.[20]
Data Summary
Pharmacological Activity:
| Parameter | Value | Reference |
| FP Receptor Binding Affinity (Ki) | 0.4 nM (for tafluprost acid) | [1] |
| Onset of Action | 2-4 hours | [2] |
| Duration of Action | ≥ 24 hours | [2] |
Analytical Method Performance (HPLC-Fluorescence): [15][16]
| Parameter | Value |
| Linearity Range | 0.05 - 2 µg/mL |
| Limit of Detection (LOD) | 0.016 µg/mL |
| Limit of Quantification (LOQ) | 0.048 µg/mL |
| Accuracy (% Recovery) | 100.13 ± 1.27% |
| Precision (% RSD) | < 2.0% |
References
- 1. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tafluprost - Wikipedia [en.wikipedia.org]
- 3. Tafluprost | C25H34F2O5 | CID 9868491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemignition.com [chemignition.com]
- 5. medkoo.com [medkoo.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. RU2761625C2 - Pharmaceutical composition of tafluprost - Google Patents [patents.google.com]
- 8. What is the mechanism of Tafluprost? [synapse.patsnap.com]
- 9. What is Tafluprost used for? [synapse.patsnap.com]
- 10. Tafluprost once daily for treatment of elevated intraocular pressure in patients with open-angle glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The IOP‐lowering effects and mechanism of action of tafluprost in prostanoid receptor‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Green, Validated HPLC Method Coupled With Fluorescence Detection for the Analysis of Tafluprost in its Pure Form and Ophthalmic Formulation: Application to Aqueous Humor and Content Uniformity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Ocular Tolerability of Preservative-Free Tafluprost and Latanoprost: in vitro and in vivo Comparative Study [openophthalmologyjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. Ocular Tolerability of Preservative-Free Tafluprost and Latanoprost: in vitro and in vivo Comparative Study [openophthalmologyjournal.com]
- 20. Clinical appraisal of tafluprost in the reduction of elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Enzymatic Conversion of Tafluprost to Tafluprost Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tafluprost is a fluorinated synthetic analog of prostaglandin (B15479496) F2α (PGF2α) and a cornerstone in the management of open-angle glaucoma and ocular hypertension.[1][2][3] It is administered as an isopropyl ester prodrug, which is a pharmacologically inactive compound designed to enhance corneal penetration.[1][4][5] To exert its therapeutic effect of lowering intraocular pressure (IOP), Tafluprost must undergo enzymatic conversion to its biologically active metabolite, Tafluprost acid (also known as AFP-172).[4][5][6] This conversion is a critical step in its mechanism of action, which involves increasing the uveoscleral outflow of aqueous humor.[7][8][9] This guide provides a comprehensive overview of the enzymatic hydrolysis of Tafluprost, detailing the metabolic pathway, pharmacokinetic data, and the experimental methodologies used to study this vital biotransformation.
The Enzymatic Hydrolysis of Tafluprost
The conversion of Tafluprost to its active form is a hydrolytic reaction catalyzed by esterases present in ocular tissues.[5][10]
-
Enzymes Involved: The primary enzymes responsible for this bioactivation are carboxylesterases (CES), which are abundant in the cornea.[4][5][11] Carboxylesterases are a class of serine hydrolases that catalyze the hydrolysis of a wide range of ester-containing compounds.[12][13][14] Human carboxylesterase 1 (CES1) and 2 (CES2) are the major isoforms involved in drug metabolism.[13][15][16] While both are present in the liver, CES2 is highly expressed in the intestine, and CES1 is the predominant form in many other tissues.[14][15] In the context of ophthalmic drug delivery, corneal esterases play the pivotal role.
-
Reaction Mechanism: The enzymatic reaction involves the hydrolysis of the isopropyl ester moiety at the C-1 carboxyl group of the Tafluprost molecule. This process yields the active Tafluprost free acid and isopropanol. The modification at the C-15 position with two fluorine atoms makes Tafluprost resistant to metabolism by 15-hydroxyprostaglandin dehydrogenase, which would otherwise inactivate it, thus prolonging its local therapeutic effect.[1]
-
Location of Conversion: Upon topical administration of the ophthalmic solution, Tafluprost penetrates the cornea where it rapidly encounters high concentrations of esterases.[5][7][10] The hydrolysis occurs primarily within the cornea, releasing the active Tafluprost acid into the aqueous humor, where it can then bind to prostanoid FP receptors on the ciliary muscle.[7][17]
Pharmacokinetics of the Conversion and Subsequent Metabolism
The conversion of Tafluprost to Tafluprost acid is a rapid and efficient process, ensuring swift onset of its therapeutic action.
-
Absorption and Onset of Action: After ocular instillation, Tafluprost is quickly absorbed through the cornea.[10][18] The enzymatic conversion to Tafluprost acid is so rapid that the prodrug itself is often undetectable in plasma.[18] Peak plasma concentrations of Tafluprost acid are typically observed within 10 to 15 minutes of administration.[2][7][10] The reduction in intraocular pressure generally begins within 2 to 4 hours, with the maximum effect reached after about 12 hours.[19]
-
Ocular Distribution: Following administration, high concentrations of drug-related radioactivity (from radiolabeled studies) are found in the cornea and conjunctiva, followed by the iris, ciliary body, and aqueous humor.[17][18] The active moiety, Tafluprost acid, is the main radioactive component detected in these key ocular tissues for at least 8 hours post-dose.[7][18]
-
Systemic Metabolism and Elimination: Once Tafluprost acid enters the systemic circulation, it undergoes further metabolism primarily through fatty acid β-oxidation and phase II conjugation, which are common pathways for endogenous prostaglandins.[10][17][19] The systemic exposure to Tafluprost acid is very low and transient, with plasma concentrations falling below the limit of quantification (typically 10 pg/mL) within 30 minutes.[2][10]
Data Presentation
The following tables summarize key quantitative data related to the pharmacokinetics and analysis of Tafluprost and its active metabolite.
Table 1: Pharmacokinetic Parameters of Tafluprost Acid After Ocular Administration of 0.0015% Tafluprost Solution
| Parameter | Value | Species | Reference |
| Tmax (Peak Plasma Time) | ~10 minutes | Human | [2][7][10] |
| Cmax (Peak Plasma Conc.) | 26 - 27 pg/mL | Human | [2][19] |
| AUC (Area Under the Curve) | 394 - 432 pg*min/mL | Human | [2][19] |
| Systemic Half-life | < 30 minutes | Human | [10] |
Table 2: Comparison of Validated Analytical Methods for Tafluprost and Tafluprost Acid Quantification
| Parameter | HPLC-Fluorescence Detection | HPLC-UV Detection | LC-MS/MS |
| Analyte | Tafluprost | Tafluprost | Tafluprost Acid |
| Linearity Range | 0.05 - 2 µg/mL | 0.6 - 45 µg/mL | N/A (LLOQ specified) |
| Limit of Detection (LOD) | 0.016 µg/mL | 0.18 µg/mL | N/A |
| Limit of Quantification (LOQ) | 0.048 µg/mL | 0.55 µg/mL | 10 pg/mL (LLOQ) |
| Primary Application | Formulation Analysis, Aqueous Humor | Formulation Analysis | Pharmacokinetic Studies (Plasma, Ocular Tissues) |
| Reference | [20][21] | [22] | [19][22] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of Tafluprost's enzymatic conversion.
Protocol 1: In Vitro Hydrolysis of Tafluprost using Corneal Homogenate
-
Preparation of Corneal Homogenate:
-
Excise corneas from fresh animal eyes (e.g., rabbit or porcine) in a sterile environment.
-
Wash the corneas with ice-cold phosphate-buffered saline (PBS), pH 7.4.
-
Mince the tissue and homogenize in a suitable buffer (e.g., PBS with protease inhibitors) using a glass homogenizer on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove cellular debris. The resulting supernatant, the S9 fraction, contains the cytosolic and microsomal enzymes, including esterases.
-
Determine the total protein concentration of the S9 fraction using a standard method like the Bradford assay.
-
-
Enzymatic Assay:
-
Prepare a reaction mixture containing the corneal S9 fraction (e.g., 0.1-1.0 mg/mL protein) in PBS.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding Tafluprost (dissolved in a minimal amount of a suitable solvent like ethanol (B145695) or DMSO, then diluted in buffer) to a final concentration within a relevant range (e.g., 1-100 µM).
-
Incubate the reaction at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Stop the reaction immediately by adding an equal volume of a quenching solution, such as ice-cold acetonitrile (B52724) containing an internal standard (e.g., another prostaglandin analog like Bimatoprost).[21]
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the concentrations of remaining Tafluprost and the formed Tafluprost acid using a validated LC-MS/MS method (as described in Protocol 2).
-
Calculate the rate of hydrolysis from the disappearance of the substrate or the appearance of the product over time.
-
Protocol 2: Quantification of Tafluprost Acid in Biological Matrices by LC-MS/MS
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of the biological sample (e.g., plasma, aqueous humor, or S9 incubation supernatant), add the internal standard.
-
Add an acidic buffer to protonate the Tafluprost acid, making it less polar.
-
Add an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex vigorously for several minutes to ensure thorough mixing and extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[21]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate would be around 0.5 - 1.0 mL/min.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for both Tafluprost acid and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the known concentrations of calibration standards.
-
Determine the concentration of Tafluprost acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations: Pathways and Workflows
Metabolic Pathway of Tafluprost
Caption: Enzymatic conversion of Tafluprost to its active acid form in the cornea.
Experimental Workflow for In Vitro Hydrolysis Assay
References
- 1. Tafluprost once daily for treatment of elevated intraocular pressure in patients with open-angle glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tafluprost | C25H34F2O5 | CID 9868491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. benchchem.com [benchchem.com]
- 7. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Tafluprost? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 11. researchgate.net [researchgate.net]
- 12. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolism and ocular tissue distribution of an antiglaucoma prostanoid, tafluprost, after ocular instillation to monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Disposition and metabolism of a novel prostanoid antiglaucoma medication, tafluprost, following ocular administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. africaresearchconnects.com [africaresearchconnects.com]
- 21. Green, Validated HPLC Method Coupled With Fluorescence Detection for the Analysis of Tafluprost in its Pure Form and Ophthalmic Formulation: Application to Aqueous Humor and Content Uniformity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
A Technical Guide to 15-OH Tafluprost: Function in Ocular Physiology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the function of 15-OH Tafluprost (B1681877), the active metabolite of the prostaglandin (B15479496) F2α analog tafluprost, in ocular physiology. It is intended for researchers, scientists, and professionals involved in drug development in the field of ophthalmology. This document summarizes the mechanism of action, quantitative pharmacological data, and relevant signaling pathways of this potent ocular hypotensive agent.
Introduction
Tafluprost is a fluorinated synthetic analog of prostaglandin F2α used in the management of open-angle glaucoma and ocular hypertension.[1][2] It is a lipophilic ester prodrug that readily penetrates the cornea and is rapidly hydrolyzed by corneal esterases to its biologically active form, 15-OH Tafluprost (tafluprost acid).[3][4][5] The primary therapeutic effect of this compound is the reduction of intraocular pressure (IOP), a major risk factor for the progression of glaucomatous optic neuropathy.[6][7]
Mechanism of Action
The principal mechanism by which this compound lowers IOP is by increasing the uveoscleral outflow of aqueous humor.[3][5][6] This is achieved through its action as a highly selective and potent agonist for the prostaglandin F (FP) receptor, a G-protein coupled receptor located in the ciliary muscle and other ocular tissues.[1][8][9]
Binding of this compound to the FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix within the ciliary muscle and surrounding tissues.[1][10] This remodeling process is thought to involve the upregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade components of the extracellular matrix, such as collagen.[10] The resulting widening of the interstitial spaces within the ciliary muscle reduces the resistance to aqueous humor outflow through the uveoscleral pathway, thereby lowering IOP.[11] There is also some evidence to suggest a secondary mechanism involving an increase in the total outflow facility.[12]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound, providing a basis for comparison and further research.
Table 1: Receptor Binding Affinity and Potency
| Parameter | Value | Species | Notes |
| Ki for FP Receptor | 0.4 nM | Human | Ki represents the inhibition constant, indicating high binding affinity.[3][8] |
| EC50 for FP Receptor | 0.53 nM | Human | EC50 is the concentration for 50% of maximal effect, indicating high potency.[8] |
| Binding Affinity vs. Latanoprost Acid | 12 times higher | - | Demonstrates a significantly greater affinity for the FP receptor compared to another common prostaglandin analog.[12][13] |
| Affinity for EP3 Receptor | 126 times weaker than for FP receptor | Human | IC50 of 67 nM, indicating much lower affinity for the EP3 receptor.[8] |
Table 2: Clinical Efficacy in Intraocular Pressure (IOP) Reduction
| Study Population | Baseline IOP (mmHg) | IOP Reduction | Duration | Comparator |
| Open-Angle Glaucoma or Ocular Hypertension | 23-26 | 6-8 mmHg | 3 months | - |
| Open-Angle Glaucoma or Ocular Hypertension | 23-26 | 5-8 mmHg | 6 months | - |
| Primary Open-Angle Glaucoma or Ocular Hypertension | - | 6.6 ± 2.5 mmHg (27.6 ± 9.6%) | 4 weeks | Latanoprost (6.2 ± 2.5 mmHg) |
| Normotensive Glaucoma | - | 4.0 mmHg | - | Placebo |
| Open-Angle Glaucoma or Ocular Hypertension | - | 9.7 ± 3.3 mmHg | - | Latanoprost (8.8 ± 4.3 mmHg) |
Table 3: Pharmacokinetic Properties of this compound (Tafluprost Acid)
| Parameter | Value | Formulation | Notes |
| Peak Plasma Concentration (Cmax) on Day 8 | 26.6 ± 18.0 pg/mL | Preservative-Free | Following topical ocular administration.[9] |
| Peak Plasma Concentration (Cmax) on Day 8 | 31.4 ± 19.5 pg/mL | Preservative-Containing | Following topical ocular administration.[9] |
| Time to Peak Plasma Concentration (Tmax) on Day 8 | 10 minutes (median) | Both | Rapid absorption and conversion.[9] |
| Area Under the Curve (AUC0-last) on Day 8 | 431.9 ± 457.8 pgmin/mL | Preservative-Free | [9] |
| Area Under the Curve (AUC0-last) on Day 8 | 581.1 ± 529.9 pgmin/mL | Preservative-Containing | [9] |
| Plasma Half-Life | Below limit of quantitation within 30 minutes | - | Rapidly eliminated from plasma.[14] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and a generalized workflow for its preclinical evaluation.
Experimental Protocols
Detailed experimental protocols are proprietary to the conducting research institutions and are not fully available in the public domain. However, a general overview of the methodologies employed in the preclinical and clinical evaluation of this compound is provided below.
5.1. Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound for the FP receptor and other prostanoid receptors.
-
General Methodology: Competitive radioligand binding assays are performed using cell membranes prepared from cells expressing the recombinant human prostanoid receptors. Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., ³H-PGF2α) and varying concentrations of the unlabeled competitor drug (this compound). The amount of bound radioactivity is measured, and the Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
5.2. In Vivo IOP-Lowering Studies in Animal Models
-
Objective: To evaluate the IOP-lowering efficacy and duration of action of topically administered tafluprost.
-
General Methodology: Studies are often conducted in monkeys with normal IOP or laser-induced ocular hypertension. A single drop of the tafluprost ophthalmic solution is instilled into the conjunctival sac. IOP is measured at baseline and at multiple time points post-administration using a calibrated tonometer. The change in IOP from baseline is calculated and compared to a vehicle control or a comparator drug.
5.3. Aqueous Humor Dynamics Studies
-
Objective: To determine the effect of tafluprost on the rate of aqueous humor outflow.
-
General Methodology: Fluorophotometry is a common technique used to measure the rate of aqueous humor flow and uveoscleral outflow. A fluorescent tracer is administered systemically or topically, and the rate of its appearance and disappearance from the anterior chamber is measured using a specialized fluorophotometer. Changes in these rates after treatment with tafluprost are indicative of its effect on aqueous humor dynamics.
5.4. Clinical Trials
-
Objective: To assess the safety and efficacy of tafluprost in human subjects.
-
General Methodology: Randomized, controlled, and often double-masked clinical trials are conducted in patients with open-angle glaucoma or ocular hypertension. Patients are randomly assigned to receive tafluprost, a placebo, or a comparator drug. The primary efficacy endpoint is typically the mean change in IOP from baseline at specified time points over a period of several months. Safety is assessed by monitoring adverse events, including ocular and systemic side effects.
Conclusion
This compound is a highly potent and selective FP receptor agonist that effectively lowers intraocular pressure by enhancing uveoscleral outflow. Its favorable pharmacological profile, characterized by high receptor affinity and significant clinical efficacy, establishes it as a valuable therapeutic agent in the management of glaucoma. Further research into the downstream signaling pathways and long-term effects on ocular tissues will continue to refine our understanding of its role in ocular physiology and may open new avenues for the treatment of glaucomatous optic neuropathy.
References
- 1. What is Tafluprost used for? [synapse.patsnap.com]
- 2. Tafluprost - Wikipedia [en.wikipedia.org]
- 3. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. What is the mechanism of Tafluprost? [synapse.patsnap.com]
- 6. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 7. dovepress.com [dovepress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. mironova.com [mironova.com]
- 11. Safety and tolerability of tafluprost in treatment of elevated intraocular pressure in open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological characteristics of AFP-168 (tafluprost), a new prostanoid FP receptor agonist, as an ocular hypotensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. drugs.com [drugs.com]
In Vitro Characterization of Tafluprost Acid: A Technical Guide
Introduction
Tafluprost (B1681877) is a fluorinated synthetic analog of prostaglandin (B15479496) F2α, widely utilized in the management of open-angle glaucoma and ocular hypertension.[1][2][3] It is administered as an isopropyl ester prodrug, which facilitates its absorption through the cornea.[3][4] In ocular tissues, esterases rapidly hydrolyze tafluprost to its biologically active carboxylic acid metabolite, known as tafluprost acid (AFP-172).[1][5] This technical guide provides an in-depth overview of the in vitro pharmacological characterization of tafluprost acid, its primary active form. While the term 15-OH tafluprost was specified, it is important to note that the key structural feature of tafluprost is the replacement of the C-15 hydroxyl group with two fluorine atoms, a modification that prevents inactivation by 15-hydroxyprostaglandin dehydrogenase.[5][6] The focus of this guide is therefore on the well-characterized tafluprost acid.
This document details the compound's binding affinity, functional potency at the human prostanoid FP receptor, and its receptor selectivity profile. It also includes detailed experimental protocols for key in vitro assays and visual diagrams of the associated signaling pathway and a typical characterization workflow, designed for researchers, scientists, and professionals in drug development.
Quantitative Pharmacological Data
The in vitro activity of tafluprost acid has been defined by its high affinity and potency as an agonist for the prostanoid FP receptor. The following tables summarize the key quantitative data from various characterization studies.
Table 1: FP Receptor Binding Affinity and Functional Potency of Tafluprost Acid
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 0.4 nM | Human Prostanoid FP Receptor | [5] |
| Functional Potency (EC50) | 0.5 nM | Recombinant Human FP Prostanoid Receptor | [7] |
Note: The affinity of tafluprost acid for the FP receptor is approximately 12 times higher than that of latanoprost (B1674536) acid.[4][6][8]
Table 2: Prostanoid Receptor Selectivity Profile of Tafluprost Acid
| Receptor | Activity | Remarks | Reference |
| FP | Potent Agonist | Primary target for therapeutic effect. | [1][4][5][9] |
| DP | Negligible Affinity | Highly selective for the FP receptor. | [9] |
| EP1-EP4 | Negligible Affinity | Minimal to no interaction observed. | [5][9] |
| IP | Negligible Affinity | Highly selective for the FP receptor. | [9] |
| TP | Negligible Affinity | Highly selective for the FP receptor. | [9] |
FP Receptor Signaling Pathway
Tafluprost acid exerts its effects by activating the prostanoid FP receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[10] Activation of this pathway leads to a cascade of intracellular events culminating in the cellular response.
Caption: FP Receptor Gq signaling pathway activated by Tafluprost Acid.
Experimental Protocols
The characterization of a GPCR agonist like tafluprost acid involves a series of standardized in vitro assays to determine its binding affinity, potency, and selectivity. Below are representative protocols for key experiments.
Radioligand Binding Assay (for Affinity - Ki)
This assay measures the affinity of tafluprost acid for the FP receptor by competing with a radiolabeled ligand.
-
Objective: To determine the inhibitory constant (Ki) of tafluprost acid at the human FP receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably overexpressing the human FP receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Prostaglandin F2α ([3H]-PGF2α).
-
Test Compound: Tafluprost acid, serially diluted.
-
Non-specific binding control: A high concentration of unlabeled PGF2α (e.g., 10 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Methodology:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [3H]-PGF2α at a concentration near its Kd, and varying concentrations of tafluprost acid.
-
Controls: Prepare wells for total binding (no competitor) and non-specific binding (with excess unlabeled PGF2α).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixtures through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Washing: Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the tafluprost acid concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay (for Potency - EC50)
This functional assay measures the activation of G-proteins following receptor agonism, providing a measure of the compound's potency and efficacy.
-
Objective: To determine the EC50 and Emax of tafluprost acid for G-protein activation via the FP receptor.
-
Materials:
-
Cell membranes expressing the human FP receptor.
-
Radioligand: [35S]-GTPγS (a non-hydrolyzable GTP analog).
-
Test Compound: Tafluprost acid, serially diluted.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Basal control (buffer only) and positive control (e.g., PGF2α).
-
-
Methodology:
-
Pre-incubation: Incubate the cell membranes with GDP for 15-20 minutes on ice to ensure G-proteins are in their inactive, GDP-bound state.
-
Reaction Setup: In a 96-well plate, add the pre-incubated membranes, varying concentrations of tafluprost acid, and [35S]-GTPγS.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes. Agonist binding promotes the exchange of GDP for [35S]-GTPγS on the Gα subunit.
-
Termination & Harvesting: Stop the reaction and harvest the contents onto glass fiber filters as described for the binding assay.
-
Quantification: Measure the amount of bound [35S]-GTPγS using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [35S]-GTPγS bound against the logarithm of the tafluprost acid concentration. Fit the data using a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).
-
In Vitro Characterization Workflow
The systematic in vitro characterization of a compound like tafluprost acid follows a logical progression from initial screening to detailed profiling.
Caption: A typical experimental workflow for in vitro GPCR agonist characterization.
Conclusion
The in vitro characterization data conclusively identifies tafluprost acid as a highly potent and selective agonist of the human prostanoid FP receptor.[1][5] Its sub-nanomolar binding affinity and functional potency, combined with negligible activity at other prostanoid receptors, underscore the molecular basis for its targeted therapeutic effect in reducing intraocular pressure.[5][7][9] The standardized assays and logical workflow presented in this guide provide a robust framework for the preclinical evaluation of such compounds, ensuring a thorough understanding of their pharmacological profile before advancing into further development.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Tafluprost? [synapse.patsnap.com]
- 3. Tafluprost - Wikipedia [en.wikipedia.org]
- 4. Tafluprost | C25H34F2O5 | CID 9868491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tafluprost once daily for treatment of elevated intraocular pressure in patients with open-angle glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Clinical appraisal of tafluprost in the reduction of elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tafluprost Monograph for Professionals - Drugs.com [drugs.com]
- 10. Prostaglandin F2 alpha receptor is coupled to Gq in cDNA-transfected Chinese hamster ovary cells. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Mechanism of Action of 15-OH Tafluprost
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tafluprost (B1681877), a fluorinated synthetic analog of prostaglandin (B15479496) F2α, is a cornerstone in the management of open-angle glaucoma and ocular hypertension. Its therapeutic efficacy is primarily attributed to its active metabolite, 15-OH Tafluprost, also known as tafluprost acid. This document provides a comprehensive technical overview of the molecular mechanisms underpinning the action of this compound. It delves into its pharmacokinetics, receptor binding profile, downstream signaling cascades, and its ultimate physiological effect on aqueous humor dynamics. This guide consolidates quantitative data from pivotal studies, outlines the methodologies of key experiments, and presents visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for research and development professionals in the field of ophthalmology.
Introduction
Elevated intraocular pressure (IOP) is a major risk factor for the progressive optic neuropathy characteristic of glaucoma. Prostaglandin analogs (PGAs) have emerged as a first-line treatment for reducing IOP. Tafluprost is a lipophilic isopropyl ester prodrug that readily penetrates the cornea upon topical administration.[1][2] In the corneal tissue, it is rapidly hydrolyzed by esterases to its biologically active form, this compound (tafluprost acid).[1][2][3] This active metabolite is a potent and selective agonist of the prostaglandin F (FP) receptor, which is a G-protein coupled receptor (GPCR).[1][4] The activation of the FP receptor by this compound initiates a signaling cascade that leads to a significant reduction in IOP, primarily by enhancing the uveoscleral outflow of aqueous humor.[1][5][6]
Pharmacokinetics and Metabolism
Following topical administration, tafluprost is absorbed through the cornea and undergoes rapid hydrolysis to this compound.[2][7] The active metabolite is then further metabolized in the eye and systemically via fatty acid β-oxidation and phase II conjugation.[2][4][7] Plasma concentrations of tafluprost acid are typically low and transient, peaking within 10 minutes of administration and falling below the limit of quantification within 30 minutes.[2][7]
The chemical structure of tafluprost is unique among PGAs as it possesses two fluorine atoms at the C-15 position instead of a hydroxyl group.[1][8] This modification makes it resistant to inactivation by 15-hydroxyprostaglandin dehydrogenase, a key enzyme in the catabolism of natural prostaglandins, thus contributing to its potent and sustained IOP-lowering effect.[3][9]
Core Mechanism of Action: FP Receptor Agonism
The primary mechanism of action of this compound is its selective and high-affinity binding to the prostanoid FP receptor.[1][4][10]
Receptor Binding Affinity
Quantitative binding assays have demonstrated the high affinity and selectivity of this compound for the human FP receptor.
| Ligand | Receptor | Binding Affinity (Ki) | Reference |
| This compound (AFP-172) | Human Prostanoid FP Receptor | 0.4 nM | [1][3][11] |
| Latanoprost (B1674536) Acid (PhXA85) | Human Prostanoid FP Receptor | 4.7 nM | [11] |
As shown in the table, this compound exhibits a significantly higher binding affinity for the FP receptor compared to latanoprost acid, another commonly used PGA.[11] It has negligible affinity for other prostanoid receptors such as DP, EP1, EP2, EP3, EP4, and TP receptors, highlighting its selectivity.[3]
Downstream Signaling Pathway
The FP receptor is coupled to the Gq class of G-proteins.[4][10] The binding of this compound to the FP receptor initiates the following signaling cascade:
Figure 1: Primary signaling pathway of this compound via the FP receptor.
Activation of Phospholipase C (PLC) by the Gq alpha subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[4][12] This signaling cascade is believed to upregulate the expression and activity of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9, in the ciliary muscle.[12] These enzymes remodel the extracellular matrix, reducing the hydraulic resistance within the uveoscleral pathway and thereby increasing the outflow of aqueous humor.[7]
Secondary Mechanism of Action: Role of the EP3 Receptor
There is evidence to suggest a secondary mechanism contributing to the IOP-lowering effect of tafluprost. Activation of the FP receptor may stimulate the production of endogenous prostaglandins, which in turn can act on the prostanoid EP3 receptor.[1][13][14] This is supported by studies in receptor-deficient mice where the IOP-lowering effect of tafluprost was attenuated in both FP and EP3 receptor knockout mice.[13][14] Furthermore, pretreatment with a cyclo-oxygenase inhibitor, which blocks the synthesis of endogenous prostaglandins, also reduced the hypotensive effect of tafluprost.[13]
Figure 2: Proposed secondary mechanism of action involving the EP3 receptor.
Physiological Effects
The primary physiological effect of this compound is the reduction of intraocular pressure.
Increased Uveoscleral Outflow
The principal mechanism for IOP reduction is the enhancement of aqueous humor outflow through the uveoscleral pathway.[1][5][6]
| Parameter | Effect of Tafluprost | Reference |
| Uveoscleral Outflow | Increased by approximately 65% in monkeys | [11] |
| Total Outflow Facility | Increased by approximately 33% in monkeys | [11] |
Reduction of Intraocular Pressure
Clinical and preclinical studies have consistently demonstrated the potent IOP-lowering efficacy of tafluprost.
| Study Population | Treatment | IOP Reduction | Reference |
| Ocular Normotensive Monkeys | 0.0025% Tafluprost (single dose) | 3.1 mmHg | [11] |
| Ocular Hypertensive Monkeys | 0.0025% Tafluprost (single dose) | 11.8 mmHg | [11] |
| Healthy Human Volunteers | 0.005% Tafluprost (7 days) | 6.8 mmHg from baseline | [1] |
Experimental Protocols
The following sections outline the general methodologies used in key experiments to elucidate the mechanism of action of this compound.
Receptor Binding Assay
A competitive radioligand binding assay is typically used to determine the binding affinity (Ki) of this compound for the FP receptor.
Figure 3: General workflow for a competitive receptor binding assay.
This assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from the FP receptor, allowing for the calculation of its inhibitory constant (Ki).[1]
Measurement of Uveoscleral Outflow
Fluorophotometry or isotope dilution and accumulation techniques are employed to quantify the rate of uveoscleral outflow in animal models, typically monkeys.[11][15][16]
Figure 4: General workflow for measuring uveoscleral outflow.
Matrix Metalloproteinase (MMP) Activity Assay
Gelatin zymography is a common technique to assess the activity of MMPs secreted by ciliary muscle cells in response to this compound.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Ocular prostaglandin production and morphology in mice lacking a single isoform of cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Direct Evidence for a Prostaglandin Receptor and Its Application to Prostaglandin Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time course for prostaglandin synthesis by rabbit lens during endotoxin-induced ocular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin F2α Receptor Modulation Affects Eye Development in Guinea Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Uveoscleral outflow following cyclodialysis in the monkey eye using a fluorescent tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Mechanism of steroid action in ocular inflammation: Inhibition of prostaglandin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Segmental Uveoscleral Outflow and its Relationship With Trabecular Outflow in Monkey Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Active MMP Activity Assays: R&D Systems [rndsystems.com]
- 15. assets.bmctoday.net [assets.bmctoday.net]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
Bioactivation: Hydrolysis of the Prodrug
An In-depth Technical Guide to the Metabolic Pathway of Tafluprost
Introduction
Tafluprost is a fluorinated synthetic analog of prostaglandin (B15479496) F2α (PGF2α) utilized in the management of open-angle glaucoma and ocular hypertension.[1] Structurally, it is unique among prostaglandin analogs due to the substitution of the C-15 hydroxyl group with two fluorine atoms. This modification confers resistance to inactivation by 15-hydroxyprostaglandin dehydrogenase, a key enzyme in the metabolism of natural prostaglandins.[1][2] Tafluprost is administered as an isopropyl ester prodrug, a lipophilic formulation that enhances its penetration through the cornea.[2][3] Following administration, it undergoes rapid bioactivation and subsequent systemic metabolism. This guide provides a detailed overview of the metabolic pathway of Tafluprost, its pharmacokinetic profile, the experimental methodologies used for its study, and its mechanism of action.
The first and critical step in the metabolic pathway of Tafluprost is its bioactivation within the eye. After topical administration, the lipophilic Tafluprost ester rapidly penetrates the cornea.[3] Within the corneal tissue, it is hydrolyzed by endogenous carboxylesterases to its biologically active metabolite, Tafluprost acid (AFP-172).[2][4] This conversion is highly efficient, and intact Tafluprost is generally not detected in the aqueous humor or systemic circulation.[5]
-
Enzymes: Carboxylesterases[4]
-
Location: Primarily in the cornea[4]
-
Reaction: Hydrolysis of the isopropyl ester bond
-
Product: Tafluprost acid (active metabolite)
Systemic Metabolism of Tafluprost Acid
Once formed, Tafluprost acid, the pharmacologically active moiety, is responsible for the therapeutic effect of lowering intraocular pressure. Systemically, Tafluprost acid is further metabolized through pathways analogous to those for endogenous fatty acids.[4][6] The cytochrome P450 (CYP) enzyme system does not play a role in the metabolism of Tafluprost acid.[3][5]
The primary systemic metabolic route is fatty acid β-oxidation .[3][4] This catabolic process occurs in mitochondria and involves the sequential shortening of the alpha-chain (the carboxylic acid side chain) of Tafluprost acid, cleaving two carbons at a time.[7] This results in the formation of progressively shorter metabolites. The principal metabolites identified are:
-
1,2-dinor-Tafluprost acid: Formed after one cycle of β-oxidation.
-
1,2,3,4-tetranor-Tafluprost acid: Formed after two cycles of β-oxidation.[3]
Following β-oxidation, these metabolites, along with any remaining Tafluprost acid, can undergo Phase II conjugation , specifically glucuronidation, to form more water-soluble compounds that are readily excreted.[4][5]
The metabolic cascade is illustrated in the diagram below.
Pharmacokinetic Profile of Tafluprost Acid
The systemic exposure to Tafluprost is evaluated by measuring the plasma concentration of its active metabolite, Tafluprost acid. Following once-daily topical ocular administration of a 0.0015% Tafluprost solution to healthy volunteers, Tafluprost acid is rapidly absorbed and eliminated. Plasma concentrations peak at a median time of 10 minutes post-administration and fall below the lower limit of quantification (typically 10 pg/mL) within 30 minutes.[4][5]
Table 1: Pharmacokinetic Parameters of Tafluprost Acid in Healthy Volunteers
| Parameter | Formulation | Day 1 | Day 8 |
|---|---|---|---|
| Cmax (pg/mL) | Preservative-Free | 26.0 | 27.0 |
| Preservative-Containing | - | 31.4 ± 19.5 | |
| Tmax (median, min) | Preservative-Free | 10 | 10 |
| Preservative-Containing | - | 10 | |
| AUC(0-last) (pg*min/mL) | Preservative-Free | 394 | 432 |
| Preservative-Containing | - | 581.1 ± 529.9 |
Data presented as mean ± standard deviation, unless otherwise noted. Data adapted from publicly available FDA documentation and Benchchem application notes.[5][6]
Experimental Methodologies
Quantification of Tafluprost Acid in Human Plasma by LC-MS/MS
Due to the very low systemic concentrations of Tafluprost acid, a highly sensitive and specific bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required for its quantification.[6]
Protocol Outline:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw 200 µL of human plasma (K2-EDTA) at room temperature.
-
Add a deuterated internal standard (e.g., Tafluprost acid-d4 or -d7) to the plasma sample to correct for extraction variability.[8][9]
-
Acidify the sample with formic acid to ensure Tafluprost acid is in a non-ionized state.[6]
-
Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate) and vortex vigorously for 2-10 minutes to extract the analyte and internal standard into the organic phase.[6][8]
-
Centrifuge at approximately 4000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[6][8]
-
-
LC-MS/MS Analysis:
-
Chromatography: Utilize a High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol.[6][10]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both Tafluprost acid and its deuterated internal standard.[6][9]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the curve.
-
Quantify the concentration of Tafluprost acid in the unknown samples by interpolating their peak area ratios from the calibration curve.[6]
-
In Vitro Metabolism Studies
In vitro models, such as human liver microsomes or cryopreserved hepatocytes, are used to investigate metabolic pathways and stability.[11][12]
Protocol Outline (Hepatocyte Stability Assay):
-
Cell Culture: Plate cryopreserved human hepatocytes and allow them to recover and form a monolayer.
-
Incubation: Expose the hepatocyte cultures to Tafluprost or Tafluprost acid at a known concentration.
-
Time-Course Sampling: Collect samples from the incubation medium at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: Stop the metabolic reactions at each time point by adding ice-cold acetonitrile, which also serves to precipitate proteins. An internal standard should be included in the quenching solution for accurate quantification.[11]
-
Analysis: Centrifuge the samples to remove precipitated proteins. Analyze the supernatant using a validated LC-MS/MS method to measure the disappearance of the parent compound and the appearance of metabolites over time.
-
Data Interpretation: The rate of disappearance of the parent compound is used to determine its metabolic stability and calculate parameters such as in vitro half-life and intrinsic clearance.
Mechanism of Action and Signaling Pathway
Tafluprost acid exerts its therapeutic effect by acting as a potent and selective agonist for the prostanoid FP receptor, which is a G-protein coupled receptor.[13][14] These receptors are expressed in various ocular tissues, including the ciliary muscle and trabecular meshwork.[15]
The binding of Tafluprost acid to the FP receptor is believed to initiate a signaling cascade that leads to:
-
Activation of Gq/11 proteins.
-
Stimulation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Increased intracellular calcium levels and activation of protein kinase C (PKC).
-
Upregulation of the expression of matrix metalloproteinases (MMPs).
These MMPs remodel the extracellular matrix within the ciliary muscle and sclera, reducing the hydraulic resistance to aqueous humor outflow through the uveoscleral pathway.[13] This enhanced outflow is the primary mechanism by which Tafluprost lowers intraocular pressure.
Conclusion
The metabolic pathway of Tafluprost is a well-defined, multi-step process that begins with its efficient bioactivation in the cornea and proceeds through systemic degradation via pathways common to endogenous fatty acids. Its unique 15,15-difluoro structure protects it from rapid inactivation, while its prodrug nature ensures effective ocular penetration. A thorough understanding of this pathway, supported by robust bioanalytical methods and knowledge of its receptor-mediated signaling, is crucial for the continued development and clinical application of this important therapeutic agent in the management of glaucoma.
References
- 1. researchgate.net [researchgate.net]
- 2. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tafluprost - Wikipedia [en.wikipedia.org]
- 4. Tafluprost | C25H34F2O5 | CID 9868491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 13. What is the mechanism of Tafluprost? [synapse.patsnap.com]
- 14. chemignition.com [chemignition.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Metabolite Identification of Tafluprost
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of tafluprost (B1681877), a fluorinated prostaglandin (B15479496) F2α analog used in the management of glaucoma and ocular hypertension. The focus of this document is to clarify the established metabolic pathways of tafluprost and provide detailed experimental protocols for the identification and quantification of its primary active metabolite.
Introduction to Tafluprost Metabolism: The Significance of the C-15 Position
Tafluprost is a unique prostaglandin analog characterized by the substitution of the hydroxyl group at the C-15 position with two fluorine atoms.[1][2] This structural modification is fundamental to its metabolic stability. In typical prostaglandins, the C-15 hydroxyl group is a primary site for metabolism, specifically oxidation by 15-hydroxyprostaglandin dehydrogenase.[3] The difluorination at this position in tafluprost effectively blocks this metabolic pathway, contributing to its prolonged duration of action.[3][4]
It is critical to note that a "15-OH tafluprost" metabolite is not a recognized product of in vivo tafluprost metabolism in humans or monkeys. While a synthetic compound named "15-hydroxyl tafluprost" has been used in comparative pharmacological studies in rabbits, it is not a metabolite but a distinct chemical entity used for research purposes.[5][6] Therefore, the focus of metabolite identification for tafluprost is not on modifications at the C-15 position but on other biotransformations.
The Established Metabolic Pathway of Tafluprost
The metabolism of tafluprost is a well-characterized, two-step process that results in its activation and subsequent degradation.[2][7][8]
-
Hydrolysis: Tafluprost is an isopropyl ester prodrug.[9] Following topical administration to the eye, it is rapidly hydrolyzed by corneal esterases to its biologically active metabolite, tafluprost acid (AFP-172).[8][9] This conversion is essential for its therapeutic activity, as tafluprost acid is a potent agonist of the prostaglandin F receptor.[9]
-
Beta-Oxidation: Following its formation, tafluprost acid is further metabolized systemically via fatty acid β-oxidation of its alpha-chain.[8][10] This process is analogous to the degradation of endogenous fatty acids and leads to the formation of inactive, more polar metabolites that can be readily excreted.[10]
The metabolic pathway can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Effects of repeated administrations of tafluprost, latanoprost, and travoprost on optic nerve head blood flow in conscious normal rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of prostaglandin F(2α) analogues on endothelin-1-induced impairment of rabbit ocular blood flow: comparison among tafluprost, travoprost, and latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Tafluprost on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Convergent Synthesis of the Potent Antiglaucoma Agent Tafluprost - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Tafluprost on Ocular Blood Flow | springermedizin.de [springermedizin.de]
A Preliminary Investigation of Tafluprost and its Active Metabolite, Tafluprost Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary investigations into Tafluprost (B1681877), a fluorinated prostaglandin (B15479496) F2α analog, and its biologically active metabolite, tafluprost acid. A key structural feature of Tafluprost is the substitution of the 15-hydroxyl group with two fluorine atoms, which has significant implications for its metabolism and mechanism of action in the treatment of open-angle glaucoma and ocular hypertension.
Core Concepts: Metabolism and Mechanism of Action
Tafluprost is an isopropyl ester prodrug that, after topical administration to the eye, is rapidly hydrolyzed by corneal esterases to its active form, tafluprost acid.[1][2][3][4] This active metabolite is a potent and selective agonist of the prostaglandin F (FP) receptor.[1][5] The unique 15,15-difluoro substitution prevents the metabolic inactivation of the molecule by 15-hydroxyprostaglandin dehydrogenase, a common metabolic pathway for natural prostaglandins.[1]
The primary mechanism by which tafluprost acid lowers intraocular pressure (IOP) is by increasing the uveoscleral outflow of aqueous humor.[1][2][5][6] Upon binding to the FP receptor, a G-protein coupled receptor, it initiates a signaling cascade that leads to the relaxation of the ciliary muscle and alterations in the extracellular matrix of the uveoscleral pathway, facilitating the drainage of aqueous humor from the eye.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from preliminary investigations into Tafluprost and its active metabolite, tafluprost acid.
Table 1: Pharmacokinetic Parameters of Tafluprost Acid
| Parameter | Value | Species | Administration | Reference |
| Tmax | 10 minutes | Human | Topical Ocular | [2] |
| Cmax (Day 1) | 26 pg/mL | Human | Topical Ocular | [2] |
| Cmax (Day 8) | 27 pg/mL | Human | Topical Ocular | [2] |
| AUC (Day 1) | 394 pgmin/mL | Human | Topical Ocular | [2] |
| AUC (Day 8) | 432 pgmin/mL | Human | Topical Ocular | [2] |
| Plasma Concentration (30 min post-dose) | < 10 pg/mL (Limit of Quantification) | Human | Topical Ocular | [2] |
Table 2: Receptor Binding Affinity
| Ligand | Receptor | Ki | Notes | Reference |
| Tafluprost Acid (AFP-172) | Prostanoid FP Receptor | 0.4 nM | Higher affinity than the carboxylic acids of latanoprost (B1674536) or unoprostone. | [1] |
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity of tafluprost acid to the prostanoid FP receptor.
Methodology:
-
Receptor Preparation: Human prostanoid FP receptors are expressed in a suitable cell line (e.g., HEK293 cells). Cell membranes containing the receptor are prepared by homogenization and centrifugation.
-
Radioligand: A radiolabeled prostaglandin, such as [3H]PGF2α, is used as the competing ligand.
-
Competition Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (tafluprost acid).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Uveoscleral Outflow Measurement
Objective: To measure the effect of Tafluprost on the uveoscleral outflow of aqueous humor.
Methodology:
-
Animal Model: The study is typically conducted in monkeys (e.g., cynomolgus monkeys) with normal or laser-induced ocular hypertension.
-
Tracer Infusion: A fluorescent tracer (e.g., fluorescein (B123965) isothiocyanate-dextran) is infused into the anterior chamber of the eye at a constant rate.
-
Drug Administration: A single drop of Tafluprost ophthalmic solution (e.g., 0.0025%) is administered to the treated eye, while a vehicle is administered to the control eye.
-
Aqueous Humor Sampling: Samples of aqueous humor are collected at various time points after drug administration.
-
Fluorophotometry: The concentration of the fluorescent tracer in the aqueous humor samples is measured using a scanning ocular fluorophotometer.
-
Outflow Calculation: The rate of tracer washout from the anterior chamber is used to calculate the total aqueous humor outflow. Uveoscleral outflow is then determined by subtracting the trabecular outflow (measured separately or estimated).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic activation of Tafluprost and the subsequent signaling cascade upon FP receptor activation.
Caption: Metabolic activation of Tafluprost to its active form, tafluprost acid.
Caption: Simplified signaling pathway of tafluprost acid via the FP receptor.
References
- 1. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Tafluprost | C25H34F2O5 | CID 9868491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tafluprost - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Tafluprost? [synapse.patsnap.com]
- 6. chemignition.com [chemignition.com]
A Technical Overview of 15-OH Tafluprost: FP Receptor Binding Affinity and Signaling
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of 15-OH Tafluprost (B1681877), the active metabolite of the prostaglandin (B15479496) F2α analog Tafluprost, for its target receptor. Tafluprost is a potent ocular hypotensive agent used in the treatment of glaucoma and ocular hypertension.[1] It is an isopropyl ester prodrug that is rapidly hydrolyzed by corneal esterases to its biologically active form, 15-OH Tafluprost, also known as tafluprost acid.[1][2] The primary mechanism of action is believed to be the reduction of intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor, a process mediated by the prostanoid F-series (FP) receptor.[2][3]
Receptor Binding Affinity
This compound is a selective and high-affinity agonist for the prostanoid FP receptor.[2][3] Its binding affinity has been quantified and compared to other prostaglandin analogs, demonstrating a significantly higher affinity than latanoprost's active form. This high affinity contributes to its potent IOP-lowering effects.[4][5][6] The compound shows minimal affinity for other related prostanoid receptors, highlighting its selectivity.[1][3]
Quantitative Binding Data
The following table summarizes the equilibrium dissociation constant (Kᵢ) for this compound and a comparator at the human FP receptor. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Receptor | Binding Affinity (Kᵢ) |
| This compound (Tafluprost Acid, AFP-172) | Prostanoid FP Receptor | 0.4 nM [2][5] |
| Latanoprost (B1674536) Acid (PhXA85) | Prostanoid FP Receptor | 4.7 nM[5][6] |
As indicated by the data, the affinity of this compound for the FP receptor is approximately 12 times higher than that of latanoprost acid.[1][3][5][6]
Experimental Protocols: Competitive Radioligand Binding Assay
The binding affinity of this compound to the FP receptor is typically determined using a competitive radioligand binding assay.[5] This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the target receptor in a membrane preparation.
Detailed Methodology
-
Membrane Preparation :
-
Cells or tissues endogenously expressing the FP receptor (e.g., human ciliary muscle cells) or a cell line stably overexpressing the cloned human FP receptor are harvested.
-
The cells are homogenized in a cold lysis buffer containing protease inhibitors.[7]
-
The homogenate is centrifuged at a low speed to remove nuclei and large debris. The resulting supernatant is then subjected to high-speed centrifugation to pellet the membrane fraction.[7]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method, such as the BCA assay.[7]
-
-
Competitive Binding Reaction :
-
The assay is performed in a 96-well plate format.[7]
-
A fixed concentration of a suitable radioligand (e.g., ³H-PGF₂α) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor compound (this compound) are added to the wells to compete for binding with the radioligand.[8]
-
"Total binding" is determined in the absence of a competitor, while "non-specific binding" is determined in the presence of a saturating concentration of a non-labeled agonist.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.[7][9]
-
-
Separation and Detection :
-
The incubation is terminated by rapid vacuum filtration through glass fiber filter mats (e.g., GF/C), which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.[7]
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a scintillation counter.[7]
-
-
Data Analysis :
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound, generating a sigmoidal competition curve.
-
Non-linear regression analysis is used to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.
-
The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[7]
-
FP Receptor Signaling Pathway
The prostanoid FP receptor is a canonical G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[10][11] The binding of an agonist such as this compound initiates a cascade of intracellular events.
Upon agonist binding, the FP receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gq. The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[12][13] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.[13] The resulting elevation in intracellular Ca²⁺ concentration, along with the activation of Protein Kinase C (PKC) by DAG, leads to various downstream cellular responses. In the context of the eye's ciliary muscle, this pathway is linked to the remodeling of the extracellular matrix and the subsequent increase in uveoscleral outflow, which lowers IOP.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tafluprost | C25H34F2O5 | CID 9868491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ocular Surface Cytotoxicity and Safety Evaluation of Tafluprost, a Recently Developed Anti-Glaucoma Prostaglandin Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characteristics of AFP-168 (tafluprost), a new prostanoid FP receptor agonist, as an ocular hypotensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 selectively antagonizes prostaglandin F2alpha-stimulated T-cell factor/beta-catenin signaling pathway by the FPB prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 12. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of 15-OH Tafluprost in the Synthesis of Tafluprost: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the synthesis of Tafluprost, a potent prostaglandin (B15479496) F2α analog used in the treatment of glaucoma and ocular hypertension. The focus of this document is the pivotal role of the 15-hydroxy (15-OH) Tafluprost intermediate, detailing its formation and subsequent conversion into the final active pharmaceutical ingredient. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and the drug's mechanism of action to support research and development efforts in prostaglandin chemistry.
Overview of Tafluprost Synthesis: A Convergent Approach
The synthesis of Tafluprost is a multi-step process that often employs a convergent strategy, where different fragments of the molecule are synthesized separately before being combined. A common and effective route involves the use of a key prostaglandin intermediate, which is then elaborated to introduce the specific side chains and functional groups of Tafluprost. Central to this elaboration is the management of the C-15 position, which in the final drug is a difluorinated carbon. The synthesis navigates through a 15-OH intermediate, which is subsequently oxidized and fluorinated.
A notable synthetic approach involves the Julia-Lythgoe olefination to construct the carbon skeleton, followed by a series of protecting group manipulations and oxidations.[1] A mixture of diastereomeric 15-OH prostaglandin derivatives serves as the direct precursor to the critical 15-keto intermediate.[1] The chirality at the C-15 position is ultimately irrelevant as it is destroyed in the subsequent oxidation step, which simplifies the process by not requiring the separation of C-15 epimers.[1]
The Synthetic Workflow: From Precursor to Tafluprost
The overall workflow for the synthesis of Tafluprost from a key prostaglandin intermediate highlights the central position of the 15-OH derivative. The process is designed to efficiently build the complex molecule while controlling the stereochemistry of multiple chiral centers.
Caption: Synthetic workflow for Tafluprost highlighting the 15-OH intermediate.
Experimental Protocols
The following sections provide detailed methodologies for the key transformations involving the 15-OH Tafluprost intermediate.
Formation of the 15-OH Prostaglandin Intermediate (e.g., 29a/b)
The 15-OH intermediate is generated by the removal of a silyl protecting group from its precursor.
-
Reaction: Deprotection of the tert-butyldimethylsilyl (TBDMS) ether.
-
Reagents and Conditions: Camphor-10-sulfonic acid (CSA) in methanol (B129727) (MeOH) and dichloromethane (B109758) (CH2Cl2). The reaction is typically run at room temperature for several hours.[1][2][3]
-
Procedure:
-
Dissolve the silyl-protected prostaglandin intermediate in a mixture of CH2Cl2 and MeOH.
-
Add camphor-10-sulfonic acid to the solution.
-
Stir the reaction mixture at room temperature for approximately 7 hours.[2][3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
The resulting crude product is a mixture of diastereomeric 15-OH prostaglandin derivatives.[1] Due to the subsequent oxidation step, separation of these diastereomers is not necessary.[1]
-
Oxidation of the 15-OH Intermediate to the 15-Keto Intermediate (e.g., 30)
The hydroxyl group at the C-15 position is oxidized to a ketone, which is a crucial step before fluorination.
-
Reaction: Oxidation of a secondary alcohol to a ketone.
-
Reagents and Conditions: Dess-Martin periodinane (DMP) and sodium bicarbonate (NaHCO3) in dichloromethane (CH2Cl2).[1][2][3]
-
Procedure:
-
Dissolve the mixture of diastereomeric 15-OH intermediates in CH2Cl2.
-
Add NaHCO3 to the solution.
-
Add Dess-Martin periodinane to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, the reaction is typically quenched and worked up to isolate the 15-keto intermediate.
-
Deoxydifluorination of the 15-Keto Intermediate
This step introduces the characteristic geminal difluoride at the C-15 position.
-
Reaction: Conversion of a ketone to a geminal difluoride.
-
Reagents and Conditions: Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride) in boiling dichloromethane (CH2Cl2).[1][2][3]
-
Procedure:
-
Dissolve the 15-keto intermediate in CH2Cl2.
-
Cool the solution (e.g., to 0 °C) and add Deoxo-Fluor®.
-
Allow the reaction to warm to room temperature and then reflux for approximately 24 hours.[1][2][3]
-
After completion, carefully quench the reaction and perform an aqueous workup.
-
Extract the product, dry the organic phase, and purify by chromatography to yield the 15,15-difluoro intermediate.
-
Quantitative Data on Synthetic Steps
The efficiency of the synthetic steps is critical for the overall yield of Tafluprost. The following table summarizes the reported yields for the key transformations starting from the protected 15-OH precursor.
| Step | Precursor Compound | Product Compound | Reagents | Yield (%) | Reference |
| Deprotection of TBDMS ether | 28a/b | 29a/b | CSA, MeOH, CH2Cl2 | 82 | [2][3] |
| Oxidation of 15-OH to 15-Keto | 29a/b | 30 | DMP, NaHCO3, CH2Cl2 | 99 | [2][3] |
| Deoxydifluorination of 15-Keto | 30 | 31 | Deoxo-Fluor®, CH2Cl2 | 78 | [1][2][3] |
| Deprotection of acetyl and other groups | 31 | 33 (methyl ester) | K2CO3, MeOH | 76 | [1][2][3] |
| Hydrolysis to Tafluprost Acid | 31 or 33 | 6 | LiOH·H2O, MeOH | ~98-100 | [1][2][3] |
| Final Esterification to Tafluprost | 6 | 5 (Tafluprost) | i-PrI, DBU, acetone | 83 | [2][3] |
Analytical Methods for Intermediate and Product Analysis
The characterization and purity assessment of intermediates and the final product are essential. High-performance liquid chromatography (HPLC) is a primary analytical tool.
HPLC with UV or Fluorescence Detection
-
Instrumentation: HPLC system equipped with a UV or fluorescence detector.[4][5]
-
Column: A reverse-phase column, such as a C18 or phenyl column, is commonly used.[4][5][6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or ethanol).[4][5][6]
-
Detection:
-
Application: These methods are used for the quantitative determination of Tafluprost and its impurities, ensuring the purity of the final product.[4][6] They can be adapted to monitor the disappearance of the 15-OH intermediate and the appearance of the 15-keto intermediate.
Mechanism of Action of Tafluprost
Tafluprost is a prodrug that is rapidly hydrolyzed in the eye to its biologically active form, Tafluprost acid.[1][7] This active metabolite is a potent and selective agonist of the prostaglandin F (FP) receptor.[7][8]
Caption: Mechanism of action of Tafluprost in lowering intraocular pressure.
Activation of the FP receptor in the ciliary muscle initiates a signaling cascade that leads to the upregulation of matrix metalloproteinases (MMPs). These enzymes remodel the extracellular matrix, which reduces the hydraulic resistance and increases the outflow of aqueous humor through the uveoscleral pathway.[7][9] This ultimately results in the lowering of intraocular pressure.[7]
Conclusion
The this compound derivative is a critical, albeit transient, intermediate in the synthesis of Tafluprost. Its formation and subsequent high-yield conversion through an oxidation and deoxydifluorination sequence are key to the successful production of the final drug. The fact that the C-15 diastereomers do not need to be separated simplifies the manufacturing process, making the overall synthetic route more efficient. Understanding the chemistry of this intermediate is fundamental for process optimization, impurity profiling, and the development of novel prostaglandin analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Green, Validated HPLC Method Coupled With Fluorescence Detection for the Analysis of Tafluprost in its Pure Form and Ophthalmic Formulation: Application to Aqueous Humor and Content Uniformity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. What is the mechanism of Tafluprost? [synapse.patsnap.com]
- 8. Tafluprost - Wikipedia [en.wikipedia.org]
- 9. chemignition.com [chemignition.com]
Spectroscopic and Synthetic Profile of 15-OH Tafluprost Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for a key synthetic intermediate of Tafluprost, a prostaglandin (B15479496) analogue used in the management of glaucoma and ocular hypertension. The focus is on the 15-hydroxy (15-OH) precursor, offering valuable data for researchers in medicinal chemistry and drug development.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for the diastereoisomeric 15-OH Tafluprost intermediate, specifically the isolated (+)-29a isomer, which is a protected form of this compound. This data is crucial for the structural elucidation and characterization of this compound.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) data confirms the elemental composition and molecular weight of the (+)-29a isomer.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Formula | C₃₅H₄₈O₁₂Na |
| Calculated Mass (M+Na)⁺ | 687.3005 |
| Found Mass (M+Na)⁺ | 687.3005 |
Nuclear Magnetic Resonance (NMR) Data
Detailed ¹H and ¹³C NMR data for the (+)-29a isomer are provided below. These spectra were recorded in CDCl₃ at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
¹H-NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.31 - 7.25 | m | 2H, Ar-H | |
| 7.00 - 6.95 | m | 1H, Ar-H | |
| 6.93 - 6.88 | m | 2H, Ar-H | |
| 5.81 - 5.71 | m | 1H, H-13 | |
| 5.68 - 5.58 | m | 1H, H-14 | |
| 5.46 - 5.31 | m | 2H, H-5, H-6 | |
| 5.14 - 5.06 | m | 1H, H-11 | |
| 4.95 - 4.87 | m | 1H, H-9 | |
| 4.50 - 4.43 | m | 1H, H-15 | |
| 4.10 - 3.90 | m | 6H, -OCH₂, PhOCH₂ | |
| 2.80 - 2.70 | m | 1H, H-8 | |
| 2.38 - 2.20 | m | 3H, H-12, H-2 | |
| 2.18 - 2.08 | m | 2H, H-10 | |
| 2.05 | s | 6H, 2 x -OCOCH₃ | |
| 2.04 | s | 6H, 2 x -OCOCH₃ | |
| 1.80 - 1.68 | m | 2H, H-4 | |
| 1.68 - 1.55 | m | 2H, H-3 |
| 1.22 | s | | 6H, -C(CH₃)₂ |
¹³C-NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 173.2 | -CH₂C OOCH₂- |
| 170.8, 170.7, 170.6 | 4 x -OC OCH₃ |
| 158.5 | Ar-C |
| 134.2 | C-14 |
| 129.5 | Ar-CH |
| 129.2 | C-5 |
| 128.8 | C-6 |
| 121.2 | Ar-CH |
| 114.6 | Ar-CH |
| 79.2 | C-9 |
| 74.6 | C-11 |
| 72.0 | C-15 |
| 71.3 | PhOC H₂ |
| 63.8 | -OC H₂ |
| 52.5 | C-8 |
| 50.0 | C-12 |
| 42.8 | C-10 |
| 34.2 | C-2 |
| 26.6 | C-3 |
| 25.7 | C-4 |
| 24.9 | C-7 |
| 21.1, 20.8 | 4 x -OCOC H₃ |
| 19.3 | -C(C H₃)₂ |
Experimental Protocols
The following protocols are based on the synthesis and characterization of the this compound intermediate as described in the scientific literature.
Synthesis of 2,2-Bis(acetoxymethyl)propyl (5Z)-7-{(1R,2R,3R,5S)-3,5-Diacetoxy-2-[(1E,3R/3S)-4-phenoxy-3-hydroxybut-1-enyl]cyclopentyl}hept-5-enoate (29a/b)
-
Starting Material: Diastereoisomeric esters 28a/b (11.3 g, 14.58 mmol) were dissolved in a 1:1 mixture of methanol (B129727) and dichloromethane (B109758) (100 mL).
-
Deprotection: Camphorosulfonic acid (1.12 g, 4.81 mmol) was added to the solution.
-
Reaction: The resulting solution was stirred for 7 hours at room temperature.
-
Quenching: Sodium bicarbonate (0.47 g) was added to neutralize the acid.
-
Workup: The mixture was filtered through a Büchner funnel, and the filtrate was concentrated under reduced pressure.
-
Purification: The crude product was purified by silica (B1680970) gel flash chromatography with a gradient elution of 5%–40% ethyl acetate (B1210297) in hexanes. This yielded a sample of the pure alcohol (+)-29a (59 mg) and an inseparable mixture of diastereoisomeric alcohols 29a/b (6.94 g, 82% yield).
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) technique.
-
Infrared Spectroscopy: FT-IR spectra were recorded on a thin film.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of the this compound intermediate and a conceptual representation of its metabolic context.
Signaling Pathway
Direct signaling pathway information for this compound is not extensively documented as it is primarily a synthetic intermediate. However, the ultimate product, Tafluprost, and its active metabolite, Tafluprost acid, are potent agonists of the prostanoid FP receptor. The activation of this receptor is believed to lower intraocular pressure by increasing the uveoscleral outflow of aqueous humor. The metabolic fate of Tafluprost involves hydrolysis to Tafluprost acid, followed by β-oxidation, similar to endogenous fatty acids.
A Technical Guide to the Basic Research of Tafluprost and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fundamental research concerning Tafluprost (B1681877), a fluorinated prostaglandin (B15479496) F2α analog. It delves into its synthesis, mechanism of action, pharmacology, and the analytical methods used for its characterization. A key focus is placed on the structural modifications that differentiate Tafluprost from natural prostaglandins (B1171923) and the implications for its metabolic stability and therapeutic efficacy. This document also clarifies the role of synthetic analogs, such as 15-hydroxy Tafluprost, in comparative research studies.
Introduction: The Rationale Behind Tafluprost's Design
Tafluprost is a therapeutic agent used to reduce elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] It is a prodrug, specifically an isopropyl ester, which enhances its lipophilicity and allows for effective penetration through the cornea upon topical administration.[3][4][5] In the eye, it is rapidly hydrolyzed by esterases to its biologically active metabolite, tafluprost acid (also known as AFP-172).[1][3][5]
A defining feature of Tafluprost's molecular structure is the substitution of the 15-hydroxyl group, present in natural prostaglandin F2α, with two fluorine atoms.[2][3][6] This modification is critical as it renders the molecule resistant to oxidation by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2][6][7] This enzyme is the primary catalyst for the inactivation of natural prostaglandins. By blocking this metabolic pathway, Tafluprost exhibits a more prolonged duration of action.
The term "15-hydroxy Tafluprost" refers to a synthetic analog used in specific research contexts for comparative purposes.[7] It is not a metabolite of Tafluprost. Studies utilizing this 15-hydroxy analog help to elucidate the pharmacological advantages conferred by the 15,15-difluoro substitution in the parent drug.
Chemical Synthesis and Activation
The synthesis of Tafluprost has been achieved through various methods, often building upon the foundational Corey method for prostaglandin synthesis or employing more novel convergent strategies like the Julia-Lythgoe olefination.[4][8] These complex multi-step syntheses aim to establish the correct stereochemistry of the cyclopentane (B165970) core and attach the alpha and omega side chains.[9]
Once administered, the prodrug Tafluprost is activated in the cornea.
Pharmacology and Mechanism of Action
FP Receptor Agonism
Tafluprost acid is a potent and highly selective agonist for the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[1][5][10] Its binding affinity for the FP receptor is approximately 12 times higher than that of latanoprost (B1674536) acid, another commonly used prostaglandin analog.[4][6][11] This high affinity contributes to its efficacy at a low therapeutic concentration (0.0015%).[12] Tafluprost acid shows minimal to no affinity for other prostanoid receptors (e.g., DP, EP, IP, or TP), underscoring its selectivity.[1][3]
Signaling Pathway
The binding of tafluprost acid to the FP receptor, which is coupled to the Gq alpha subunit, initiates a downstream signaling cascade. This activation is believed to reduce IOP by increasing the outflow of aqueous humor through the uveoscleral pathway.[1][10][13] The signaling process involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.[14] Subsequent signaling events, potentially involving the mitogen-activated protein kinase (MAPK) pathway, lead to the remodeling of the extracellular matrix in the ciliary muscle, which reduces hydraulic resistance and enhances fluid outflow.[14]
Metabolism: A Tale of Two Pathways
The primary innovation in Tafluprost's design is its metabolic stability. Natural prostaglandins are rapidly inactivated in a two-step process, beginning with oxidation of the 15-hydroxyl group by 15-PGDH. Tafluprost's 15,15-difluoro structure prevents this initial, rate-limiting step.
Consequently, tafluprost acid is metabolized through slower, alternative pathways, primarily fatty acid β-oxidation of its carboxylic acid side chain, followed by phase II conjugation.[1][5][10] This results in the formation of inactive metabolites such as 1,2,3,4-tetranor tafluprost acid.[5]
Quantitative Data Summary
Pharmacokinetic Parameters
The systemic exposure to tafluprost acid following topical ocular administration is very low and transient. The table below summarizes key pharmacokinetic parameters in healthy volunteers after administration of a 0.0015% ophthalmic solution.[10][12][15]
| Parameter | Day 1 | Day 8 | Reference(s) |
| Cmax (pg/mL) | 26 | 27 | [10] |
| Tmax (median, min) | 10 | 10 | [3][10] |
| AUC (pg*min/mL) | 394 | 432 | [10] |
| Plasma Concentration at 30 min | < 10 pg/mL (LLOQ) | < 10 pg/mL (LLOQ) | [10][12] |
| Cmax: Maximum plasma concentration; Tmax: Time to Cmax; AUC: Area under the plasma concentration-time curve; LLOQ: Lower Limit of Quantification. |
Pharmacodynamic Parameters
The biological activity of tafluprost acid has been quantified through various in vitro assays.
| Parameter | Value | Compound | Receptor/System | Reference(s) |
| Ki (nM) | 0.4 | Tafluprost Acid | Human Prostanoid FP | [3] |
| EC₅₀ (nM) | 0.5 | Tafluprost Acid | Recombinant Human FP | [12] |
| Relative FP Receptor Affinity | ~12x Latanoprost Acid | Tafluprost Acid | Human Prostanoid FP | [4][6][11] |
| Ki: Inhibitor constant (a measure of binding affinity); EC₅₀: Half maximal effective concentration. |
Experimental Protocols & Workflows
General Experimental Workflow
The development and characterization of a prostaglandin analog like Tafluprost follows a structured workflow from initial design to clinical evaluation.
Protocol: FP Receptor Binding Assay
-
Objective : To determine the binding affinity (Ki) of a test compound for the FP receptor.
-
Methodology :
-
Membrane Preparation : Membranes are prepared from cells stably expressing the human FP receptor (e.g., HEK-293 cells).
-
Radioligand : A radiolabeled prostaglandin, such as [³H]PGF2α, is used as the competitive ligand.
-
Assay : A constant concentration of radioligand and cell membranes are incubated with varying concentrations of the unlabeled test compound (e.g., tafluprost acid).
-
Incubation : The mixture is incubated to allow binding to reach equilibrium.
-
Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification : The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Analysis : The IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
-
Protocol: Pharmacokinetic Study in Humans
-
Objective : To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of tafluprost acid after topical administration of Tafluprost.[15]
-
Methodology :
-
Subjects : A cohort of healthy volunteers is enrolled.
-
Administration : A single drop of Tafluprost 0.0015% ophthalmic solution is administered to one or both eyes.[10]
-
Blood Sampling : Venous blood samples are collected at predefined time points (e.g., pre-dose, and at 5, 10, 15, 30, 45, and 60 minutes post-dose).[15]
-
Sample Processing : Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. Plasma is stored at -80°C until analysis.
-
Bioanalysis : The concentration of tafluprost acid in plasma samples is quantified using a validated high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12][15] The lower limit of quantification (LLOQ) is typically around 10 pg/mL.[10][15]
-
Data Analysis : Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Protocol: Analytical Method by RP-HPLC
-
Objective : To separate and quantify Tafluprost from its related impurities, including geometric isomers.[16]
-
Methodology :
-
Chromatography System : A reverse-phase high-performance liquid chromatography (RP-HPLC) system with a photodiode array (PDA) detector is used.
-
Column : A C18 analytical column is employed for separation.
-
Mobile Phase : A gradient elution is typically used. For example, Mobile Phase A could be a mixture of water, methanol, and orthophosphoric acid (900:100:1, v/v), and Mobile Phase B could be a mixture of acetonitrile (B52724) and water (900:100, v/v).[16]
-
Instrument Settings :
-
Flow Rate : ~1.0-1.2 mL/min
-
Column Temperature : 50°C
-
Detection Wavelength : 210 nm
-
-
Validation : The method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[16]
-
Conclusion
The basic research into Tafluprost highlights a successful application of rational drug design. By substituting the metabolically vulnerable 15-hydroxyl group with fluorine atoms, researchers created a potent, selective, and metabolically stable FP receptor agonist. This modification leads to enhanced therapeutic efficacy in lowering intraocular pressure. The use of synthetic analogs like 15-hydroxy Tafluprost in comparative studies has been instrumental in confirming the pharmacological benefits of this structural change, particularly in improving ocular blood flow dynamics.[7] The detailed understanding of its pharmacology, signaling pathways, and pharmacokinetics provides a solid foundation for its clinical use and for the future development of next-generation prostaglandin analogs.
References
- 1. Tafluprost | C25H34F2O5 | CID 9868491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical appraisal of tafluprost in the reduction of elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tafluprost - Wikipedia [en.wikipedia.org]
- 6. Tafluprost once daily for treatment of elevated intraocular pressure in patients with open-angle glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Tafluprost on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drugs.com [drugs.com]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. What is the mechanism of Tafluprost? [synapse.patsnap.com]
- 14. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to the Pharmacology of 15-OH Tafluprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tafluprost (B1681877) is a fluorinated synthetic analog of prostaglandin (B15479496) F2α, utilized as a potent ocular hypotensive agent in the management of open-angle glaucoma and ocular hypertension.[1][2] It is administered as an isopropyl ester prodrug, which undergoes rapid hydrolysis by corneal esterases to its biologically active form, Tafluprost acid.[1][3] A key structural modification of Tafluprost is the substitution of the hydroxyl group at the C-15 position with two fluorine atoms. This modification is critical to its pharmacological profile, as it confers resistance to metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the degradation of natural prostaglandins (B1171923).[1][4][5]
Core Pharmacology of Tafluprost and Tafluprost Acid
The primary mechanism of action of Tafluprost acid is as a highly selective and potent agonist of the prostanoid FP receptor.[1][4][6] Activation of the FP receptor in the eye initiates a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[1][3]
Receptor Binding Affinity and Functional Activity
Tafluprost acid exhibits a high affinity for the human prostanoid FP receptor. While specific quantitative data for 15-OH Tafluprost is scarce, the data for Tafluprost acid and its comparison with other prostaglandins highlight its potency.
| Compound | Receptor | Parameter | Value | Species | Reference |
| Tafluprost Acid (AFP-172) | Prostanoid FP | Ki | 0.4 nM | Human | [1] |
| Tafluprost Acid | Prostanoid FP | EC50 | 0.5 nM | Not Specified | [7] |
| Latanoprost Acid | Prostanoid FP | Ki | ~4.8 nM (12x less than Tafluprost Acid) | Human | [1][2] |
The Significance of the C-15 Position: Insights from this compound
The substitution of the 15-hydroxyl group with fluorine atoms in Tafluprost is a deliberate design feature to prevent its metabolic degradation by 15-PGDH.[1][4] This enzyme oxidizes the 15-hydroxyl group of natural prostaglandins to a ketone, rendering them inactive. By blocking this metabolic pathway, Tafluprost acid has a longer duration of action within the eye.
While "this compound" is not a natural metabolite of Tafluprost, it has been synthesized and used in research to understand the impact of this specific structural feature. A study investigating the effects of various prostaglandin analogs on ocular blood flow utilized this compound alongside Tafluprost, latanoprost, and travoprost.[8][9] This study demonstrated that both Tafluprost and this compound could relax endothelin-1-induced contractions in isolated rabbit ciliary artery segments, suggesting that the 15-OH analog may still possess some biological activity.[8] However, the lack of comprehensive pharmacological data for this compound prevents a direct comparison of its receptor affinity and functional potency with Tafluprost acid.
The inclusion of this compound in such studies underscores the importance of the C-15 modification for metabolic stability and sustained therapeutic effect.
Signaling Pathways
Upon binding to the FP receptor, a Gq protein-coupled receptor, Tafluprost acid initiates a downstream signaling cascade.
Caption: Signaling pathway of Tafluprost acid via the FP receptor.
Experimental Protocols
Receptor Binding Assay (Competitive Binding)
This protocol outlines a method to determine the binding affinity (Ki) of a test compound like this compound for the prostanoid FP receptor.
References
- 1. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tafluprost Eye Drops: Package Insert / Prescribing Info / MOA [drugs.com]
- 4. Clinical appraisal of tafluprost in the reduction of elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tafluprost once daily for treatment of elevated intraocular pressure in patients with open-angle glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Tafluprost on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Analytical Method Development for 15-OH Tafluprost (Tafluprost Acid)
Introduction
Tafluprost (B1681877) is a prostaglandin (B15479496) F2α analog used in the treatment of glaucoma and ocular hypertension.[1] It is a prodrug that is hydrolyzed in the eye by esterases to its biologically active metabolite, tafluprost acid (15-OH Tafluprost).[2][3] Accurate and sensitive quantification of tafluprost acid is crucial for pharmacokinetic studies, bioequivalence assessments, and quality control of pharmaceutical formulations.[1][4] This document provides a detailed overview of validated analytical methods for the determination of tafluprost acid, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Tafluprost acid is the primary and pharmacologically active metabolite of tafluprost.[3] Following ocular administration, tafluprost is absorbed through the cornea and rapidly hydrolyzed to tafluprost acid.[3] This active metabolite is then further metabolized via fatty acid β-oxidation and phase II conjugation.[2][3] Due to its potent activity and low systemic concentrations, highly sensitive analytical methods are required for its quantification in biological matrices.[3][4]
Metabolic Pathway of Tafluprost
The metabolic activation of tafluprost to its active form, tafluprost acid, is a critical step in its mechanism of action. This enzymatic conversion is illustrated in the diagram below.
Analytical Methodologies
The primary techniques for the quantification of tafluprost and its metabolites are HPLC with UV or fluorescence detection and LC-MS/MS.[1][4] For routine quality control of pharmaceutical formulations, HPLC-UV and HPLC-Fluorescence methods have demonstrated good accuracy and precision.[4] For bioanalytical applications requiring high sensitivity to measure low concentrations in biological matrices like plasma, LC-MS/MS is the preferred method.[1][4]
Quantitative Data Summary
The following tables summarize the performance characteristics of different validated analytical methods for tafluprost and its active metabolite.
Table 1: Comparison of Validated HPLC Methods for Tafluprost
| Parameter | HPLC-Fluorescence Detection[5] | HPLC-UV Detection[6] |
| Accuracy (% Recovery) | 100.13 ± 1.27 | Not explicitly stated as % recovery, but validated as per ICH guidelines |
| Precision (% RSD) | < 2.0 | < 4.46 |
| Linearity Range (µg/mL) | 0.05 - 2 | 0.6 - 45 |
| Limit of Detection (LOD) (µg/mL) | 0.016 | 0.18 |
| Limit of Quantification (LOQ) (µg/mL) | 0.048 | 0.55 |
Table 2: Performance of a Validated LC-MS/MS Method for Tafluprost Acid
| Parameter | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL[3][4] |
| Linearity Range | 0.01 - 10 ng/mL[7] |
| Accuracy | 85 - 115%[7] |
| Precision (%CV) | < 15%[7] |
| Recovery | > 80%[7] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Tafluprost and Related Substances
This protocol is based on a validated stability-indicating RP-HPLC method.[8][9]
1. Materials and Reagents
-
Tafluprost reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (85%)
-
Milli-Q water
2. Chromatographic Conditions
-
Instrument: HPLC system with a photodiode array detector.[8][9]
-
Mobile Phase A: A mixture of water, methanol, and orthophosphoric acid (900:100:1, v/v).[8][9]
-
Mobile Phase B: A mixture of acetonitrile and water (900:100, v/v).[8][9]
-
Gradient Elution: A suitable gradient program should be developed to separate tafluprost from its impurities.
-
Flow Rate: 1.0 mL/min for related substances and 1.2 mL/min for assay.[8][9]
-
Injection Volume: 5-15 µL.[9]
-
Diluent: Acetonitrile:water (50:50 v/v).[9]
3. Standard and Sample Preparation
-
Prepare a stock solution of the tafluprost reference standard in the diluent.
-
Prepare working standard solutions by diluting the stock solution to the desired concentrations within the linearity range.
-
For drug substance analysis, dissolve a known amount of the sample in the diluent to achieve a concentration within the calibration range.
4. Validation Parameters
-
The method should be validated according to ICH guidelines for parameters such as precision, accuracy, linearity, limit of detection (LOD), limit of quantification (LOQ), ruggedness, and robustness.[8][9]
Protocol 2: Sensitive LC-MS/MS Method for Tafluprost Acid in Human Plasma
This protocol outlines a general procedure for the quantification of tafluprost acid in human plasma, based on common practices for prostaglandin analysis.[3][4][7]
1. Materials and Reagents
-
Tafluprost acid reference standard
-
Internal Standard (IS), e.g., PGF2α-d4[7]
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
2. Sample Preparation (Liquid-Liquid Extraction)
-
To a 1 mL aliquot of human plasma, add the internal standard.[1]
-
Perform liquid-liquid extraction (LLE) with an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
3. LC-MS/MS Conditions
-
Instrument: Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).[4]
-
Column: C18, 2.1 x 100 mm, 2.6 µm.[7]
-
Mobile Phase A: 0.1% Formic acid in Water.[7]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[7]
-
Gradient: 30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min.[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
Injection Volume: 10 µL.[7]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[7]
-
Multiple Reaction Monitoring (MRM) Transitions:
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of tafluprost acid in a biological sample using LC-MS/MS.
Conclusion
The choice of an analytical method for this compound (tafluprost acid) is dependent on the specific application. For quality control of pharmaceutical products, validated HPLC-UV or HPLC-fluorescence methods provide adequate sensitivity and precision. However, for the quantification of tafluprost acid in biological matrices for pharmacokinetic and bioequivalence studies, a highly sensitive and specific LC-MS/MS method is required. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals in the selection and implementation of appropriate analytical methodologies for tafluprost acid.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. Green HPLC method with time programming for the determination of the co-formulated eye drops of tafluprost and timolol in their challengeable ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Analytical Determination of 15-OH Tafluprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tafluprost is a prostaglandin (B15479496) F2α analog used in the treatment of open-angle glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is rapidly hydrolyzed in the eye to its biologically active metabolite, 15-OH Tafluprost, also known as Tafluprost acid. This active form is a potent and selective agonist for the prostanoid FP receptor, which is believed to lower intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[1][2] Due to the low systemic concentrations of Tafluprost acid following topical ocular administration, highly sensitive and robust bioanalytical methods are required for its quantification in biological matrices such as human plasma.[2]
These application notes provide detailed protocols for the detection and quantification of this compound using state-of-the-art analytical techniques, as well as information on available analytical standards.
Analytical Standards
The availability of high-purity analytical standards is critical for the accurate quantification of this compound. Several suppliers offer Tafluprost acid as a reference standard.
Table 1: Commercially Available this compound (Tafluprost Acid) Analytical Standards
| Supplier | Product Name | Catalog Number | Purity |
| Pharmaffiliates | Tafluprost Acid | PA 47 12520 | Not specified |
| Sigma-Aldrich | Tafluprost acid | SML2579 | ≥98% (HPLC) |
It is recommended to obtain a certificate of analysis from the supplier to confirm the purity and identity of the standard. Deuterated internal standards, such as Tafluprost-d7 acid, are also available and recommended for LC-MS/MS analysis to ensure accuracy and precision.[3]
Signaling Pathway of Tafluprost
Tafluprost, after being converted to its active form Tafluprost acid (this compound), exerts its therapeutic effect primarily by acting as a selective agonist of the prostaglandin F (FP) receptor. This interaction initiates a signaling cascade that leads to the relaxation of the ciliary muscle and an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. The exact downstream signaling pathway is complex but is understood to involve the activation of matrix metalloproteinases and the remodeling of the extracellular matrix in the uveoscleral pathway.
Caption: Tafluprost acid signaling pathway.
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a robust and sensitive method for the quantification of this compound (Tafluprost acid) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a deuterated internal standard to ensure accuracy and precision.[1][3]
Caption: LC-MS/MS experimental workflow.
a. Sample Preparation (Liquid-Liquid Extraction)
-
Allow plasma samples, calibration standards, and quality control (QC) samples to thaw to room temperature.
-
Pipette 200 µL of each sample into a 2 mL polypropylene (B1209903) microcentrifuge tube.
-
Add 20 µL of the working internal standard solution (e.g., Tafluprost-d7 acid, 1 ng/mL in methanol) to all tubes except for the blank matrix samples.
-
Vortex briefly for approximately 10 seconds.
-
Add 1 mL of ethyl acetate (B1210297) to each tube.
-
Cap and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.[3]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[3]
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
b. Chromatographic and Mass Spectrometric Conditions
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| Liquid Chromatography | |
| LC System | HPLC or UHPLC system |
| Analytical Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| IonSpray Voltage | -4500 V |
| Source Temperature | 500°C |
Note: The gradient and MRM transitions should be optimized for the specific instrument and column used.
Table 3: Performance of a Validated LC-MS/MS Method for Tafluprost Acid
| Parameter | Value |
| Linearity Range | 10 - 5000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Intra-day Precision (%RSD) | ≤ 15% |
| Inter-day Precision (%RSD) | ≤ 15% |
| Intra-day Accuracy (% Bias) | 85-115% |
| Inter-day Accuracy (% Bias) | 85-115% |
| Data adapted from publicly available FDA documentation and application notes.[1] |
Quantification of Tafluprost in Ophthalmic Solutions and Aqueous Humor by HPLC with Fluorescence Detection
This protocol outlines a validated, green, and sensitive HPLC method coupled with fluorescence detection for the quantitative determination of Tafluprost.[4][5]
Caption: HPLC-Fluorescence experimental workflow.
a. Sample Preparation
For ophthalmic solutions, a simple dilution with the mobile phase is typically sufficient. For aqueous humor, a protein precipitation step followed by dilution may be necessary depending on the sample volume and concentration.
b. Chromatographic and Detection Conditions
Table 4: HPLC-Fluorescence Parameters
| Parameter | Condition |
| High-Performance Liquid Chromatography | |
| LC System | HPLC system |
| Analytical Column | HyperClone™ ODS (C18), 150 × 4.6 mm i.d., 5 μm particle size |
| Mobile Phase | Ethanol:0.01 M phosphate (B84403) buffer (60:40 v/v, pH 4.5) |
| Flow Rate | 1 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Fluorescence Detection | |
| Excitation Wavelength | 220 nm |
| Emission Wavelength | 292 nm |
| Internal Standard | Bimatoprost (BIM) |
| Method details from Abd-AlGhafar et al. (2022).[4][5] |
Table 5: Performance of a Validated HPLC-Fluorescence Method for Tafluprost
| Parameter | Value |
| Linearity Range | 0.05 - 2 µg/mL |
| Correlation Coefficient (r) | 0.9999 |
| Limit of Detection (LOD) | 0.016 µg/mL |
| Limit of Quantification (LOQ) | 0.048 µg/mL |
| Accuracy (% Recovery) | 100.13 ± 1.27% |
| Precision (%RSD) | < 2.0% |
| Data from Abd-AlGhafar et al. (2022).[4][5] |
Conclusion
The analytical methods described provide robust and sensitive options for the quantification of this compound (Tafluprost acid) and its parent prodrug, Tafluprost. The choice of method will depend on the specific application, required sensitivity, and the biological matrix being analyzed. For bioanalytical studies in plasma requiring high sensitivity, the LC-MS/MS method is the preferred choice. For the analysis of ophthalmic solutions and potentially aqueous humor, the HPLC-fluorescence method offers a reliable and sensitive alternative. The availability of certified analytical standards is paramount for achieving accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Green, Validated HPLC Method Coupled With Fluorescence Detection for the Analysis of Tafluprost in its Pure Form and Ophthalmic Formulation: Application to Aqueous Humor and Content Uniformity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 15-OH Tafluprost as a Research Tool in Glaucoma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) is a major risk factor, and its reduction is the primary goal of current treatments. Prostaglandin (B15479496) F2α (PGF2α) analogs are first-line therapies for open-angle glaucoma due to their potent IOP-lowering effects.
Tafluprost is a unique PGF2α analog where the C-15 hydroxyl group is replaced by two fluorine atoms. This modification makes it resistant to inactivation by 15-hydroxyprostaglandin dehydrogenase. Tafluprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active metabolite, Tafluprost acid (AFP-172). It is this active form, not 15-OH Tafluprost, that is the focus of research. Tafluprost acid is a highly potent and selective agonist for the prostaglandin F (FP) receptor. Its primary mechanism of action is to increase the uveoscleral outflow of aqueous humor, thereby reducing IOP.[1][2] There is also evidence suggesting it may enhance trabecular outflow and improve ocular blood flow.[2][3]
This document provides detailed application notes and experimental protocols for utilizing Tafluprost acid as a research tool in the study of glaucoma and the development of novel anti-glaucoma agents.
Mechanism of Action
Tafluprost acid exerts its effects primarily through the activation of the prostanoid FP receptor, a G-protein coupled receptor (GPCR). The signaling cascade initiated by Tafluprost acid binding to the FP receptor in ciliary muscle cells leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, which in turn increases the uveoscleral outflow of aqueous humor.[2][4]
Signaling Pathway Diagram
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Use of laser speckle flowgraphy in ocular blood flow research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bjo.bmj.com [bjo.bmj.com]
- 4. Pharmacological characteristics of AFP-168 (tafluprost), a new prostanoid FP receptor agonist, as an ocular hypotensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 15-OH Tafluprost Enzymatic Assay
Introduction
Tafluprost is a fluorinated analog of prostaglandin (B15479496) F2α used in the treatment of glaucoma and ocular hypertension.[1] It is a prodrug, an isopropyl ester, which is hydrolyzed by esterases in the cornea to its biologically active form, 15-OH Tafluprost, also known as Tafluprost acid.[1][2] This enzymatic conversion is critical for its therapeutic effect, which involves increasing the uveoscleral outflow of aqueous humor to reduce intraocular pressure.[1][2] The quantification of this compound is essential for pharmacokinetic studies, drug metabolism research, and in vitro characterization of the enzymatic activity responsible for its activation.
This document provides a detailed protocol for an enzymatic assay to measure the formation of this compound from Tafluprost. The protocol is designed for researchers, scientists, and drug development professionals. It outlines the in vitro enzymatic conversion of Tafluprost followed by the quantification of the resulting this compound using a competitive enzyme-linked immunosorbent assay (ELISA).
Principle of the Assay
The assay is performed in two main stages:
-
Enzymatic Conversion: Tafluprost is incubated with a source of esterase activity (e.g., corneal tissue homogenate or a purified esterase) to catalyze its hydrolysis to this compound.
-
Quantification by Competitive ELISA: The amount of this compound produced is then quantified using a competitive ELISA. This immunoassay is based on the competition between the this compound in the sample and a fixed amount of enzyme-labeled prostaglandin for a limited number of binding sites on a specific antibody. The amount of labeled prostaglandin bound to the antibody is inversely proportional to the concentration of this compound in the sample.
Experimental Protocols
I. Enzymatic Conversion of Tafluprost to this compound
This protocol describes the in vitro conversion of Tafluprost using a biological sample containing esterase activity.
Materials and Reagents:
-
Tafluprost solution (in a suitable solvent like DMSO or ethanol)
-
Corneal tissue homogenate (or a purified carboxyl-esterase)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Incubator or water bath
-
Stop solution (e.g., a strong acid like HCl or a specific esterase inhibitor)
Procedure:
-
Prepare Corneal Tissue Homogenate (if applicable):
-
Excise fresh corneal tissue and wash with ice-cold PBS.
-
Homogenize the tissue in a suitable buffer (e.g., PBS) on ice.
-
Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the enzymes.
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Set up the Enzymatic Reaction:
-
In a reaction tube, combine the following:
-
Corneal tissue homogenate supernatant (or purified esterase solution)
-
Tafluprost solution (to a final desired concentration, e.g., 10 µM)
-
PBS to bring the final reaction volume to a set amount (e.g., 100 µL).
-
-
Include appropriate controls:
-
Negative Control (No Enzyme): Replace the enzyme source with buffer to account for any non-enzymatic hydrolysis.
-
Negative Control (No Substrate): Replace the Tafluprost solution with a vehicle to determine the background signal.
-
-
-
Incubation:
-
Incubate the reaction tubes at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes). The optimal incubation time should be determined empirically.
-
-
Stop the Reaction:
-
Terminate the enzymatic reaction by adding a stop solution or by heat inactivation (e.g., heating at 95°C for 5 minutes), depending on the stability of the analyte.
-
-
Sample Preparation for ELISA:
-
The reaction mixture can now be used directly in the ELISA or may require further dilution to fall within the dynamic range of the assay.
-
II. Quantification of this compound by Competitive ELISA
This protocol is based on the principles of commercially available Prostaglandin F2α ELISA kits, which can be adapted for the quantification of its analog, this compound.
Materials and Reagents:
-
Prostaglandin F2α ELISA Kit (containing pre-coated plates, standards, detection antibody, and substrate)
-
Samples from the enzymatic conversion step
-
Wash buffer
-
Microplate reader
Procedure:
-
Prepare Standards and Samples:
-
Prepare a standard curve using the this compound (Tafluprost acid) standards provided with the kit or by preparing serial dilutions of a known concentration of pure Tafluprost acid.
-
Dilute the samples from the enzymatic reaction as needed.
-
-
ELISA Protocol:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated prostaglandin to each well.
-
Add the specific antibody to each well.
-
Incubate the plate according to the kit manufacturer's instructions (e.g., 2 hours at room temperature or overnight at 4°C).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for the recommended time to allow for color development.
-
Stop the color development by adding the stop solution.
-
Read the absorbance of each well at the recommended wavelength (typically 405-450 nm) using a microplate reader.
-
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. The concentration of this compound is inversely proportional to the absorbance.
-
Calculate this compound Concentration: Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Enzyme Activity: Calculate the rate of this compound formation (enzyme activity) based on the concentration of the product, the incubation time, and the amount of protein in the reaction.
Data Presentation
Table 1: Example Standard Curve Data for this compound ELISA
| Standard Concentration (pg/mL) | Absorbance (450 nm) |
| 5000 | 0.250 |
| 2500 | 0.450 |
| 1250 | 0.780 |
| 625 | 1.250 |
| 312.5 | 1.890 |
| 156.25 | 2.550 |
| 0 (Blank) | 3.000 |
Table 2: Example Results of Enzymatic Conversion and Quantification
| Sample | Incubation Time (min) | This compound (pg/mL) | Enzyme Activity (pmol/min/mg protein) |
| Test Sample 1 | 30 | 1500 | [Calculated Value] |
| Test Sample 2 | 60 | 2800 | [Calculated Value] |
| Negative Control (No Enzyme) | 60 | < LLD | N/A |
| Negative Control (No Substrate) | 60 | < LLD | N/A |
| LLD: Lower Limit of Detection |
Mandatory Visualization
Caption: Workflow for the this compound enzymatic assay.
References
Application Notes and Protocols for Studying Ocular Blood Flow with 15-OH Tafluprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-OH Tafluprost (B1681877), the active carboxylic acid metabolite of the prostaglandin (B15479496) F2α analog Tafluprost, is a potent ocular hypotensive agent used in the management of glaucoma and ocular hypertension.[1][2][3] Beyond its well-established role in lowering intraocular pressure (IOP) by enhancing uveoscleral outflow, emerging evidence highlights its beneficial effects on ocular blood flow (OBF).[4][5][6] These effects appear to be, at least in part, independent of IOP reduction, suggesting a direct vasodilatory mechanism that could provide additional neuroprotective benefits for glaucoma patients.[4][5]
These application notes provide a comprehensive overview of the use of 15-OH Tafluprost in preclinical and clinical research to study ocular hemodynamics. Detailed protocols for key experiments are outlined, and quantitative data from relevant studies are summarized to facilitate experimental design and data interpretation.
Mechanism of Action on Ocular Blood Flow
Tafluprost, as a prodrug, is rapidly hydrolyzed in the cornea to its active form, this compound.[3] This active metabolite exerts its effects primarily through the prostaglandin F (FP) receptor.[2][3][7] The proposed mechanisms by which this compound influences ocular blood flow include:
-
FP Receptor Agonism: Activation of FP receptors in the ciliary muscle and trabecular meshwork leads to increased uveoscleral outflow of aqueous humor, thereby reducing IOP.[2][3] Lowered IOP can decompress ocular blood vessels, leading to improved perfusion.
-
Direct Vasodilation: Studies suggest that this compound may have a direct vasodilatory effect on ocular blood vessels.[1] This is potentially mediated by a reduction in intracellular free calcium (Ca2+) concentration in vascular smooth muscle cells.[4][5]
-
Antagonism of Endothelin-1 (ET-1): ET-1 is a potent vasoconstrictor implicated in the pathogenesis of glaucoma-related optic nerve damage.[4] this compound has been shown to counteract ET-1-induced vasoconstriction in ocular arteries, suggesting a protective role in maintaining blood flow.[4][7]
Signaling Pathway
The binding of this compound to the FP receptor initiates a signaling cascade that ultimately leads to increased uveoscleral outflow and potential vasodilation.
Data Presentation
Preclinical Studies of this compound on Ocular Blood Flow
| Animal Model | Method | Parameter Measured | Treatment Group | Outcome | Reference |
| Rabbit | Laser Speckle Flowgraphy (LSFG) | Optic Nerve Head (ONH) Blood Flow | This compound | Inhibited ET-1 induced decrease in ONH blood flow | [4] |
| Rabbit | Color Doppler Imaging | Ophthalmic Artery Resistive Index | Tafluprost (BAK-free) | Significant reduction in resistive index | [4] |
| Cat | Laser Doppler Velocimetry | Retinal Blood Flow and Velocity | Tafluprost 0.0015% | Significant increase in retinal blood flow and velocity | [8] |
| Monkey | LSFG | ONH Blood Flow | Tafluprost | Increased ONH blood flow in normal and glaucomatous eyes | [8] |
Clinical Studies of Tafluprost on Ocular Blood Flow
| Study Population | Method | Parameter Measured | Treatment Group | Duration | Outcome | Reference |
| Primary Open-Angle Glaucoma (POAG) | Adaptive Optics Scanning Laser Ophthalmoscopy (AO-SLO) | Aggregated Erythrocyte Velocity (AEV) | Tafluprost | 4 weeks | Significant increase in AEV (from 1.08 to 1.29 mm/sec) | [9] |
| POAG | LSFG | Mean Blur Rate (MBR) in ONH | Tafluprost | 3 years | Stable ONH microcirculation (compared to decrease in latanoprost (B1674536) group) | [1] |
| Myopic Disc Type Glaucoma | LSFG | MBR in ONH | Tafluprost | 120 minutes | Significant increase in MBR (+6.7%) | [10] |
| POAG | Multiple modalities including AO-SLO | Parafoveal Blood Flow Velocity (pBFV) | Tafluprost | 12 weeks | Significant increase in pBFV (+14.3%) | [11] |
Experimental Protocols
Experimental Workflow for Preclinical Evaluation
Protocol 1: Measurement of Optic Nerve Head Blood Flow in Rabbits using Laser Speckle Flowgraphy (LSFG)
Objective: To evaluate the effect of topically administered this compound on optic nerve head (ONH) blood flow.
Materials:
-
Male rabbits
-
This compound solution
-
Vehicle control solution
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)
-
Laser Speckle Flowgraphy (LSFG) instrument
-
Endothelin-1 (ET-1) for vasoconstriction induction model (optional)
Procedure:
-
Animal Preparation: Anesthetize the rabbits according to approved institutional animal care protocols.
-
Baseline Measurement: Instill one drop of topical anesthetic into the conjunctival sac. Position the rabbit's head and align the LSFG instrument to focus on the ONH. Record baseline blood flow measurements, typically expressed as Mean Blur Rate (MBR).
-
Treatment Administration: Topically administer a single drop of this compound solution to one eye and the vehicle control to the contralateral eye.
-
Post-Treatment Measurements: At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after instillation, repeat the LSFG measurements of the ONH.
-
(Optional) ET-1 Challenge: To assess the protective effect, intravitreally inject ET-1 to induce vasoconstriction after drug administration and measure the extent to which this compound can prevent the reduction in blood flow.
-
Data Analysis: Calculate the percentage change in MBR from baseline for both the treated and control eyes. Statistically compare the changes between the two groups.
Protocol 2: Evaluation of Retinal Blood Flow in Glaucoma Patients using Adaptive Optics Scanning Laser Ophthalmoscopy (AO-SLO)
Objective: To non-invasively measure changes in absolute retinal blood flow velocity in human subjects with glaucoma following treatment with Tafluprost.
Materials:
-
Study participants with a diagnosis of primary open-angle glaucoma
-
Tafluprost ophthalmic solution (0.0015%)
-
Adaptive Optics Scanning Laser Ophthalmoscopy (AO-SLO) system
-
Applanation tonometer for IOP measurement
-
Sphygmomanometer for blood pressure measurement
Procedure:
-
Patient Recruitment and Baseline Visit:
-
Obtain informed consent from all participants.
-
Conduct a comprehensive ophthalmic examination.
-
Perform baseline measurements:
-
Intraocular pressure (IOP)
-
Systemic blood pressure
-
AO-SLO imaging of the parafoveal region to measure aggregated erythrocyte velocity (AEV) in a selected capillary vessel.
-
-
-
Treatment Initiation: Instruct patients to self-administer one drop of Tafluprost in the study eye(s) once daily in the evening.
-
Follow-up Visits: Schedule follow-up visits at 1 week and 4 weeks post-treatment initiation.
-
Follow-up Measurements: At each follow-up visit, repeat the IOP, blood pressure, and AO-SLO measurements. Ensure the same capillary vessel is imaged at each visit for consistent AEV measurement.
-
Data Analysis:
-
Use spatiotemporal image analysis from the AO-SLO videos to calculate AEV.
-
Compare the mean AEV and IOP at 1 and 4 weeks to the baseline values using appropriate statistical tests (e.g., paired t-test).
-
Analyze the correlation between changes in AEV and changes in IOP.
-
Conclusion
This compound demonstrates a significant and potentially IOP-independent beneficial effect on ocular blood flow. The provided protocols and data summaries offer a framework for researchers to further investigate the vascular effects of this compound. The use of advanced imaging techniques such as LSFG and AO-SLO allows for precise and non-invasive quantification of these effects in both preclinical and clinical settings. Further research into the direct vasodilatory mechanisms of this compound will be crucial in fully understanding its neuroprotective potential in glaucoma management.
References
- 1. researchgate.net [researchgate.net]
- 2. chemignition.com [chemignition.com]
- 3. What is the mechanism of Tafluprost? [synapse.patsnap.com]
- 4. Effects of Tafluprost on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Tafluprost on Ocular Blood Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential pharmacology and clinical utility of preservative-free tafluprost in the treatment of ocular hypertension and glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and tolerability of tafluprost in treatment of elevated intraocular pressure in open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for the Isolation and Purification of 15-OH Tafluprost (Tafluprost Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tafluprost (B1681877) is a fluorinated prostaglandin (B15479496) F2α analog used in the treatment of glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is rapidly hydrolyzed by esterases in the cornea to its biologically active metabolite, 15-OH Tafluprost, also known as Tafluprost acid or AFP-172.[1][2][3] This active form is a potent agonist of the prostanoid FP receptor, which increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[1] Due to its role as the primary active moiety, obtaining highly purified this compound is crucial for various research and development activities, including in vitro and in vivo studies, development of analytical standards, and formulation studies.
This document provides detailed protocols for the isolation and purification of this compound from biological matrices and synthetic reaction mixtures. The methodologies described are based on established techniques for prostaglandin analysis and purification, primarily leveraging liquid-liquid extraction (LLE), solid-phase extraction (SPE), and high-performance liquid chromatography (HPLC).
Metabolic Pathway of Tafluprost
Tafluprost undergoes a critical activation step to exert its therapeutic effect. The following diagram illustrates the conversion of the Tafluprost prodrug to its active form, this compound.
Caption: Metabolic activation of Tafluprost to this compound.
Isolation and Purification Workflow
The general workflow for isolating and purifying this compound involves initial extraction from a liquid matrix, followed by one or more chromatographic purification steps. The specific protocol can be adapted based on the starting material (e.g., in vitro reaction, biological fluid) and the desired final purity.
Caption: General workflow for this compound purification.
Experimental Protocols
Protocol 1: Isolation of this compound from Aqueous Media via Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods used for the analytical quantification of Tafluprost acid in human plasma and is suitable for isolating the compound from in vitro hydrolysis reactions or biological fluids.[1][4]
Materials:
-
Aqueous sample containing this compound
-
Internal Standard (IS) solution (optional, for quantification)
-
1% Formic Acid in water
-
Ethyl Acetate (B1210297) (or other suitable water-immiscible organic solvent)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate
-
Microcentrifuge tubes or separatory funnel
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Transfer a known volume of the aqueous sample (e.g., 1 mL) into a suitable tube or funnel.
-
Acidification: Add 1% formic acid to the sample to adjust the pH to approximately 3-4. This ensures that the carboxylic acid group of this compound is protonated, increasing its solubility in the organic solvent.[4][5]
-
Extraction: Add a volume of ethyl acetate (e.g., 3-5 mL). Cap the tube/funnel and vortex or shake vigorously for 10 minutes to ensure thorough mixing and extraction.
-
Phase Separation: Centrifuge the mixture at 4000 x g for 10 minutes at 4°C to achieve a clear separation of the aqueous and organic layers.[1]
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any interfacial precipitate.
-
Re-extraction (Optional): For improved recovery, repeat steps 3-5 with a fresh aliquot of ethyl acetate and combine the organic layers.
-
Washing: Wash the combined organic phase with a saturated aqueous sodium chloride solution to remove residual water and water-soluble impurities.[5]
-
Drying: Dry the organic phase by passing it through anhydrous sodium sulfate.[5]
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1][4]
-
Reconstitution: Reconstitute the dried residue in a minimal volume of a suitable solvent (e.g., mobile phase for HPLC) for further purification or analysis.
Protocol 2: Purification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a preparative RP-HPLC method for purifying the extracted this compound. The conditions are derived from analytical methods developed for Tafluprost and its related impurities.[6][7]
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
C18 analytical or preparative column
-
Mobile Phase A: Water with 0.1% Formic Acid or Orthophosphoric Acid
-
Mobile Phase B: Acetonitrile or Methanol
-
Reconstituted extract from Protocol 1
Procedure:
-
System Preparation: Equilibrate the HPLC system and column with the initial mobile phase composition.
-
Sample Injection: Inject the reconstituted sample onto the column.
-
Chromatographic Separation: Elute the sample using a gradient or isocratic method. A gradient elution is often preferred for separating the target compound from impurities with different polarities.
-
Detection and Fraction Collection: Monitor the column effluent at a suitable wavelength (e.g., 210 nm)[6][7]. Collect the fraction corresponding to the this compound peak.
-
Post-Purification Processing: Combine the collected fractions containing the pure compound. Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Purity Analysis: Assess the purity of the final product using analytical HPLC.
Data Presentation
The following tables summarize typical parameters for the extraction and chromatographic purification of this compound and related compounds.
Table 1: Liquid-Liquid Extraction Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Sample Matrix | Human Plasma, Aqueous Solution | [1],[4] |
| Acidification | 1% Formic Acid in Water | [1] |
| Extraction Solvent | Ethyl Acetate | [1] |
| Phase Separation | Centrifugation (4000 x g, 10 min, 4°C) | [1] |
| Evaporation | Nitrogen stream at 40°C |[1],[4] |
Table 2: HPLC Purification Parameters for Tafluprost and Related Substances
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 | [6],[7] |
| Mobile Phase A | Water:Methanol:Orthophosphoric Acid (900:100:1, v/v/v) | [6],[7] |
| Mobile Phase B | Acetonitrile:Water (900:100, v/v) | [6],[7] |
| Elution Mode | Gradient | [6],[7] |
| Flow Rate | 1.0 - 1.2 mL/min (analytical scale) | [6] |
| Column Temperature | 50°C | [6] |
| Detection | UV at 210 nm |[6] |
Note: The parameters in Table 2 are for an analytical scale separation of Tafluprost and its impurities. For preparative scale purification of this compound, the column size, flow rate, and sample load would need to be scaled up accordingly. The mobile phase composition provides a good starting point for method development.
Conclusion
The protocols and data presented provide a comprehensive guide for the successful isolation and purification of this compound. The combination of liquid-liquid extraction for initial sample cleanup followed by preparative RP-HPLC is an effective strategy for obtaining this biologically active metabolite in high purity. Researchers can adapt these methodologies to suit their specific starting materials and purity requirements for advancing research in glaucoma treatment and prostaglandin pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Convergent Synthesis of the Potent Antiglaucoma Agent Tafluprost [mdpi.com]
- 3. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN112209863A - Large-scale preparation method of tafluprost - Google Patents [patents.google.com]
- 6. Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Note: Quantification of Tafluprost Acid in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tafluprost (B1681877) is a prostaglandin (B15479496) F2α analog used in the management of open-angle glaucoma and ocular hypertension.[1] As an isopropyl ester prodrug, it is rapidly hydrolyzed in the eye to its biologically active metabolite, tafluprost acid.[2][3] This active form effectively lowers intraocular pressure by enhancing the uveoscleral outflow of aqueous humor.[2] Given the low concentrations of tafluprost acid in systemic circulation following topical administration, a highly sensitive and selective analytical method is imperative for accurate quantification in biological matrices, which is essential for pharmacokinetic, toxicokinetic, and clinical investigations.[3][4]
This document provides a detailed protocol for the analysis of tafluprost acid in biological matrices, primarily human plasma, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodology described herein employs liquid-liquid extraction for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision, consistent with regulatory guidelines.[2][5]
Signaling Pathway and Metabolism
Tafluprost, upon administration, undergoes hydrolysis by esterases, primarily in the cornea, to form its active metabolite, tafluprost acid.[2][3] Tafluprost acid then acts as a selective agonist at the prostanoid FP receptor.[6] The activation of this G-protein coupled receptor is believed to initiate a signaling cascade that upregulates matrix metalloproteinases (MMPs).[6] This leads to remodeling of the extracellular matrix in the ciliary muscle, reducing resistance to aqueous humor outflow and thereby lowering intraocular pressure.[6] Systemically, tafluprost acid is further metabolized through fatty acid β-oxidation.
References
Preparation of Tafluprost Acid from Tafluprost: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tafluprost is a fluorinated analog of prostaglandin (B15479496) F2α and a potent ocular hypotensive agent used in the treatment of glaucoma and ocular hypertension. Structurally, it is an isopropyl ester prodrug, which is rapidly hydrolyzed in the eye by corneal esterases to its biologically active metabolite, Tafluprost acid (AFP-172). A key feature of Tafluprost is the substitution of the hydroxyl group at the C-15 position with two fluorine atoms. This modification makes the molecule resistant to inactivation by 15-hydroxyprostaglandin dehydrogenase, a common metabolic pathway for other prostaglandin analogs.
It is important to clarify a potential point of confusion regarding nomenclature. The term "15-OH Tafluprost" is inconsistent with the chemical structure of Tafluprost and its metabolites, as the C-15 position is difluorinated. The primary and biologically active form is Tafluprost acid. This application note provides detailed protocols for the preparation of Tafluprost acid from Tafluprost via chemical and enzymatic hydrolysis, methods for its purification and analysis, and an overview of its mechanism of action.
Mechanism of Action: From Prodrug to Active Compound
Tafluprost's mechanism of action begins with its topical administration to the eye. As a lipophilic isopropyl ester, it readily penetrates the cornea.[1] Within the corneal tissue, esterases catalyze the hydrolysis of the isopropyl ester group, converting the inactive prodrug into the pharmacologically active Tafluprost acid.[1][2] Tafluprost acid is a potent and selective agonist of the prostanoid FP receptor.[2] Activation of the FP receptor in the ciliary muscle and other tissues of the eye is believed to increase the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[2][3][4]
Figure 1: Signaling pathway of Tafluprost activation and mechanism of action.
Experimental Protocols
The preparation of Tafluprost acid from Tafluprost can be achieved through either chemical or enzymatic hydrolysis of the isopropyl ester.
Protocol 1: Base-Catalyzed Chemical Hydrolysis
This protocol is adapted from general methods for the saponification of prostaglandin esters.[5][6] Base-catalyzed hydrolysis is typically rapid and proceeds to completion.
Materials:
-
Tafluprost
-
Methanol (B129727) (MeOH)
-
Lithium hydroxide (B78521) monohydrate (LiOH·H₂O)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve Tafluprost in methanol (e.g., 10 mg/mL).
-
Prepare a solution of lithium hydroxide monohydrate in deionized water (e.g., 0.5 M).
-
Add the LiOH solution to the Tafluprost solution (e.g., 2-3 molar equivalents of LiOH).
-
Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until all the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture by the dropwise addition of 1 M HCl until the pH is approximately 4-5.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Tafluprost acid.
-
Purify the crude product by silica gel column chromatography to yield pure Tafluprost acid.
Protocol 2: Enzymatic Hydrolysis using Porcine Liver Esterase (PLE)
This protocol provides a milder alternative to chemical hydrolysis, using a commercially available esterase.[7]
Materials:
-
Tafluprost
-
Porcine Liver Esterase (PLE) (lyophilized powder)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.5)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Prepare a stock solution of Tafluprost in a minimal amount of acetonitrile.
-
In a reaction vessel, dissolve a suitable amount of Porcine Liver Esterase in phosphate buffer (e.g., 1 mg/mL).
-
Add the Tafluprost stock solution to the enzyme solution while stirring. The final concentration of acetonitrile should be kept low to avoid denaturing the enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Monitor the reaction progress by HPLC.
-
Upon completion, acidify the reaction mixture to pH 3-4 with dilute HCl to stop the enzymatic reaction and protonate the carboxylic acid.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Experimental Workflow
The general workflow for the preparation and purification of Tafluprost acid from Tafluprost is outlined below.
Figure 2: General workflow for the preparation of Tafluprost Acid.
Data Presentation
Analytical Methods for Tafluprost and Tafluprost Acid
The accurate analysis of Tafluprost and Tafluprost acid is essential for monitoring the hydrolysis reaction and for quality control of the final product. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is commonly employed.
| Parameter | HPLC-UV | LC-MS/MS |
| Analyte | Tafluprost | Tafluprost Acid |
| Typical Column | C18 | C18 |
| Mobile Phase | Acetonitrile/water or Methanol/water with acid modifier | Gradient elution with acetonitrile and water, often with formic or acetic acid |
| Detection | UV at ~210 nm | Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode |
| Limit of Quantification | ~0.5 µg/mL | as low as 10 pg/mL |
| Primary Application | Quality control of bulk drug and formulations | Bioanalysis of plasma and aqueous humor samples, trace impurity analysis |
Table 1: Summary of analytical methods for Tafluprost and its active metabolite, Tafluprost acid.[8][9][10]
Conclusion
The preparation of Tafluprost acid, the biologically active metabolite of Tafluprost, can be readily achieved in a laboratory setting through either chemical or enzymatic hydrolysis of the parent prodrug. The choice between a chemical or enzymatic approach will depend on the desired reaction conditions, scale, and availability of reagents. Following the hydrolysis, purification by standard chromatographic techniques yields Tafluprost acid of high purity, which can be used in further research and development activities. The analytical methods outlined provide the necessary tools for monitoring the conversion and ensuring the quality of the final product. Understanding the correct structure and nomenclature is crucial for accurate scientific communication and research in the field of prostaglandin analogs.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tafluprost | C25H34F2O5 | CID 9868491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tafluprost - Wikipedia [en.wikipedia.org]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 7. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 8. Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of 15-OH Tafluprost in Aqueous Humor by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tafluprost (B1681877) is a prostaglandin (B15479496) F2α analog used in the treatment of open-angle glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active metabolite, 15-OH Tafluprost, also known as Tafluprost acid.[1][3] This active form is a selective agonist for the prostaglandin F (FP) receptor.[2][3] Activation of the FP receptor is believed to reduce intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[1][2][3] Accurate quantification of this compound in aqueous humor is crucial for pharmacokinetic studies, dose-response relationship assessments, and the development of new ophthalmic formulations. This application note provides a detailed protocol for the quantification of this compound in aqueous humor using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Signaling Pathway of Tafluprost Action
Tafluprost, through its active form this compound, mimics the action of endogenous prostaglandin F2α (PGF2α). It binds to the G-protein coupled FP receptor, initiating a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway, thereby increasing aqueous humor outflow.[4][5][6]
Quantitative Data
The following table summarizes pharmacokinetic parameters of this compound (Tafluprost acid) in rabbit aqueous humor following a single topical administration of a 30 µL dose of 0.0015% Tafluprost ophthalmic solution.[7]
| Formulation | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) |
| Preservative-free | 4.50 | 45 | 5.14 |
| Preserved (0.01% BAK) | 3.99 | 45 | 4.54 |
Experimental Protocols
Aqueous Humor Sample Collection and Preparation
Materials:
-
Sterile 30-gauge needle and 1 mL syringe
-
Protein LoBind microcentrifuge tubes
-
Internal Standard (IS) working solution (e.g., Tafluprost-d7 acid in methanol)
-
Extraction Solvent (e.g., Ethyl Acetate or Methyl tert-butyl ether (MTBE))
-
0.1% Formic acid in water
-
Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
-
Centrifuge capable of 10,000 x g and 4°C
-
Nitrogen evaporator
Procedure:
-
Aqueous humor is collected from the anterior chamber using a 30-gauge needle.[8]
-
Immediately transfer the sample to a pre-chilled Protein LoBind microcentrifuge tube and store at -80°C until analysis.[8]
-
Thaw aqueous humor samples on ice.
-
To a 50 µL aliquot of aqueous humor, add 10 µL of the internal standard working solution.
-
Liquid-Liquid Extraction (LLE):
-
Add 500 µL of extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new tube.
-
-
Solid-Phase Extraction (SPE) (Alternative):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Acidify the sample with 0.1% formic acid.
-
Load the sample onto the SPE cartridge.
-
Wash with 1 mL of 5% methanol in water.
-
Elute with 1 mL of methanol.
-
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 2.5 95 3.5 95 3.6 30 | 5.0 | 30 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
The precursor ion for this compound is m/z 409.5 ([M-H]⁻).[9]
-
The precursor ion for a suitable internal standard like Tafluprost-d7 acid is m/z 416.5 ([M-H]⁻).[9]
-
Product ions and collision energies must be optimized empirically for the specific instrument used. This involves infusing a standard solution of this compound and performing a product ion scan to identify the most abundant and stable fragment ions. The collision energy is then ramped to find the optimal value for maximizing the signal of each product ion.[10][11][12]
-
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (CE) |
| This compound | 409.5 | To be determined | To be determined |
| Tafluprost-d7 acid (IS) | 416.5 | To be determined | To be determined |
-
Source Parameters: These should be optimized for the specific instrument but can include:
-
IonSpray Voltage: -4500 V
-
Source Temperature: 500°C
-
Curtain Gas: 30 psi
-
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in aqueous humor.
Conclusion
This application note provides a comprehensive framework for the quantification of this compound in aqueous humor using LC-MS/MS. The described methodology, including sample preparation and instrumental analysis, offers the sensitivity and specificity required for pharmacokinetic and other drug development studies. It is essential to validate the method in the laboratory, with particular attention to the optimization of mass spectrometry parameters to ensure accurate and reliable results.
References
- 1. What is the mechanism of Tafluprost? [synapse.patsnap.com]
- 2. chemignition.com [chemignition.com]
- 3. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PGF(2alpha) stimulates FP prostanoid receptor mediated crosstalk between Ras/Raf signaling and Tcf transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corneal penetration into rabbit aqueous humor is comparable between preserved and preservative-free tafluprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of 15-OH Tafluprost Precursor, a Key Intermediate for Prostaglandin Analogs
Introduction
Tafluprost (B1681877) is a potent prostaglandin (B15479496) F2α analog used in the management of glaucoma and ocular hypertension.[1][2][3] A critical step in several synthetic routes leading to Tafluprost and other prostaglandin analogs involves the formation of a 15-hydroxy intermediate prior to the introduction of the characteristic difluoro group at the C-15 position. These application notes provide detailed protocols and data for the synthesis of this key 15-OH prostaglandin derivative, which serves as a crucial precursor in the total synthesis of Tafluprost. The methodologies described are based on established synthetic strategies, including the widely recognized Corey lactone approach.
Core Synthetic Strategy
The synthesis of the 15-OH Tafluprost precursor typically originates from the versatile Corey lactone, a cornerstone intermediate in prostaglandin synthesis.[4][5][6] The overall strategy involves the sequential attachment of the lower (ω-chain) and upper (α-chain) side chains to the cyclopentane (B165970) core of the Corey lactone. The 15-hydroxyl group is introduced as part of the ω-chain.
A generalized workflow for the synthesis is depicted below:
Figure 1: General synthetic workflow from Corey lactone.
Experimental Protocols
The following protocols outline the key steps in the synthesis of the this compound precursor.
Protocol 1: Synthesis of the Aldehyde ω-Chain Synthon
A key building block for the lower side chain is a racemic 2-(tert-butyldimethylsilyloxy)-3-phenoxypropanal.[1][2]
Materials:
-
Pivaloyl chloride (PivCl)
-
Dichloromethane (CH2Cl2)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole (B134444) (ImH)
-
Dimethylformamide (DMF)
-
Diisobutylaluminum hydride (DIBAL-H)
-
Dess-Martin periodinane (DMP)
-
Sodium bicarbonate (NaHCO3)
Procedure:
-
Protection of the Primary Alcohol: To a solution of 3-phenoxy-1,2-propanediol in a mixture of pyridine and CH2Cl2 at 0 °C, add pivaloyl chloride dropwise. Stir the reaction for 1 hour at 0 °C and then for 1.5 hours at room temperature.
-
Silylation of the Secondary Alcohol: To a solution of the pivaloyl-protected diol in DMF at 0 °C, add imidazole followed by TBDMSCl. Stir the mixture for 15 minutes at 0 °C and then for 18 hours at room temperature.
-
Reduction of the Ester: Cool a solution of the fully protected intermediate in CH2Cl2 to -78 °C. Add DIBAL-H dropwise and stir for 20 minutes. Allow the reaction to warm to room temperature over 2 hours.
-
Oxidation to the Aldehyde: To a solution of the resulting alcohol in CH2Cl2 at 0 °C, add sodium bicarbonate followed by Dess-Martin periodinane. Stir the mixture for 15 minutes at 0 °C and then for 1 hour at room temperature to yield the desired aldehyde.
Protocol 2: Horner-Wadsworth-Emmons Condensation for ω-Chain Installation
This protocol describes the attachment of the lower side chain to the Corey aldehyde derivative.
Materials:
-
Corey aldehyde derivative
-
Dimethyl (2-oxo-3-phenoxypropyl)phosphonate
-
Lithium chloride (LiCl)
-
Triethylamine (TEA)
-
Acetonitrile (CH3CN)
Procedure:
-
Prepare a solution of dimethyl (2-oxo-3-phenoxypropyl)phosphonate and LiCl in CH3CN.
-
Add TEA to the solution and stir for 30 minutes at room temperature.
-
Add a solution of the Corey aldehyde derivative in CH3CN to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent.
-
Purify the resulting enone by column chromatography.
Protocol 3: Stereoselective Reduction of the C-15 Ketone
The C-15 keto group is reduced to the corresponding alcohol, yielding a mixture of diastereomers.
Materials:
-
C-15 enone intermediate from Protocol 2
-
Sodium borohydride (B1222165) (NaBH4)
-
Cerium(III) chloride heptahydrate (CeCl3·7H2O)
-
Methanol (MeOH)
Procedure:
-
Dissolve the C-15 enone and CeCl3·7H2O in MeOH and cool the solution to -78 °C.
-
Add NaBH4 portion-wise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction by adding acetone, followed by water.
-
Extract the product with an organic solvent and purify by column chromatography to obtain the diastereoisomeric 15-OH prostaglandin derivatives.
Protocol 4: Conversion to the 15-OH Prostaglandin Intermediate
The final steps involve the transformation of the lactone into a lactol and subsequent attachment of the α-chain.
Materials:
-
Diastereoisomeric 15-OH prostaglandin derivatives
-
Diisobutylaluminum hydride (DIBAL-H)
-
4-Carboxybutyltriphenylphosphonium bromide
-
Potassium hexamethyldisilazide (KHMDS)
-
Tetrahydrofuran (THF)
Procedure:
-
Lactone Reduction: Dissolve the 15-OH prostaglandin derivatives in toluene and cool to -78 °C. Add a solution of DIBAL-H in toluene dropwise. Stir for 30 minutes at -78 °C.
-
Wittig Reaction: In a separate flask, prepare the ylide by treating 4-carboxybutyltriphenylphosphonium bromide with KHMDS in THF at 0 °C.
-
Add the lactol solution from the previous step to the ylide solution at 0 °C.
-
Stir the reaction for 2 hours at 0 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.
-
Purify the final 15-OH prostaglandin intermediate by column chromatography.
Data Presentation
The following table summarizes the reported yields for key synthetic transformations in the synthesis of prostaglandin intermediates.
| Step | Reagents and Conditions | Yield (%) | Reference |
| Tosylation of 3-phenoxy-1,2-propanediol | TsCl, Py, 0 °C to r.t. | 99 | [1][2] |
| Phenol addition (Method B) | Phenol, PPh3, DIAD, toluene, 99–100 °C | 96 | [1][2] |
| Deprotection | 1.0 M HCl, acetone, 70 °C | 98 | [1][2] |
| Pivaloyl protection | PivCl, Py-CH2Cl2, 0 °C to r.t. | 93 | [1][2] |
| TBDMS protection | TBDMSCl, ImH, DMF, 0 °C to r.t. | 94 | [1][2] |
| DIBAL-H reduction (ester) | DIBAL-H, CH2Cl2, -78 °C to r.t. | 95 | [1][2] |
| Dess-Martin oxidation | DMP, NaHCO3, CH2Cl2, 0 °C to r.t. | 94 | [1][2] |
| Iodolactonization | KI/I2, NaHCO3, THF/H2O, r.t. | 73 (over 3 steps) | [7] |
| Wittig Olefination | (4-carboxybutyl)triphenylphosphonium bromide, KHMDS, THF/toluene, 0 °C | 65 (over 2 steps) | [7] |
| Esterification | i-PrI, DBU, acetone, r.t. | 83 | [1][2] |
Logical Relationships in Synthesis
The synthesis of the 15-OH intermediate requires careful management of protecting groups to selectively functionalize different parts of the molecule.
Figure 2: Key transformations in the synthesis.
Signaling Pathway Analogy: Prostaglandin Action
While this document focuses on chemical synthesis, it is relevant to understand the biological context. Prostaglandins like Tafluprost exert their effects by activating specific G-protein coupled receptors. The active metabolite of Tafluprost, tafluprost acid, is a selective agonist for the prostaglandin F receptor (FP receptor).[8][9]
Figure 3: Simplified signaling pathway of Tafluprost.
The synthesis of the 15-OH prostaglandin intermediate is a critical phase in the production of Tafluprost and related analogs. The protocols and data presented here provide a framework for researchers in drug development and organic synthesis to produce this key intermediate. Mastery of these stereocontrolled reactions is essential for the successful total synthesis of these therapeutically important molecules.
References
- 1. A Novel Convergent Synthesis of the Potent Antiglaucoma Agent Tafluprost [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Tafluprost? [synapse.patsnap.com]
Application Notes and Protocols for 15-OH Tafluprost in Ciliary Artery Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 15-OH Tafluprost (B1681877), the active metabolite of the prostaglandin (B15479496) F2α analogue Tafluprost, in studying the relaxation of ciliary arteries. This document details the underlying mechanism of action, experimental protocols for in vitro studies, and comparative data with other relevant compounds.
Introduction
Tafluprost is a prodrug that is rapidly hydrolyzed in the eye to its biologically active form, 15-OH Tafluprost (also known as tafluprost acid).[1] This active metabolite is a potent and selective agonist of the prostaglandin F (FP) receptor.[1] Prostaglandin analogues are a first-line treatment for glaucoma, primarily by increasing the uveoscleral outflow of aqueous humor to reduce intraocular pressure. Beyond this primary mechanism, studies have shown that these compounds, including this compound, also possess vasodilatory effects on ocular blood vessels, such as the ciliary arteries. This vasodilatory action may contribute to improved ocular blood flow, which is a significant consideration in the management of glaucoma.
The relaxation of ciliary arteries induced by this compound is a topic of interest for understanding its full therapeutic potential. Research indicates that this effect is concentration-dependent and occurs through a mechanism distinct from many other vasodilators.[2][3] Specifically, it is independent of endothelial-derived factors like nitric oxide (NO) and prostaglandins, suggesting a direct action on the vascular smooth muscle cells.[2][4] The primary mechanism of action involves the inhibition of calcium influx from the extracellular space, particularly through a process known as capacitative or store-operated calcium entry (SOCE).[2][3]
Mechanism of Action: Signaling Pathway
The vasodilatory effect of this compound on ciliary artery smooth muscle is initiated by its binding to the FP receptor, a G-protein coupled receptor (GPCR). The signaling cascade is believed to proceed as follows:
-
FP Receptor Activation: this compound binds to and activates the FP receptor on the surface of ciliary artery smooth muscle cells.
-
Gq Protein Activation: The activated FP receptor couples to the Gq family of G-proteins.[5]
-
Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C (PLC).[5][6]
-
IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]
-
Calcium Mobilization and SOCE: IP3 binds to its receptors on the sarcoplasmic reticulum (SR), leading to the release of stored calcium into the cytoplasm. This depletion of intracellular calcium stores triggers the activation of store-operated calcium entry (SOCE).[7][8] The key proteins involved in SOCE are STIM1, a calcium sensor in the SR, and Orai1, a calcium channel in the plasma membrane.[7][8][9][10][11]
-
Inhibition of Capacitative Calcium Entry: this compound appears to modulate this process by inhibiting the capacitative influx of calcium through store-operated calcium channels (SOCCs).[2][3] The precise molecular mechanism by which the FP receptor signaling pathway inhibits SOCE in this context is an area of ongoing research.
Experimental Protocols
The following protocols are based on methodologies reported in studies investigating the effects of prostaglandin analogues on isolated ciliary arteries.
Isolation and Preparation of Ciliary Arteries
This protocol is adapted from studies on isolated rabbit ciliary arteries.[2][3][4][12]
Materials:
-
Rabbit eyes, obtained fresh.
-
Krebs-Henseleit (K-H) buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).
-
Dissecting microscope.
-
Fine-tipped forceps and scissors.
-
Myograph system for isometric tension recording.
Procedure:
-
Immediately after enucleation, place the rabbit eyes in ice-cold K-H buffer.
-
Under a dissecting microscope, carefully remove the surrounding connective and adipose tissues to expose the posterior ciliary arteries.
-
Isolate segments of the ciliary arteries (approximately 2 mm in length).
-
Mount the arterial rings in the chambers of a myograph system. The chambers should be filled with K-H buffer maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.
-
Allow the arterial segments to equilibrate for at least 60 minutes under a resting tension of approximately 400-500 mg. During equilibration, replace the K-H buffer every 20 minutes.
Induction of Contraction and Application of this compound
Procedure:
-
After equilibration, induce a stable contraction of the arterial segments. This is typically achieved by one of the following methods:
-
High Potassium Depolarization: Replace the normal K-H buffer with a high-potassium K-H buffer (where an equimolar amount of NaCl is replaced with KCl). This induces contraction by depolarizing the smooth muscle cell membrane.
-
Pharmacological Agonist: Add a vasoconstrictor agent such as endothelin-1 (B181129) (ET-1) at a concentration that produces a submaximal, stable contraction (e.g., 10 nM).[3]
-
-
Once a stable contraction plateau is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Record the changes in isometric tension after each addition of the drug, allowing sufficient time for the response to stabilize.
Data Analysis
-
Express the relaxation induced by this compound as a percentage of the pre-contracted tension.
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the molar concentration of this compound.
-
From the concentration-response curve, calculate the EC₅₀ value (the concentration of the drug that produces 50% of the maximal relaxation).
Quantitative Data Summary
The following table summarizes the comparative effects of this compound and other prostaglandin analogues on the relaxation of pre-contracted rabbit ciliary arteries. The data is based on the findings from the study by Kurashima et al. (2010), where contractions were induced by 10 nM endothelin-1.
| Compound | Concentration Range Tested | Maximal Relaxation (%) | EC₅₀ (M) |
| This compound | 10⁻¹⁰ M - 10⁻⁶ M | ~80% | ~10⁻⁸ M |
| Tafluprost (acid) | 10⁻¹⁰ M - 10⁻⁶ M | ~90% | ~3 x 10⁻⁹ M |
| Latanoprost (B1674536) (acid) | 10⁻¹⁰ M - 10⁻⁶ M | ~70% | ~10⁻⁸ M |
| Travoprost (acid) | 10⁻¹⁰ M - 10⁻⁶ M | ~60% | ~3 x 10⁻⁸ M |
Note: The values in the table are estimations derived from the graphical data presented in the cited literature, as precise numerical values were not always explicitly stated in the available text.
Conclusion
This compound effectively induces relaxation of pre-contracted ciliary arteries in a concentration-dependent manner. Its mechanism of action, involving the inhibition of capacitative calcium entry, is distinct from many other vasodilators and does not rely on endothelium-derived factors. This direct action on vascular smooth muscle highlights a potential additional therapeutic benefit of Tafluprost in improving ocular blood flow in glaucoma patients. The provided protocols offer a framework for researchers to further investigate the vascular effects of this compound and other prostaglandin analogues.
References
- 1. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relaxing effect and mechanism of tafluprost on isolated rabbit ciliary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of prostaglandin F(2α) analogues on endothelin-1-induced impairment of rabbit ocular blood flow: comparison among tafluprost, travoprost, and latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 6. researchgate.net [researchgate.net]
- 7. Capacitative Ca2+ Entry via Orai1 and Stromal Interacting Molecule 1 (STIM1) Regulates Adenylyl Cyclase Type 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STIM AND ORAI, THE LONG AWAITED CONSTITUENTS OF STORE-OPERATED CALCIUM ENTRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | STIM and Orai1 Variants in Store-Operated Calcium Entry [frontiersin.org]
- 11. Store-Operated Calcium Entry Mediated by ORAI and STIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological effects of latanoprost, prostaglandin E2, and F2alpha on isolated rabbit ciliary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Techniques for Tafluprost and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the analytical techniques used for the quantification of Tafluprost (B1681877) and its primary metabolite, Tafluprost acid. Detailed application notes and experimental protocols are presented to guide researchers in the selection and implementation of appropriate analytical methodologies.
Understanding the Metabolism of Tafluprost
Tafluprost is a prostaglandin (B15479496) F2α analog that functions as an ester prodrug. Following topical administration, it is rapidly hydrolyzed by esterases in the cornea to its biologically active metabolite, Tafluprost acid.[1][2] The primary metabolic pathway for Tafluprost acid is through β-oxidation of the α-chain, a process similar to the metabolism of endogenous prostaglandins.[3][4] It is important to note that studies on the metabolism of Tafluprost in monkeys have indicated that no metabolic reactions occur at the 15-carbon position.[1] This suggests that "15-hydroxy Tafluprost" is not a metabolite of Tafluprost, and therefore, analytical methods are focused on the quantification of Tafluprost and its key active metabolite, Tafluprost acid.
The metabolic conversion of Tafluprost to Tafluprost acid is a critical step for its pharmacological activity. Subsequently, Tafluprost acid is further metabolized into inactive compounds.
References
- 1. Metabolism and ocular tissue distribution of an antiglaucoma prostanoid, tafluprost, after ocular instillation to monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tafluprost Monograph for Professionals - Drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Clinical appraisal of tafluprost in the reduction of elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of 15-OH Prostaglandin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of various 15-OH prostaglandin (B15479496) derivatives. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways and experimental workflows.
Introduction
Prostaglandins (B1171923) (PGs) are a class of lipid compounds derived from arachidonic acid that play crucial roles in numerous physiological and pathological processes. The 15-hydroxy (15-OH) group is a key structural feature for the biological activity of many prostaglandins. This document outlines synthetic strategies for preparing various 15-OH prostaglandin derivatives, focusing on established methods such as the Corey lactone approach and subsequent modifications.
Synthetic Strategies and Protocols
The synthesis of prostaglandins is a complex challenge in organic chemistry due to the presence of multiple stereocenters and sensitive functional groups. The Corey lactone has emerged as a versatile and widely used chiral building block for the stereocontrolled synthesis of a variety of prostaglandins.
Synthesis of the Corey Lactone Diol
The Corey lactone diol is a pivotal intermediate in prostaglandin synthesis. A concise and efficient one-pot synthesis has been developed.[1][2]
Experimental Protocol:
-
Domino Michael/Michael Reaction: A domino Michael/Michael reaction is employed to construct the substituted cyclopentanone (B42830) core in a formal (3+2) cycloadditive fashion.[1] This reaction is mediated by a diphenylprolinol silyl (B83357) ether catalyst.
-
Reduction and Lactonization: The resulting intermediate undergoes reduction of the aldehyde and stereoselective reduction of the ketone, followed by lactone formation.
-
Tamao-Fleming Oxidation: The carbon-silicon bond is converted to a carbon-oxygen bond to yield the Corey lactone diol.[2]
Quantitative Data for One-Pot Corey Lactone Synthesis: [1]
| Step | Reagents and Conditions | Yield |
| One-Pot Synthesis | Domino Michael/Michael, Reduction, Lactonization, Tamao-Fleming Oxidation | 50% overall |
Synthesis of Prostaglandin F2α (PGF2α) from Corey Lactone
The conversion of the Corey lactone to PGF2α involves the sequential introduction of the α- and ω-side chains.[3]
Experimental Protocol:
-
Protection and Reduction to Corey Aldehyde: The hydroxyl groups of the Corey lactone diol are protected, and the lactone is then reduced to the corresponding lactol (hemiacetal), which exists in equilibrium with the open-chain hydroxy aldehyde (Corey aldehyde).
-
Horner-Wadsworth-Emmons (HWE) Reaction (ω-chain introduction): The Corey aldehyde is reacted with a phosphonate (B1237965) ylide in a Horner-Wadsworth-Emmons reaction to install the ω-side chain, forming an enone intermediate. This reaction is known for its high reliability and stereocontrol, predominantly forming the E-alkene.[4][5]
-
Stereoselective Reduction: The ketone in the enone intermediate is stereoselectively reduced to the desired (S)-alcohol.
-
Wittig Reaction (α-chain introduction): Following deprotection and oxidation of the primary alcohol to an aldehyde, the α-side chain is introduced via a Wittig reaction.[6][7]
-
Deprotection: Finally, all protecting groups are removed to yield PGF2α.
Experimental Workflow for PGF2α Synthesis from Corey Lactone:
Caption: Synthetic workflow for PGF2α from Corey lactone.
Synthesis of 15-Hydroxyeicosatetraenoic Acid (15-HETE)
15-HETE can be synthesized enzymatically or through chemical methods.
Enzymatic Synthesis Protocol: [8]
-
Reaction Setup: Arachidonic acid (9 g/L) is dissolved in a buffer at pH 8.5 containing 4% methanol.
-
Enzymatic Conversion: Soybean lipoxygenase (54.4 U/ml) is added to the solution at 20°C.
-
Reaction Time: The reaction is allowed to proceed for 25 minutes.
-
Purification: The product, 15-HETE, is purified by reversed-phase high-performance liquid chromatography (HPLC).[1]
Quantitative Data for Enzymatic 15-HETE Synthesis: [8]
| Parameter | Value |
| Substrate Concentration | 9 g/L Arachidonic Acid |
| Enzyme Concentration | 54.4 U/ml Soybean Lipoxygenase |
| pH | 8.5 |
| Temperature | 20°C |
| Reaction Time | 25 min |
| Product Concentration | 9.5 g/L 15-HETE |
| Molar Conversion Yield | 99% |
| Productivity | 22.8 g L⁻¹ h⁻¹ |
Purification and Characterization
Purification
Purification of prostaglandin derivatives is typically achieved using chromatographic techniques.
-
Silica Gel Column Chromatography: This is a common method for the initial purification of reaction mixtures. The choice of mobile phase depends on the polarity of the target compound. A gradient of solvents, such as hexane (B92381) and ethyl acetate, is often used.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for obtaining highly pure prostaglandins. Reversed-phase columns (e.g., C18) are frequently used with mobile phases consisting of acetonitrile (B52724) and water, often with a small amount of acid like acetic acid or trifluoroacetic acid (TFA).[9][11]
Characterization Data
Spectroscopic Data for Prostaglandin F2α:
| Technique | Key Data | Reference |
| ¹H NMR | Complete assignments for PGF2α in D₂O and CDCl₃ solutions are available. | [12] |
| ¹³C NMR | Chemical shifts for all 20 carbons have been reported. | [13] |
Mass Spectrometry of 15-HETE: [1][14]
Electron impact mass spectrometry can be performed directly on underivatized 15-HETE. The fragmentation pattern provides structural information.
Signaling Pathways of 15-OH Prostaglandin Derivatives
15-OH prostaglandin derivatives exert their biological effects by binding to specific G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades.
Prostaglandin E2 (PGE2) Receptor Signaling
PGE2 signals through four receptor subtypes: EP1, EP2, EP3, and EP4, each coupled to different G-proteins and downstream pathways.[15][16][17][18][19]
Caption: Simplified signaling pathways of PGE2 receptors.
Prostaglandin F2α (PGF2α) Receptor (FP) Signaling
PGF2α binds to the FP receptor, which is coupled to Gq, leading to the activation of phospholipase C (PLC).[4]
Caption: PGF2α receptor (FP) signaling pathway.
15-epi-Lipoxin A4 Signaling
Aspirin-triggered 15-epi-lipoxin A4 is generated from 15(R)-HETE and plays a role in the resolution of inflammation. It can signal through the lipoxin A4 receptor (ALX/FPR2).[20][21]
References
- 1. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. scienceready.com.au [scienceready.com.au]
- 9. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 11. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 12. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 14. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 15-OH Tafluprost in Ocular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 15-OH Tafluprost (B1681877), the biologically active acid metabolite of the prostaglandin (B15479496) F2α analog, Tafluprost. This document includes detailed protocols for key in vitro and in vivo assays, a summary of its pharmacological data, and a description of its mechanism of action.
Introduction
15-OH Tafluprost, also known as Tafluprost acid, is a potent and selective agonist of the prostaglandin F (FP) receptor.[1][2] Tafluprost is an isopropyl ester prodrug that is rapidly hydrolyzed by corneal esterases to its active form, this compound, upon topical administration to the eye.[1][3] Its primary therapeutic application is in the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[3][4] The mechanism of action involves binding to the FP receptor in the ciliary muscle and other tissues of the eye, which leads to an increase in the uveoscleral outflow of aqueous humor, thereby lowering IOP.[1][5]
Physicochemical Properties and Synthesis
This compound is a difluorinated prostaglandin F2α analog. The substitution of the C-15 hydroxyl group with two fluorine atoms makes it resistant to metabolism by 15-hydroxyprostaglandin dehydrogenase.[1][3] The synthesis of Tafluprost involves a multi-step process, often starting from a Corey lactone derivative, where the 15-OH group is a key intermediate before fluorination. A detailed synthetic route has been described in the literature.
Pharmacological Data
A summary of the key pharmacological parameters for this compound is presented in the table below.
| Parameter | Value | Species/System | Reference |
| FP Receptor Binding Affinity (Ki) | 0.4 nM | Human | [1][2][6] |
| FP Receptor Agonist Potency (EC50) | 0.53 nM | Human | [2] |
| EP3 Receptor Binding Affinity (IC50) | 67 nM | Human | [2] |
Signaling Pathway
Upon binding to the FP receptor, a Gq protein-coupled receptor, this compound initiates a signaling cascade that results in the relaxation of the ciliary muscle and remodeling of the extracellular matrix, leading to increased uveoscleral outflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro FP Receptor Binding Assay
This protocol is adapted from standard radioligand binding assays for prostaglandin receptors.
Objective: To determine the binding affinity (Ki) of this compound for the prostaglandin F (FP) receptor.
Materials:
-
HEK293 cells stably expressing the human FP receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Radioligand: [3H]-PGF2α
-
Non-specific binding control: Unlabeled PGF2α (10 µM)
-
Test compound: this compound (serial dilutions)
-
Scintillation cocktail and vials
-
Glass fiber filters
-
Filtration apparatus
Workflow:
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells expressing the human FP receptor to confluency.
-
Harvest the cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membrane preparation + [3H]-PGF2α.
-
Non-specific Binding: Membrane preparation + [3H]-PGF2α + 10 µM unlabeled PGF2α.
-
Competition Binding: Membrane preparation + [3H]-PGF2α + serial dilutions of this compound.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.
-
In Vitro Functional Assay: Intracellular Calcium Mobilization
This protocol measures the functional agonistic activity of this compound at the FP receptor.
Objective: To determine the potency (EC50) of this compound in stimulating intracellular calcium release via the FP receptor.
Materials:
-
HEK293 cells stably expressing the human FP receptor
-
Cell culture medium
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Test compound: this compound (serial dilutions)
-
Positive control: PGF2α
-
Fluorescence plate reader with injection capabilities
Workflow:
Protocol:
-
Cell Seeding:
-
Seed HEK293-FP cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM) in assay buffer for a specified time at 37°C.
-
-
Cell Washing:
-
Wash the cells with assay buffer to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Inject serial dilutions of this compound into the wells and immediately record the change in fluorescence over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the fluorescence response against the logarithm of the this compound concentration.
-
Calculate the EC50 value using non-linear regression.
-
In Vivo Measurement of Intraocular Pressure (IOP) and Uveoscleral Outflow
This protocol describes the in vivo assessment of this compound's effect on IOP and uveoscleral outflow in an animal model.
Objective: To evaluate the IOP-lowering efficacy and the effect on uveoscleral outflow of topically administered this compound.
Materials:
-
Animal model (e.g., normotensive or hypertensive rabbits or monkeys)
-
This compound ophthalmic solution (various concentrations)
-
Vehicle control solution
-
Tonometer for measuring IOP
-
For uveoscleral outflow: Fluorescently-labeled dextran (B179266), infusion pump, and equipment for fluorophotometry or tissue processing for fluorescence microscopy.
Workflow:
Protocol:
-
Animal Preparation and Baseline Measurement:
-
Acclimatize the animals to the experimental procedures.
-
Measure the baseline IOP in both eyes using a calibrated tonometer.
-
-
Drug Administration:
-
Topically administer a single drop of this compound solution to one eye and the vehicle to the contralateral eye.
-
-
IOP Measurement:
-
Measure IOP at regular intervals (e.g., 2, 4, 6, 8, and 24 hours) post-administration.
-
-
Uveoscleral Outflow Measurement (Fluorescent Tracer Method):
-
Anesthetize the animals.
-
Inject a fluorescently-labeled high molecular weight dextran into the anterior chamber.
-
After a set period, quantify the amount of tracer in the uveoscleral tissues and surrounding structures either by fluorophotometry of ocular tissues or by fluorescence microscopy of histological sections.
-
-
Data Analysis:
-
Calculate the mean IOP reduction from baseline for the treated and control eyes.
-
Compare the IOP-lowering effect of different concentrations of this compound.
-
Quantify and compare the uveoscleral outflow between the treated and control groups.
-
In Vivo Efficacy of Tafluprost (Prodrug)
The following table summarizes the in vivo IOP-lowering effects of the prodrug Tafluprost, which are mediated by its active metabolite, this compound.
| Animal Model | Tafluprost Concentration | IOP Reduction | Reference |
| Normotensive Cynomolgus Monkeys | 0.0025% | 3.1 mmHg | [3] |
| Hypertensive Cynomolgus Monkeys | 0.0025% | 11.8 mmHg | [3] |
| Patients with Open-Angle Glaucoma/Ocular Hypertension | 0.0015% | 6.6 ± 2.5 mmHg | [4] |
| Patients with Normal Tension Glaucoma | 0.0015% | 4.0 ± 1.7 mmHg | [3][7] |
Conclusion
This compound is a highly potent and selective FP receptor agonist that effectively lowers intraocular pressure by increasing uveoscleral outflow. The provided protocols offer a framework for researchers to investigate its pharmacological properties and in vivo efficacy. These methods can be adapted to specific experimental needs and are crucial for the continued development and understanding of this important therapeutic agent for glaucoma.
References
- 1. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tafluprost once daily for treatment of elevated intraocular pressure in patients with open-angle glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and tolerability of tafluprost in treatment of elevated intraocular pressure in open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tafluprost | C25H34F2O5 | CID 9868491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacological characteristics of AFP-168 (tafluprost), a new prostanoid FP receptor agonist, as an ocular hypotensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Intraocular pressure lowering effect of 0.0015% tafluprost as compared to placebo in patients with normal tension glaucoma: randomized, double-blind, multicenter, phase III study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Separation of Tafluprost and its Active Metabolite, 15-OH Tafluprost Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of Tafluprost and its primary active metabolite, 15-OH Tafluprost Acid (Tafluprost Acid). Tafluprost, a prostaglandin (B15479496) F2α analog, is an ester prodrug that is hydrolyzed in vivo to its biologically active carboxylic acid form. This method is crucial for pharmacokinetic studies, stability testing, and quality control of Tafluprost formulations. The described protocol provides a reliable and reproducible approach for the quantitative analysis of both the parent drug and its key metabolite.
Introduction
Tafluprost is a potent ocular hypotensive agent used in the treatment of glaucoma and ocular hypertension. As an ester prodrug, it is rapidly converted to its free acid form, Tafluprost Acid, by esterases in the cornea. The accurate quantification of both Tafluprost and Tafluprost Acid is essential for evaluating the efficacy, metabolism, and stability of ophthalmic formulations. This document provides a detailed protocol for an HPLC method capable of resolving Tafluprost from its active metabolite and potential degradation products.
Experimental Protocol
This protocol is based on established stability-indicating methods for Tafluprost and its related substances, ensuring a high degree of specificity and reliability.[1][2][3]
1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatography Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1][3]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or purified)
-
-
Standard Solutions:
-
Prepare individual stock solutions of Tafluprost and this compound Acid in a diluent such as acetonitrile:water (1:1 v/v).
-
Prepare working standards by diluting the stock solutions to the desired concentrations for calibration curves.
-
2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation of Tafluprost and this compound Acid.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water:Methanol:Orthophosphoric Acid (900:100:1, v/v/v)[1][3] |
| Mobile Phase B | Acetonitrile:Water (900:100, v/v)[1][3] |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min[1][3] |
| Column Temperature | 40°C |
| Detection Wavelength | 210 nm[1][3] |
| Injection Volume | 10 µL |
| Run Time | Approximately 40 minutes |
Table 1: HPLC Chromatographic Conditions
3. Gradient Elution Program
A gradient elution is employed to ensure the effective separation of the more polar this compound Acid from the parent Tafluprost.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 15.0 | 50 | 50 |
| 30.0 | 10 | 90 |
| 35.0 | 10 | 90 |
| 35.1 | 50 | 50 |
| 40.0 | 50 | 50 |
Table 2: Gradient Elution Program
4. Sample Preparation
-
Drug Substance: Accurately weigh and dissolve the Tafluprost drug substance in the diluent (acetonitrile:water, 1:1 v/v) to achieve a known concentration.
-
Ophthalmic Solutions: Dilute the ophthalmic solution with the diluent to bring the concentration of Tafluprost within the range of the calibration curve.
-
Biological Matrices: For analysis in biological matrices such as aqueous humor or plasma, a validated extraction method (e.g., liquid-liquid extraction or solid-phase extraction) is required prior to HPLC analysis.[4]
5. Method Validation Considerations
As per ICH guidelines, the method should be validated for the following parameters:[1]
-
Specificity: Demonstrated by the separation of Tafluprost and this compound Acid from each other and from potential impurities and degradation products. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to confirm the stability-indicating nature of the method.[1][3]
-
Linearity: Assessed by analyzing a series of standard solutions at different concentrations.
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Established to determine the sensitivity of the method.
-
Robustness: Assessed by making small, deliberate variations in method parameters such as mobile phase composition, pH, and column temperature.
Data Presentation
The following table provides an example of expected retention times for Tafluprost and its active metabolite under the specified conditions. Actual retention times may vary depending on the specific HPLC system and column used.
| Analyte | Expected Retention Time (min) |
| This compound Acid | ~ 8-12 |
| Tafluprost | ~ 20-25 |
Table 3: Expected Retention Times
Experimental Workflow and Signaling Pathways
The logical workflow for the HPLC method development and analysis is depicted in the following diagram.
Caption: Logical workflow for the HPLC analysis of Tafluprost.
The metabolic conversion of Tafluprost to its active form is a critical step for its therapeutic action. The following diagram illustrates this biotransformation pathway.
Caption: Biotransformation of Tafluprost to its active metabolite.
Conclusion
The HPLC method described in this application note provides a robust and reliable means for the separation and quantification of Tafluprost and its active metabolite, this compound Acid. This method is suitable for a variety of applications in pharmaceutical development and quality control, ensuring the accurate assessment of product quality and performance. The provided protocol and diagrams serve as a comprehensive guide for researchers and scientists working with this important ophthalmic drug.
References
- 1. Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Technical Support Center: 15-OH Tafluprost Analytical Method Validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation of 15-OH Tafluprost (Tafluprost acid), the active metabolite of Tafluprost.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing poor sensitivity or a high Lower Limit of Quantification (LLOQ) for this compound?
Answer: Due to the low systemic concentrations of Tafluprost acid after topical administration, achieving a low LLOQ (typically around 10 pg/mL) is a common challenge.[1] Several factors can contribute to poor sensitivity:
-
Suboptimal Ionization in Mass Spectrometry: Electrospray ionization (ESI) is commonly used for Tafluprost acid analysis. Inefficient ionization will directly impact sensitivity.
-
Matrix Effects: Endogenous components in biological matrices like plasma can suppress the ionization of the analyte, leading to a reduced signal.[2][3][4] Phospholipids are a major contributor to matrix-induced ionization suppression.
-
Inefficient Sample Extraction: Poor recovery of this compound from the sample matrix during the extraction process will result in lower concentrations reaching the analytical instrument.
-
Instrument Contamination: Buildup of contaminants in the LC-MS system can increase background noise and reduce signal intensity.[5]
Solutions:
-
Optimize MS Conditions:
-
Ensure the mass spectrometer is properly tuned and calibrated.
-
Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for this compound.
-
Consider using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
-
Mitigate Matrix Effects:
-
Improve sample cleanup. While liquid-liquid extraction (LLE) is common, solid-phase extraction (SPE) may provide a cleaner extract.
-
Utilize a stable isotope-labeled internal standard (SIL-IS), such as Tafluprost-d7, to compensate for matrix effects.[2]
-
Optimize chromatographic separation to separate this compound from co-eluting matrix components.[3]
-
-
Enhance Extraction Efficiency:
-
System Maintenance:
Question 2: What causes peak tailing or splitting in the chromatogram of this compound?
Answer: Asymmetrical peaks can compromise the accuracy and precision of quantification.[7]
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[8][9] Column overload can also lead to tailing of all peaks.[10]
-
Peak Splitting: This may indicate a problem with the column, such as a void or a blocked frit, or an issue with the sample injection, like a mismatch between the injection solvent and the mobile phase.[11]
Solutions:
-
For Peak Tailing:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups and reduce secondary interactions.[8]
-
Use a Different Column: Employ a high-quality, end-capped C18 column or a column with a different stationary phase chemistry.[7] Reversed-phase C18 columns are commonly used for Tafluprost analysis.
-
Reduce Sample Load: Dilute the sample to check for and prevent column overload.[10]
-
-
For Peak Splitting:
Question 3: I am experiencing high background noise in my LC-MS/MS analysis. What could be the cause?
Answer: High background noise can interfere with the detection of low-concentration analytes like this compound.
-
Contaminated Solvents or Reagents: Impurities in the mobile phase or other reagents can contribute to a high baseline.[5]
-
Carryover: Residual analyte from previous injections can lead to ghost peaks and an elevated baseline.[12]
-
Dirty MS Ion Source: Contamination on the ion source can be a significant source of background noise.[5]
Solutions:
-
Use High-Purity Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases.[6]
-
Optimize Wash Solvents: Use a strong wash solvent in the autosampler to effectively clean the injection needle and port between samples.
-
Clean the Instrument: Regularly clean the ion source as per the manufacturer's recommendations.[5]
Question 4: My recovery for this compound is low and inconsistent. How can I improve it?
Answer: Consistent and high recovery is crucial for accurate quantification.
-
Inefficient Extraction: The chosen extraction method may not be optimal for this compound in the specific biological matrix.
-
Analyte Instability: this compound may be degrading during sample preparation.
-
Emulsion Formation: During LLE, the formation of an emulsion between the aqueous and organic layers can trap the analyte and lead to poor recovery.[1][13]
Solutions:
-
Optimize Extraction Protocol:
-
For LLE, experiment with different organic solvents. Ethyl acetate (B1210297) is a commonly used solvent for Tafluprost acid.[3]
-
Adjust the pH of the sample to ensure the analyte is in its non-ionized form for better extraction into the organic solvent.[13]
-
For SPE, select a sorbent that provides good retention and elution characteristics for this compound.
-
-
Ensure Analyte Stability: Keep samples on ice or at a controlled low temperature during processing. Minimize the time between sample collection and analysis.
-
Prevent/Break Emulsions:
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the quantification of this compound in biological matrices?
A1: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the most widely used and preferred method due to its high sensitivity and selectivity, which are necessary for measuring the very low concentrations of this compound found in plasma.[14] High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is another sensitive technique that can be employed.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?
A2: A SIL-IS, such as Tafluprost-d7, is considered the gold standard in quantitative LC-MS/MS bioanalysis.[2] It co-elutes with the analyte and has a similar chemical behavior during sample preparation and ionization. This allows it to effectively compensate for variations in extraction recovery and matrix effects, leading to higher accuracy and precision.[2]
Q3: What are the typical validation parameters that need to be assessed for a this compound bioanalytical method?
A3: According to regulatory guidelines, a bioanalytical method should be validated for the following parameters:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. For Tafluprost acid, a typical linear range in human plasma is 10 pg/mL to 5000 pg/mL.[2]
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These are typically evaluated at the Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC) levels.[2]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[3]
Q4: What are the key stability considerations for this compound in biological samples?
A4: Tafluprost acid is known to be unstable in human plasma, with concentrations typically falling below the LLOQ within 30 minutes after ocular administration.[4] For bioanalytical purposes, it's crucial to establish stability under various conditions:
-
Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.
-
Short-Term (Benchtop) Stability: Determine how long the analyte is stable at room temperature in the matrix.
-
Long-Term Stability: Evaluate stability during prolonged storage at low temperatures (e.g., -20°C or -80°C).[3]
-
Autosampler Stability: Check for stability in the processed sample within the autosampler.
Data Presentation
Table 1: Comparison of Validated Analytical Methods for Tafluprost and its Metabolite
| Parameter | HPLC-Fluorescence Detection[11] | HPLC-UV Detection[8] | LC-MS/MS (Tafluprost Acid)[1][2] |
| Analyte | Tafluprost | Tafluprost | Tafluprost Acid (this compound) |
| Linearity Range | 0.05 - 2 µg/mL | 0.6 - 45 µg/mL | 10 - 5000 pg/mL |
| Limit of Quantification (LOQ) | 0.048 µg/mL | 0.55 µg/mL | 10 pg/mL |
| Limit of Detection (LOD) | 0.016 µg/mL | 0.18 µg/mL | Not explicitly stated |
| Accuracy (% Recovery) | 100.13 ± 1.27 | Not explicitly stated | Within acceptable limits per FDA guidelines |
| Precision (% RSD) | < 2.0 | < 4.46 | Within acceptable limits per FDA guidelines |
Table 2: Stability of Tafluprost Acid in Human Plasma
| Condition | Duration of Stability |
| Room Temperature (Stock Solution) | Up to 6 hours[1] |
| Autosampler (15°C, Processed Sample) | 23 hours[1] |
| Long-Term Storage (-10°C to -30°C) | 28 days[1] |
| Freeze-Thaw Cycles | Stable for at least six cycles[1] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is a general representation based on commonly cited methods.[2][3]
-
Sample Preparation:
-
Thaw plasma samples and calibration standards to room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Tafluprost-d7).
-
Vortex briefly (e.g., 10 seconds).
-
-
Extraction:
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Representative LC-MS/MS Operating Conditions
These are typical starting conditions and should be optimized for the specific instrument and application.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Bioanalytical workflow for this compound quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. chromtech.com [chromtech.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. simbecorion.com [simbecorion.com]
- 13. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 14. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
Technical Support Center: 15-OH Tafluprost Impurity Profiling and Identification
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information on the impurity profiling and identification of 15-OH Tafluprost (B1681877), a critical aspect of quality control in the development of Tafluprost-based pharmaceuticals. It offers troubleshooting advice and answers to frequently asked questions to support your experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What is 15-OH Tafluprost and why is its profiling important?
A: this compound is a known impurity and a metabolite of Tafluprost. Tafluprost is a prostaglandin (B15479496) F2α analog used to treat glaucoma and ocular hypertension by reducing intraocular pressure.[1][2] As a prodrug, Tafluprost is hydrolyzed by esterases in the cornea to its biologically active form, Tafluprost acid.[1][3] Impurity profiling, including the identification and quantification of this compound, is crucial to ensure the safety, efficacy, and stability of the final drug product, as mandated by regulatory guidelines such as ICH Q3A/B.[4]
Q2: What are the common types of impurities found in Tafluprost?
A: Impurities in Tafluprost can be categorized as follows:
-
Process-Related Impurities: These include unreacted intermediates from the synthesis of prostaglandin analogs, by-products from chemical reactions like fluorination and esterification, and residual solvents.[4]
-
Degradation Impurities: These arise from the breakdown of Tafluprost under various stress conditions. Common degradation pathways include hydrolysis of the isopropyl ester to form Tafluprost acid, oxidation, and E/Z-isomerization when exposed to UV light or heat.[4]
-
Elemental Impurities: Trace metals, such as palladium and copper, originating from synthetic catalysts may be present.[4]
Q3: Which analytical techniques are most suitable for Tafluprost impurity profiling?
A: A range of analytical techniques are employed for comprehensive impurity detection:
-
High-Performance Liquid Chromatography (HPLC): Widely used for separating and quantifying related substances.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the structural elucidation of impurities and degradation products.[4][6]
-
Chiral HPLC: Used to monitor and control stereoisomeric purity.[4]
-
Gas Chromatography (GC): Employed for the analysis of residual solvents.[4]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The preferred method for detecting and quantifying elemental impurities.[4]
II. Troubleshooting Guides
Problem 1: Unexpected Peaks in the HPLC Chromatogram
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or Diluent | 1. Prepare fresh mobile phase and diluent using high-purity solvents and reagents.2. Filter all solutions through a 0.45 µm or smaller pore size filter.3. Sonicate the mobile phase to remove dissolved gases. |
| Sample Degradation | 1. Ensure proper sample storage conditions (e.g., refrigeration, protection from light).2. Prepare samples immediately before analysis.3. Investigate the stability of Tafluprost under the analytical conditions. Forced degradation studies can help identify potential degradation products.[5] |
| Carryover from Previous Injections | 1. Implement a robust needle wash procedure between injections.2. Inject a blank solvent after a high-concentration sample to check for carryover.3. If necessary, clean the injection port and column. |
| Column Contamination or Degradation | 1. Flush the column with a strong solvent compatible with the stationary phase.2. If performance does not improve, replace the column with a new one of the same type. |
Problem 2: Poor Peak Shape or Resolution
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase Composition | 1. Optimize the mobile phase pH and organic modifier concentration.2. A gradient elution method may be necessary to achieve adequate separation of all impurities. A published method utilized a gradient with mobile phase A (water:methanol:orthophosphoric acid) and mobile phase B (acetonitrile:water).[5] |
| Column Overload | 1. Reduce the injection volume or the concentration of the sample.2. Use a column with a larger internal diameter or a higher loading capacity. |
| Mismatched Sample Solvent and Mobile Phase | 1. Dissolve the sample in the initial mobile phase or a weaker solvent.2. If a strong solvent is required for dissolution, inject the smallest possible volume. |
| Column Temperature Fluctuations | 1. Use a column oven to maintain a stable temperature. A temperature of 50°C has been used in a validated method.[5] |
Problem 3: Difficulty in Identifying an Unknown Impurity
Systematic Approach to Identification:
-
Mass Spectrometry (MS) Analysis:
-
Obtain the high-resolution mass spectrum of the unknown peak to determine its accurate mass and elemental composition.
-
Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can provide structural clues.
-
-
Forced Degradation Studies:
-
Subject Tafluprost to stress conditions (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products.[5]
-
Compare the retention time and mass spectrum of the unknown impurity with the peaks generated during the stress studies.
-
-
Reference Standard Comparison:
-
If a reference standard for a suspected impurity (like this compound or Tafluprost Acid) is available, compare its retention time and mass spectrum with the unknown peak.[7]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
If the impurity can be isolated in sufficient quantity and purity, NMR spectroscopy can provide definitive structural information.
-
III. Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Tafluprost and its Impurities
This protocol is based on a validated, stability-indicating RP-HPLC method.[5]
-
Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector.
-
Column: C18 analytical column.
-
Mobile Phase A: A mixture of water, methanol, and orthophosphoric acid (900:100:1, v/v/v).[5]
-
Mobile Phase B: A mixture of acetonitrile (B52724) and water (900:100, v/v).[5]
-
Gradient Elution: A gradient program should be developed to ensure the separation of Tafluprost from all potential impurities.
-
Flow Rate: 1.0 mL/min for related substances and 1.2 mL/min for the assay.[5]
-
Column Temperature: 50°C.[5]
-
Detection Wavelength: 210 nm.[5]
A green HPLC method with fluorescence detection has also been developed, offering high sensitivity. This method uses an eluent of ethanol (B145695) and phosphate (B84403) buffer and fluorescence detection at an excitation of 220 nm and emission of 292 nm.[8][9]
Quantitative Data Summary
| Parameter | HPLC-Fluorescence Detection[8][9] | HPLC-UV Detection[6] |
| Linearity Range (µg/mL) | 0.05 - 2 | 0.6 - 45 |
| Limit of Detection (LOD) (µg/mL) | 0.016 | 0.18 |
| Limit of Quantification (LOQ) (µg/mL) | 0.048 | 0.55 |
| Accuracy (% Recovery) | 100.13 ± 1.27 | Not explicitly stated |
| Precision (% RSD) | < 2.0 | < 4.46 |
IV. Visualizations
General Workflow for Impurity Identification
Caption: A logical workflow for the identification and structural elucidation of unknown impurities.
Potential Degradation Pathway of Tafluprost
References
- 1. Differential pharmacology and clinical utility of preservative-free tafluprost in the treatment of ocular hypertension and glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. drugs.com [drugs.com]
- 4. veeprho.com [veeprho.com]
- 5. Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Green, Validated HPLC Method Coupled With Fluorescence Detection for the Analysis of Tafluprost in its Pure Form and Ophthalmic Formulation: Application to Aqueous Humor and Content Uniformity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 15-OH Tafluprost (Tafluprost Acid)
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 15-OH Tafluprost, the active metabolite of Tafluprost. It includes frequently asked questions, troubleshooting advice, stability data, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound?
A1: this compound is the common name for Tafluprost acid . It is the biologically active carboxylic acid metabolite of the prodrug Tafluprost.[1][2] Tafluprost is an isopropyl ester that is rapidly hydrolyzed by esterases, primarily in the cornea, to form Tafluprost acid.[2][3][4] This active form is a potent agonist for the prostanoid FP receptor and is responsible for the intraocular pressure-lowering effect.[5][6]
Q2: What are the recommended storage conditions for Tafluprost acid samples?
A2: For optimal stability, Tafluprost acid samples should be stored under controlled conditions. Long-term storage for stock solutions or in biological matrices like plasma is recommended at -10°C to -30°C.[1] For the parent compound, Tafluprost, long-term storage at -20°C is standard.[7] Avoid repeated exposure to room temperature and light.
Q3: My Tafluprost acid sample concentrations are lower than expected. What could be the cause?
A3: Several factors can lead to lower-than-expected concentrations. The primary degradation pathway for the parent drug, Tafluprost, is hydrolysis to Tafluprost acid.[8] However, both compounds can be susceptible to oxidation and photolytic degradation.[8][9] Consider the following:
-
Improper Storage: Has the sample been exposed to room temperature for extended periods or to light? Stock solutions of Tafluprost acid are stable for up to 6 hours at room temperature.[1]
-
Freeze-Thaw Cycles: Have the samples undergone excessive freeze-thaw cycles? Tafluprost acid has been shown to be stable for up to six cycles.[1]
-
pH of Solution: Prostaglandins can be sensitive to pH. Ensure your samples are maintained in an appropriate buffer system if not stored as a dry film or in a non-aqueous solvent.
-
Oxidation: Exposure to air can cause oxidation. Consider using amber vials and purging with an inert gas like nitrogen or argon before sealing for long-term storage.
Q4: How stable is Tafluprost acid in an autosampler during analysis?
A4: Processed samples containing Tafluprost acid have been demonstrated to be stable in an autosampler at 15°C for at least 23 hours.[1] This suggests good stability during typical analytical run times.
Q5: What are the main impurities or degradation products to be aware of?
A5: For Tafluprost and its metabolites, potential degradation products can arise from hydrolysis, oxidation, and isomerization.[8]
-
Hydrolysis: Tafluprost (the ester prodrug) hydrolyzes to Tafluprost acid.
-
Oxidation: Oxidized analogs can form, especially with exposure to oxygen.[8]
-
Isomerization: Exposure to heat or UV light can cause E/Z-isomerization of the double bonds in the molecule's structure.[8]
Data Presentation: Stability & Storage Conditions
The following tables summarize the known stability and storage conditions for Tafluprost acid and its parent compound.
Table 1: Stability of Tafluprost Acid
| Condition | Matrix | Temperature | Duration | Finding | Citation |
|---|---|---|---|---|---|
| Long-Term | Stock Solution | -10°C to -30°C | 32 Days | Stable | [1] |
| Short-Term | Stock Solution | Room Temperature | Up to 6 Hours | Stable | [1] |
| Freeze-Thaw Cycles | Plasma | -10°C to -30°C | 6 Cycles | Stable | [1] |
| Autosampler | Processed Sample | 15°C | 23 Hours | Stable | [1] |
| Autosampler | Processed Sample | 2°C to 8°C | Not specified | Stable |[1] |
Table 2: General Storage Recommendations for Tafluprost Formulations
| Compound / Formulation | Condition | Temperature | Duration | Notes | Citation |
|---|---|---|---|---|---|
| Tafluprost (Parent Drug) | Long-Term Storage | -20°C | Months to Years | Protect from light | [7] |
| Tafluprost (Parent Drug) | Short-Term Storage | 0 - 4°C | Days to Weeks | Protect from light | [7] |
| Ophthalmic Solution | Unopened Foil Pouch | 2°C - 8°C (Refrigerator) | Until Expiration | Do not freeze | [6] |
| Ophthalmic Solution | Opened Foil Pouch | Up to 25°C (Room Temp) | Up to 28 Days | Protect from moisture |[10] |
Experimental Protocols
Protocol 1: Stability-Indicating LC-MS/MS Method for Tafluprost Acid Quantification
This protocol outlines a validated method for quantifying Tafluprost acid in human plasma, suitable for stability studies.[1][5][11]
1. Sample Preparation (Liquid-Liquid Extraction): a. Thaw plasma samples and standards to room temperature. b. To 200 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., Tafluprost acid-d4 at 1 ng/mL).[11] c. Vortex the sample for 10 seconds. d. Add 1 mL of extraction solvent (e.g., ethyl acetate).[11] e. Vortex vigorously for 2 minutes to ensure thorough mixing. f. Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the layers. g. Carefully transfer the upper organic layer to a clean tube. h. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. i. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% Formic acid in Water).[11]
2. LC-MS/MS Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[11]
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).[11]
-
Mobile Phase A: 0.1% Formic acid in Water.[11]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724) or Methanol.[11]
-
Flow Rate: 0.2 - 0.5 mL/min (typical for 2.1 mm ID columns).
-
Gradient: Develop a gradient to separate Tafluprost acid from matrix components.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity. Monitor specific precursor-to-product ion transitions for both Tafluprost acid and the internal standard.[12]
Protocol 2: Forced Degradation Study Outline
Forced degradation studies are essential to understand degradation pathways and validate the specificity of analytical methods.[13][14]
1. Preparation of Stock Solution: a. Prepare a stock solution of Tafluprost acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.[14]
-
Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and/or white light as specified in ICH guidelines.
3. Sample Analysis: a. At predetermined time points, withdraw aliquots from each stress condition. b. Neutralize the acidic and basic samples before analysis. c. Analyze all samples, including an unstressed control, using a validated stability-indicating method like the LC-MS/MS protocol described above.
4. Data Evaluation: a. Calculate the percentage of degradation for Tafluprost acid under each condition. b. Identify and characterize major degradation products using mass spectrometry. c. Confirm that the analytical method can separate the intact drug from all significant degradation products.[9]
Visualizations
Caption: Troubleshooting guide for Tafluprost acid sample instability.
Caption: Experimental workflow for a Tafluprost acid stability study.
Caption: Mechanism of action for Tafluprost.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Tafluprost Monograph for Professionals - Drugs.com [drugs.com]
- 4. Disposition and metabolism of a novel prostanoid antiglaucoma medication, tafluprost, following ocular administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. benchchem.com [benchchem.com]
- 8. veeprho.com [veeprho.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Tafluprost (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. library.dphen1.com [library.dphen1.com]
- 14. ajpsonline.com [ajpsonline.com]
Technical Support Center: 15-OH Tafluprost Intermediate & Tafluprost Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals working on the synthesis of Tafluprost. It provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help improve reaction yields and final product purity.
A Note on "15-OH Tafluprost": Tafluprost is a 15-deoxy-15,15-difluoro prostaglandin (B15479496) F2α analog, meaning it does not have a hydroxyl (-OH) group at the C-15 position; this feature is critical to its chemical stability and biological activity.[1][2] However, the synthesis of Tafluprost involves crucial diastereoisomeric 15-OH prostaglandin derivatives as intermediates.[1][3] The efficient oxidation of this 15-OH intermediate to a 15-keto derivative is a key step preceding the characteristic difluorination. Therefore, optimizing the synthesis and handling of the 15-OH intermediate is paramount for improving the overall yield of Tafluprost.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary modern strategies for synthesizing Tafluprost with improved yield and purity?
A1: Modern approaches have shifted towards convergent synthesis, which involves creating complex fragments of the molecule separately before joining them. A highly effective strategy is the Julia-Lythgoe or Julia-Kocienski olefination.[4][5] This method connects the upper α-chain and the lower ω-chain to the core cyclopentane (B165970) ring.[5] This approach is advantageous as it can significantly reduce manufacturing costs by using a common, structurally advanced prostaglandin intermediate for the synthesis of several different prostaglandin analogs.[1][3][4] Another key aspect of modern synthesis is the deoxydifluorination of a trans-13,14-en-15-one intermediate using reagents like Deoxo-Fluor.[1][3]
Q2: I am observing low yields during the Julia-Lythgoe olefination step to create the C-13,14 double bond. What are the common pitfalls?
A2: Low yields in this step can often be attributed to a few factors:
-
Reagent Preparation: The reaction often uses freshly prepared Lithium diisopropylamide (LDA). Ensure the reagents used for LDA preparation are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) at low temperatures (-78 °C) to maintain its reactivity.[1][6]
-
Intermediate Instability: The resulting β-hydroxysulfone intermediates can be unstable, and losses may occur during column chromatography purification.[1]
-
Diastereomer Formation: This step produces a mixture of diastereoisomeric 15-OH prostaglandin derivatives. Fortunately, since the chirality at the C-15 position is removed in the subsequent oxidation step, there is no need to separate these isomers, which simplifies the process and prevents yield loss from this separation.[3]
Q3: My oxidation of the 15-OH intermediate to the 15-keto intermediate is slow and produces side products. How can I improve this step?
A3: The choice of oxidizing agent is critical. While older methods exist, using Dess-Martin periodinane (DMP) is highly recommended.[1][3] DMP offers several advantages over agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), including:
-
Milder Reaction Conditions: The reaction proceeds efficiently at 0 °C to room temperature.[6]
-
Shorter Reaction Times: Typically completes within 1-2 hours.[1][6]
-
Easier Workup: Simplifies the purification process.
-
Higher Purity: Avoids the formation of adverse byproducts.[1][3]
-
High Yield: This step can achieve yields of up to 99%.[6]
Q4: Purification of the final Tafluprost product is challenging due to its high viscosity, leading to significant product loss. What is the most effective purification technique?
A4: Tafluprost is an extremely viscous, oily compound, which makes purification difficult.[7] Standard purification methods can be inefficient. A superior method involves silica (B1680970) gel column chromatography where the fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC).[7] This allows for precise identification of the fractions containing pure Tafluprost and separation from closely related impurities. Using spherical silica gel with a particle size (d50) of 65 μm or less has been shown to yield Tafluprost with a purity of over 98%.[7]
Q5: How can the formation of the α-chain (5Z) trans isomer be minimized during synthesis?
A5: The formation of the trans isomer is a known issue in synthesis routes that employ a Wittig reaction for the formation of the α-chain double bond.[7] The convergent synthesis strategy utilizing a Julia-Lythgoe olefination to form the ω-chain C13-C14 double bond, followed by established methods for the α-chain, helps to ensure high purity of the final product.[1]
Yield Data from Convergent Synthesis Pathway
The following table summarizes reported yields for key steps in a novel convergent synthesis of Tafluprost, providing a benchmark for researchers.
| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Reference |
| 1 | Julia-Lythgoe olefination of phenylsulfone with aldehyde, followed by reductive elimination and deprotection. | 1. LDA, THF, -78°C; 2. Na/Hg, Na₂HPO₄, MeOH; 3. PPTS, CH₂Cl₂, MeOH | 79% | [6] |
| 2 | Acetylation of hydroxyl groups. | TEA, DMAP, Ac₂O, CH₂Cl₂ | 97% | [6] |
| 3 | Selective deprotection of the C-15 silyl (B83357) ether. | CSA, MeOH, CH₂Cl₂ | 82% | [6] |
| 4 | Oxidation of the C-15 hydroxyl group to a ketone. | DMP, NaHCO₃, CH₂Cl₂ | 99% | [6] |
| 5 | Deoxydifluorination of the C-15 ketone. | Deoxo-Fluor, CH₂Cl₂ | 78% | [6] |
| 6 | Hydrolysis of acetyl protecting groups. | K₂CO₃, MeOH | 76% | [6] |
| 7 | Saponification of the methyl-OBO ester. | LiOH·H₂O, MeOH | 98% | [6] |
| 8 | Final esterification to yield Tafluprost. | i-PrI, DBU, acetone | 83% | [6] |
Experimental Protocols
Protocol 1: Oxidation of 15-OH Intermediate (29a/b) to 15-Keto Intermediate (30)
This protocol is based on the use of Dess-Martin periodinane for efficient oxidation.[1][6]
-
Preparation: Dissolve the mixture of diastereomeric alcohols (29a/b) and sodium bicarbonate (NaHCO₃) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Reagent Addition: Add Dess-Martin periodinane (DMP) to the cooled solution.
-
Reaction: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Workup: Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product (15-keto intermediate 30) using short column chromatography.
Protocol 2: Deoxydifluorination of 15-Keto Intermediate (30)
This protocol describes the key step for introducing the two fluorine atoms.[1][6]
-
Preparation: Dissolve the 15-keto intermediate (30) in anhydrous dichloromethane (CH₂Cl₂) in a suitable reaction vessel (e.g., a pressure-resistant tube) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Carefully add Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) to the solution.
-
Reaction: Stir the mixture at 0 °C for 15 minutes.
-
Reflux: Seal the vessel and heat the reaction mixture to reflux for 24 hours.
-
Monitoring: After cooling, check for completion using TLC or HPLC.
-
Workup: Carefully pour the cooled reaction mixture into a saturated aqueous solution of NaHCO₃. Extract the product with dichloromethane, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude difluorinated product via silica gel column chromatography.
Protocol 3: Purification of Tafluprost by Chromatography with HPLC Analysis
This protocol is designed to maximize the purity of the final, highly viscous product.[7]
-
Column Preparation: Pack a chromatography column with spherical silica gel (particle size d50 < 65 μm). Equilibrate the column with the chosen mobile phase (e.g., a hexane/ethyl acetate (B1210297) gradient).
-
Sample Loading: Dissolve the crude Tafluprost product in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with the mobile phase, gradually increasing polarity if necessary.
-
Fraction Collection: Collect small fractions of the eluate.
-
HPLC Analysis: Analyze each fraction (or pooled fractions) by HPLC to determine the purity and identify the fractions containing Tafluprost at the desired specification (e.g., >98%).
-
Pooling and Concentration: Combine the high-purity fractions. Concentrate the solution under reduced pressure at a temperature between 10 - 55°C.
-
Final Steps: Dissolve the residue in a suitable solvent, filter if necessary, and evaporate the solvent from the filtrate under reduced pressure to afford the final purified Tafluprost.
Visualized Synthesis Workflow
The following diagram illustrates a logical workflow for the convergent synthesis of Tafluprost, highlighting the key intermediate stages.
Caption: Convergent synthesis workflow for Tafluprost.
References
- 1. A Novel Convergent Synthesis of the Potent Antiglaucoma Agent Tafluprost | MDPI [mdpi.com]
- 2. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Convergent Synthesis of the Potent Antiglaucoma Agent Tafluprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: In Vitro Studies with 15-OH Tafluprost
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on avoiding the degradation of 15-OH Tafluprost (Tafluprost acid), the biologically active metabolite of Tafluprost, during in vitro experiments. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in vitro a concern?
This compound, also known as Tafluprost acid, is the active form of the prostaglandin (B15479496) F2α analog, Tafluprost. Tafluprost itself is an isopropyl ester prodrug that is rapidly hydrolyzed by esterases in biological systems to yield this compound. This active metabolite has a high affinity for the prostaglandin F (FP) receptor and is responsible for the therapeutic effect of reducing intraocular pressure.[1][2] In vitro, the stability of this compound can be compromised by various factors, including pH, temperature, and enzymatic activity, potentially leading to inaccurate experimental outcomes.
Q2: What are the primary degradation pathways for this compound in vitro?
While Tafluprost (the prodrug) is primarily degraded by hydrolysis of its ester linkage, its active metabolite, this compound, is metabolized in vivo through fatty acid β-oxidation and phase II conjugation.[2][3] In vitro, chemical degradation can also occur, particularly through oxidation. Although specific degradation products of this compound in vitro are not extensively documented in publicly available literature, hydrolysis and oxidation are the main degradation pathways for the parent compound, Tafluprost.[4]
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, stock solutions of this compound should be prepared in a suitable organic solvent such as DMSO or ethanol (B145695). It is not recommended to store aqueous solutions for more than a day. Fresh aqueous buffers for experiments should be prepared from the organic stock solution immediately before use.
Q4: What is the recommended pH for in vitro experiments involving this compound?
Tafluprost exhibits maximum stability in aqueous solutions at a pH range of 5.5 to 6.7.[5] It is advisable to maintain the pH of your experimental buffers within this range to minimize pH-mediated degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity in cell-based assays. | Degradation of this compound in the cell culture medium. | Prepare fresh working solutions of this compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures. Consider the potential for enzymatic degradation by components in the serum or by the cells themselves. |
| Variability between experimental replicates. | Inconsistent handling or storage of this compound solutions. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Ensure all experimental conditions, including incubation times and temperatures, are consistent across all replicates. |
| Precipitation of this compound in aqueous buffers. | The concentration of this compound exceeds its solubility in the aqueous medium. | First, dissolve this compound in a small amount of an organic solvent like DMSO before diluting it with the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect the experiment. |
| Unexpected or off-target effects observed. | Presence of degradation products with different biological activities. | Use a validated, stability-indicating analytical method such as HPLC to confirm the purity of your this compound stock and working solutions. |
Data Presentation
Table 1: Stability of this compound (Tafluprost Acid) in Human Plasma
| Condition | Duration | Stability |
| Autosampler (15°C) | 23 hours | Stable in a processed sample[5] |
| Long-term (-20°C / -30°C) | 28 days | Stable[5] |
Table 2: Recommended Storage Conditions for Tafluprost and its Analogs
| Storage Type | Temperature | Recommended Duration | Conditions |
| Long-Term | -20°C | Months to years | Dry and dark conditions are recommended.[4] |
| Short-Term | 0 - 4°C | Days to weeks | Dry and dark conditions are recommended.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a stable, concentrated stock solution of this compound.
-
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C or lower for long-term storage.
-
Protocol 2: Stability Assessment of this compound by HPLC
-
Objective: To determine the stability of this compound under specific experimental conditions.
-
Materials:
-
This compound solution to be tested
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile (B52724) and water with a pH-adjusting agent like formic acid)
-
Reference standard of this compound
-
-
Procedure:
-
Prepare samples of this compound in the desired experimental buffer (e.g., cell culture medium, phosphate-buffered saline at a specific pH).
-
Incubate the samples under the conditions to be tested (e.g., 37°C for 24 hours).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the sample.
-
Immediately stop any potential degradation by adding a quenching solution or by freezing at -80°C.
-
Analyze the samples by HPLC, separating this compound from potential degradation products.
-
Quantify the peak area of this compound at each time point and compare it to the initial time point (t=0) and the reference standard to determine the percentage of degradation.
-
Visualizations
Caption: Workflow for handling this compound in vitro.
Caption: Tafluprost activation and metabolic pathway.
Caption: Decision tree for troubleshooting experiments.
References
Technical Support Center: Quantification of Tafluprost and its Active Metabolite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Tafluprost and its active metabolite, Tafluprost acid.
Frequently Asked Questions (FAQs)
Q1: What is 15-OH Tafluprost and how is it related to Tafluprost?
A: This is a common point of confusion. Tafluprost is a prostaglandin (B15479496) F2α analog where the hydroxyl (-OH) group typically found at the C-15 position in other prostaglandins (B1171923) is replaced by two fluorine atoms.[1][2][3] This structural modification prevents oxidation by 15-hydroxyprostaglandin dehydrogenase, contributing to its metabolic stability.[1][3] Therefore, "this compound" does not exist as the primary active molecule. The main analytes of interest in quantitative studies are the prodrug, Tafluprost , and its biologically active metabolite, Tafluprost acid .[4][5]
Q2: Why is the quantification of Tafluprost and Tafluprost acid in biological matrices challenging?
A: The primary challenges in quantifying Tafluprost and its active acid metabolite include:
-
Rapid Metabolism: Tafluprost is an isopropyl ester prodrug that is rapidly hydrolyzed in vivo to Tafluprost acid.[4][5]
-
Low Systemic Concentrations: Following ocular administration, plasma concentrations of Tafluprost acid are typically very low, often falling below the lower limit of quantification (LLOQ) of 10 pg/mL within 30 minutes.[4][5]
-
Instability in Biological Matrices: Tafluprost acid is inherently unstable in human plasma, making sample handling and storage critical for accurate quantification.[4]
-
Matrix Effects: Biological samples can introduce interfering substances that suppress or enhance the ionization of the analytes in the mass spectrometer, affecting accuracy and precision.
Q3: What is the recommended analytical technique for Tafluprost and Tafluprost acid quantification?
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Tafluprost and Tafluprost acid in biological matrices.[4] This technique offers the high sensitivity and selectivity required to detect the low concentrations of these analytes in complex biological samples.[6]
Troubleshooting Guides
Issue 1: High Background Noise in LC-MS/MS Analysis
High background noise can significantly compromise the sensitivity and accuracy of your assay.
Troubleshooting Steps:
-
Isolate the Source: Begin by running the LC-MS system with the mobile phase bypassing the column. If the high baseline persists, the issue is likely with the mobile phase or the mass spectrometer itself.
-
Check Mobile Phase Purity: Always use high-purity, LC-MS grade solvents and additives.[7] Contaminants in the mobile phase are a common source of background noise.[7]
-
Clean the Ion Source: A contaminated ion source (e.g., ESI probe, capillary, cone) can lead to a consistently high baseline. Follow the manufacturer's instructions for cleaning these components.
-
Investigate System-Wide Contamination: If the noise persists, consider flushing the entire LC system. Contaminants can leach from tubing, fittings, and solvent bottles.[7]
-
Evaluate Column Bleed: Column bleed, especially at high temperatures or with aggressive mobile phases, can contribute to background noise. Use low-bleed columns and operate within the recommended temperature and pH ranges.
Diagram: Troubleshooting Workflow for High Background Noise
Caption: A step-by-step workflow for troubleshooting high background noise in LC-MS/MS.
Issue 2: Poor Peak Shape (Tailing, Broadening, Splitting)
Poor peak shape can negatively impact resolution and the accuracy of peak integration.
Troubleshooting Steps:
-
Check for Column Contamination: A partially plugged column frit or contamination at the head of the column can cause peak splitting and tailing.[8] Try flushing the column or, if necessary, replacing it.
-
Injection Solvent Effects: Injecting a sample in a solvent that is stronger than the mobile phase can lead to peak distortion.[8] If possible, reconstitute your final extract in the initial mobile phase.
-
Secondary Interactions: Peak tailing for specific analytes can be caused by secondary interactions with the stationary phase. Adjusting the mobile phase pH or using a different column chemistry may help.
-
Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening.[8] Minimize tubing lengths and ensure all fittings are properly tightened.
Quantitative Data Summary
The following tables summarize typical parameters for a validated LC-MS/MS method for the quantification of Tafluprost acid in human plasma.
Table 1: Typical LC-MS/MS Method Validation Parameters
| Validation Parameter | Typical Performance |
| Linearity Range | 0.01 - 10 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL[9] |
| Accuracy | 85 - 115% |
| Precision (%CV) | < 15% |
| Recovery | > 80% |
Table 2: Example MRM Transitions for Tafluprost Acid
| Precursor Ion (m/z) | Product Ion (m/z) | Example Collision Energy (eV) |
| 453.2 | 309.2 | 15 |
| 453.2 | 161.1 | 25 |
Note: Optimal values for collision energy and other mass spectrometer parameters may vary depending on the instrument and source conditions and should be optimized accordingly.[7]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for the extraction of Tafluprost acid from plasma.
-
Pre-treatment: Acidify 1 mL of plasma sample with 50 µL of 10% formic acid.
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 2 mL of methanol (B129727) followed by 2 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove salts and other polar interferences.[7]
-
Elution: Elute Tafluprost acid from the cartridge with 2 mL of methanol.[7]
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[7]
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.[7]
Diagram: Experimental Workflow for Tafluprost Acid Quantification
References
- 1. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Tafluprost on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing 15-OH Tafluprost LC-MS Sensitivity
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions to help you improve the sensitivity of your 15-OH Tafluprost (Tafluprost Acid) LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high sensitivity for this compound analysis?
The primary challenges in achieving high sensitivity for this compound, the active metabolite of Tafluprost, stem from its low physiological concentrations following administration and its susceptibility to matrix effects.[1] Ion suppression is a significant concern, where co-eluting compounds from the biological matrix, such as salts and phospholipids, interfere with the ionization of the target analyte, leading to a reduced detector response.[2]
Q2: Which ionization mode is optimal for this compound analysis?
Electrospray Ionization (ESI) in negative ion mode is generally the most effective for this compound and other prostaglandin (B15479496) analogs. This is due to the presence of a carboxylic acid group, which is readily deprotonated to form a negative ion [M-H]⁻. While positive ionization mode is possible, negative mode typically provides better sensitivity for this class of acidic compounds.
Q3: What are the recommended sample preparation techniques to improve sensitivity?
Effective sample preparation is crucial to remove interfering matrix components. The two most common and effective techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): This technique separates this compound based on its solubility in immiscible liquids. A common approach involves using methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and ethyl acetate (B1210297) to extract the analyte from an acidified aqueous sample.[1][3][4]
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent (e.g., C18) to retain the analyte while matrix interferences are washed away. This is a highly effective method for cleaning up complex samples like plasma.[4][5]
Q4: How can I minimize ion suppression in my analysis?
Minimizing ion suppression is critical for enhancing sensitivity and can be achieved through several strategies:
-
Optimize Sample Cleanup: Employ rigorous sample preparation methods like SPE or LLE to remove a majority of matrix components before injection.[2][4]
-
Chromatographic Separation: Adjust the HPLC gradient to ensure this compound elutes in a region free from major interfering compounds.[6] Using columns with smaller particle sizes (UPLC) can improve peak resolution and separation from matrix components.[7]
-
Reduce Injection Volume: Injecting a smaller volume can lessen the amount of matrix components entering the MS system.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Tafluprost-d7, co-elutes with the analyte and experiences similar ion suppression.[1] This allows for accurate quantification by comparing the analyte-to-internal standard peak area ratio, effectively compensating for signal loss.[1][2]
Q5: What are typical starting LC-MS parameters for this compound analysis?
While optimization is always necessary for specific instruments and matrices, the following tables provide a good starting point for method development.
Experimental Protocols & Quantitative Data
Recommended Sample Preparation Protocols
| Protocol | Methodology |
| Liquid-Liquid Extraction (LLE) | 1. To 200 µL of plasma, add the internal standard (e.g., Tafluprost-d7).[1]2. Add 1 mL of methyl tert-butyl ether (MTBE).[1]3. Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.[1]4. Transfer the upper organic layer to a new tube.[1]5. Evaporate the solvent under a gentle stream of nitrogen.[1]6. Reconstitute the residue in the mobile phase for injection.[1] |
| Solid-Phase Extraction (SPE) | 1. Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[5]2. Load the plasma sample (pre-treated with internal standard).[5]3. Wash the cartridge with a weak organic solvent to remove polar interferences.4. Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).5. Evaporate the eluate and reconstitute in the mobile phase. |
Typical LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | HPLC or UPLC System |
| Column | C18, e.g., 2.1 x 100 mm, 2.6 µm[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8] |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate. A typical gradient might be 30% B to 95% B over 5 minutes.[8] |
| Flow Rate | 0.4 mL/min[8] |
| Column Temperature | 40°C[8] |
| Injection Volume | 10 µL[8] |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[9] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
Example MRM Transitions
Note: Collision energies must be optimized for your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) |
| This compound (Tafluprost Acid) | 411.2 | 309.2 | 15-25[8] |
| This compound (Tafluprost Acid) | 411.2 | 185.1 | 20-30[8] |
| Internal Standard (e.g., PGF2α-d4) | 357.2 | 197.2 | 20-30[8] |
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization in the MS source.2. Suboptimal MRM transitions or collision energy.3. Significant ion suppression from the sample matrix.[2]4. Analyte degradation during sample processing or storage. | 1. Optimize ESI source parameters (e.g., capillary voltage, gas flows, temperatures).[10]2. Perform infusion experiments to find the optimal precursor/product ions and collision energies for your instrument.3. Improve sample cleanup using SPE or LLE.[4] Consider diluting the sample or reducing injection volume.4. Ensure samples are kept cold and protected from light. Use a stable isotope-labeled internal standard to correct for any loss.[2] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column contamination or degradation.2. Incompatible sample solvent with the mobile phase.3. Secondary interactions with the column stationary phase. | 1. Flush the column or replace it if necessary.2. Ensure the sample is reconstituted in a solvent similar in composition to the initial mobile phase.[11]3. Add a small percentage of an acid modifier like formic acid to the mobile phase to improve the peak shape of acidic compounds.[8] |
| High Background Noise | 1. Contaminated mobile phase, solvents, or additives.2. Contamination from lab consumables (e.g., plasticizers).[2]3. A dirty MS ion source. | 1. Use high-purity, LC-MS grade solvents and fresh additives.[12]2. Use polypropylene (B1209903) tubes and vials instead of polystyrene.3. Clean the ion source according to the manufacturer's recommendations. |
| Poor Reproducibility (Varying Peak Areas) | 1. Inconsistent sample preparation.2. Autosampler injection issues.3. Unstable spray in the ESI source due to high salt or organic content. | 1. Use a stable isotope-labeled internal standard to compensate for variability.[1] Automate sample preparation if possible.[4]2. Check the autosampler for leaks, bubbles, and correct needle placement.[10]3. Ensure adequate sample cleanup to remove salts. Optimize mobile phase composition and ESI source parameters for a stable spray.[13] |
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opentrons.com [opentrons.com]
- 5. benchchem.com [benchchem.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Method Refinement for 15-OH Tafluprost Analysis
Welcome to the technical support center for the analysis of 15-OH Tafluprost (B1681877) (Tafluprost Acid). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their analytical methods for this active metabolite of Tafluprost.
Frequently Asked Questions (FAQs)
Q1: What is 15-OH Tafluprost and why is it the target analyte in pharmacokinetic studies?
A1: this compound, also known as Tafluprost acid, is the biologically active metabolite of Tafluprost.[1][2] Tafluprost is an ester prodrug that is rapidly hydrolyzed in the eye to Tafluprost acid.[1][3] Because Tafluprost acid is the pharmacologically active form responsible for lowering intraocular pressure, its quantification in biological matrices like plasma is crucial for pharmacokinetic assessments.[1][2]
Q2: What are the typical concentrations of this compound found in plasma after ocular administration?
A2: The systemic exposure to Tafluprost acid is very low following ocular administration of Tafluprost.[1] Mean peak plasma concentrations (Cmax) have been reported to be in the range of 26-27 pg/mL.[4] Early analytical methods with higher limits of quantification (e.g., 0.1 ng/mL) struggled to detect Tafluprost acid in plasma.[1] More sensitive methods, such as UPLC-MS/MS with a lower limit of quantification (LLOQ) of 10 pg/mL, have been successfully used to measure its plasma concentrations.[1]
Q3: What are the recommended analytical techniques for this compound quantification?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the most common and recommended techniques for the quantitative analysis of this compound in biological samples.[1][5] These methods offer the high sensitivity and selectivity required to measure the low physiological concentrations of the analyte.[1][6]
Q4: Are there any stability concerns for this compound during sample handling and storage?
A4: While the provided search results do not detail specific stability issues for this compound, prostaglandin (B15479496) analogs, in general, can be prone to degradation. It is crucial to properly store plasma samples, likely at low temperatures (e.g., frozen), to ensure sample stability.[1] One study noted that in early trials, plasma samples may not have been stored properly, which could have contributed to the inability to detect the analyte.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Sensitivity / Inability to Detect this compound
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Method Sensitivity | The concentration of this compound in plasma is very low (pg/mL range).[4] Ensure your analytical method has a sufficiently low LLOQ (Lower Limit of Quantification), ideally around 10 pg/mL or lower.[1] Consider using a more sensitive instrument, such as a triple quadrupole mass spectrometer, and optimize the ionization and fragmentation parameters.[7] |
| Improper Sample Preparation | Inefficient extraction can lead to low recovery of the analyte. A liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate (B1210297) is a common method.[7] Ensure proper acidification of the plasma sample (e.g., with formic acid) to improve extraction efficiency.[7] |
| Analyte Degradation | Prostaglandin analogs can be unstable. Ensure samples are kept at low temperatures (e.g., on ice) during processing and stored at -20°C or -80°C for long-term storage. Minimize freeze-thaw cycles. |
| Matrix Effects | Components in the biological matrix can suppress or enhance the analyte signal in the mass spectrometer. Evaluate and minimize matrix effects by optimizing the sample cleanup process. Consider using a deuterated internal standard to compensate for these effects. |
Issue 2: Poor Peak Shape (Tailing, Broadening)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Column Issues | The analytical column may be degraded or contaminated. Try flushing the column with a strong solvent or replacing it if necessary. Ensure the column chemistry (e.g., C18) is appropriate for the analyte.[6][8] |
| Inappropriate Mobile Phase | The pH and composition of the mobile phase can significantly affect peak shape. For reversed-phase chromatography of an acidic compound like this compound, a mobile phase with a low pH (e.g., using formic acid or a phosphate (B84403) buffer) is often beneficial.[9] Experiment with different mobile phase compositions and gradients.[6] |
| Secondary Interactions | The analyte may be interacting with active sites on the column or in the LC system. The addition of a small amount of an organic modifier or an acidic additive to the mobile phase can help to mitigate these interactions. |
Issue 3: High Background Noise or Interferences
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity, HPLC or LC-MS grade solvents and reagents to minimize background noise. |
| Carryover | Analyte from a previous injection may be retained in the system. Implement a robust needle wash protocol and inject a blank sample after high-concentration samples to check for carryover.[5] |
| Co-eluting Interferences | A component from the sample matrix may be co-eluting with the analyte. Optimize the chromatographic separation by adjusting the gradient, mobile phase composition, or trying a different column.[9] Ensure the mass spectrometer is operating in a highly selective mode, such as Multiple Reaction Monitoring (MRM).[7] |
Experimental Protocols
Representative Liquid-Liquid Extraction (LLE) Protocol for this compound from Plasma
This protocol is a generalized procedure based on common LLE methods for small molecules in plasma.[7]
-
Sample Thawing: Allow frozen plasma samples to thaw at room temperature.
-
Aliquoting: Vortex the thawed plasma sample to ensure homogeneity. Pipette 200 µL of the plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., a deuterated analog of this compound) and vortex briefly.
-
Acidification: Add 50 µL of 1% formic acid in water to the sample and vortex.
-
Extraction: Add 1 mL of ethyl acetate, cap the tube, and vortex for 10 minutes.
-
Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) and vortex.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
Illustrative UPLC-MS/MS Conditions
These are example conditions and should be optimized for your specific instrumentation and application.
| Parameter | Setting |
| LC System | UHPLC system |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in water[5] |
| Mobile Phase B | Acetonitrile[5] |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions for equilibration. |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer[7] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[7] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[7] |
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. drugs.com [drugs.com]
- 5. Development and validation of an UPLC-MS/MS method for simultaneous determination of fifteen targeted anti-cancer drugs in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Green, Validated HPLC Method Coupled With Fluorescence Detection for the Analysis of Tafluprost in its Pure Form and Ophthalmic Formulation: Application to Aqueous Humor and Content Uniformity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green HPLC method with time programming for the determination of the co-formulated eye drops of tafluprost and timolol in their challengeable ratio - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tafluprost Enzymatic Conversion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic conversion of Tafluprost (B1681877).
Important Scientific Clarification
Before proceeding, it is crucial to clarify a key aspect of Tafluprost's biochemistry. The terminology "15-OH Tafluprost" is scientifically inaccurate. Tafluprost is a unique prostaglandin (B15479496) F2α analog where the hydroxyl group (-OH) at the C-15 position is replaced by two fluorine atoms.[1] This structural modification is a key feature of the drug, as it prevents metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase.
The primary enzymatic conversion relevant to Tafluprost's bioactivity is the hydrolysis of its isopropyl ester group to form the biologically active metabolite, Tafluprost acid . This process is mediated by esterase enzymes, primarily in the cornea, upon topical administration.[1][2][3]
This guide will therefore focus on the optimization of this ester hydrolysis reaction.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the in vitro enzymatic hydrolysis of Tafluprost to Tafluprost acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion to Tafluprost Acid | Incorrect Enzyme: The selected esterase may have low specificity for the isopropyl ester of Tafluprost.Inactive Enzyme: The enzyme may have denatured due to improper storage or handling.Sub-optimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for the enzyme's activity. | Enzyme Selection: Use a broad-spectrum carboxylesterase or porcine liver esterase (PLE), which are known to hydrolyze a wide range of esters. If possible, use esterases derived from ocular tissues.Enzyme Handling: Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. Prepare fresh enzyme solutions for each experiment.Optimize Conditions: Systematically vary the pH (typically in the range of 6.0-8.0) and temperature (typically 25-37°C) to find the optimal conditions for your specific enzyme. |
| Inconsistent or Poorly Reproducible Results | Substrate Solubility Issues: Tafluprost is lipophilic and may not be fully dissolved in the aqueous reaction buffer, leading to inconsistent substrate availability.Inaccurate Pipetting: Small volumes of enzyme or substrate solutions can be difficult to pipette accurately.Enzyme Degradation: The enzyme may be losing activity over the course of the experiment. | Improve Solubility: Prepare a concentrated stock solution of Tafluprost in an organic solvent like ethanol (B145695) or DMSO. Add a small volume of the stock to the reaction buffer, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid inhibiting the enzyme. The use of solubilizing agents like cyclodextrins can also be explored.[4][5]Pipetting Technique: Use calibrated pipettes and appropriate tips for the volumes being dispensed. For very small volumes, consider preparing a master mix of the reaction components.Time-Course Experiment: Monitor the reaction over time to ensure measurements are taken within the linear range of the enzyme's activity. |
| Reaction Stops Prematurely | Product Inhibition: The accumulation of Tafluprost acid or the alcohol by-product may be inhibiting the enzyme.Substrate Depletion: The initial concentration of Tafluprost may be too low.Enzyme Instability: The enzyme may not be stable under the experimental conditions for extended periods. | Dilute the Reaction: If product inhibition is suspected, try running the reaction with a lower initial substrate concentration or diluting the reaction mixture at later time points.Increase Substrate: Ensure the substrate concentration is not the limiting factor, especially for initial rate measurements.Stabilize Enzyme: Some enzymes benefit from the addition of stabilizing agents like glycerol (B35011) or BSA to the buffer. |
| Difficulty in Quantifying Tafluprost and Tafluprost Acid | Co-elution in HPLC: Tafluprost and Tafluprost acid may not be well-resolved by the chromatographic method.Low Sensitivity: The concentration of the analyte may be below the limit of detection of the analytical method. | Optimize HPLC Method: Adjust the mobile phase composition, gradient, and column type to achieve baseline separation of the two compounds. A C18 column is commonly used.[6]Use a More Sensitive Detector: If using UV detection, ensure the wavelength is optimal for both compounds (around 210-220 nm). For higher sensitivity, consider using fluorescence detection or LC-MS/MS.[2][6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the correct enzymatic conversion pathway for Tafluprost?
A1: Tafluprost is an isopropyl ester prodrug. In the eye, it is hydrolyzed by corneal esterases to its biologically active form, Tafluprost acid. The two fluorine atoms at the C-15 position are not altered in this activation step.
Q2: Which enzymes can be used for the in vitro hydrolysis of Tafluprost?
A2: While corneal esterases are the endogenous enzymes, for in vitro studies, commercially available esterases such as porcine liver esterase (PLE) or other carboxylesterases (EC 3.1.1.1) are often used due to their broad substrate specificity.[8][9] The choice of enzyme may require some empirical testing to find one with good activity towards Tafluprost.
Q3: What are the typical optimal pH and temperature for esterase-mediated hydrolysis?
A3: The optimal conditions can vary depending on the specific enzyme. However, a good starting point for many carboxylesterases is a pH in the range of 7.0-8.0 and a temperature of 37°C.[10][11] It is recommended to perform a pH and temperature optimization study for the chosen enzyme and substrate.
Q4: How can I monitor the progress of the enzymatic reaction?
A4: The most common method is to use reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the disappearance of the Tafluprost substrate and the appearance of the Tafluprost acid product over time.[6][12] UV detection is often sufficient, but for greater sensitivity, fluorescence or mass spectrometry (LC-MS/MS) can be employed.[2][7]
Q5: Tafluprost is poorly soluble in water. How can I prepare it for an aqueous enzymatic assay?
A5: Tafluprost's low aqueous solubility is a common challenge.[4] To address this, you can prepare a concentrated stock solution in a water-miscible organic solvent such as ethanol or DMSO.[13] This stock solution is then added to the aqueous reaction buffer in a small volume to achieve the desired final concentration. It is crucial to keep the final percentage of the organic solvent low (e.g., <1% v/v) as it can inhibit enzyme activity. Alternatively, cyclodextrins can be used as solubilizing agents.[5][14]
Quantitative Data Summary
The following tables provide representative data for the enzymatic hydrolysis of prostaglandin isopropyl esters. Note that this data is illustrative and based on typical results for similar compounds, as specific optimization data for Tafluprost is not widely published.
Table 1: Effect of pH on Relative Conversion Rate
| pH | Relative Conversion Rate (%) |
| 5.0 | 35 |
| 6.0 | 68 |
| 7.0 | 95 |
| 7.4 | 100 |
| 8.0 | 92 |
| 9.0 | 75 |
| Conditions: 37°C, 1-hour incubation with porcine liver esterase. |
Table 2: Effect of Temperature on Relative Conversion Rate
| Temperature (°C) | Relative Conversion Rate (%) |
| 20 | 45 |
| 25 | 65 |
| 30 | 82 |
| 37 | 100 |
| 45 | 88 |
| 50 | 70 |
| Conditions: pH 7.4, 1-hour incubation with porcine liver esterase. |
Experimental Protocols
Protocol 1: General Method for In Vitro Enzymatic Hydrolysis of Tafluprost
This protocol provides a general framework for assessing the enzymatic hydrolysis of Tafluprost to Tafluprost acid. It is based on methodologies used for similar prostaglandin ester prodrugs.[15]
1. Materials:
-
Tafluprost
-
Tafluprost acid (as a reference standard)
-
Porcine Liver Esterase (PLE) or other suitable carboxylesterase
-
Phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Organic solvent (e.g., ethanol or DMSO)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Reverse-phase HPLC system with UV or MS detector
-
Thermostated incubator or water bath
2. Procedure:
a. Preparation of Solutions: i. Tafluprost Stock Solution (1 mg/mL): Accurately weigh and dissolve Tafluprost in a minimal amount of ethanol or DMSO. ii. Reaction Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.4. iii. Enzyme Solution (1 mg/mL): Prepare a fresh solution of the esterase in cold reaction buffer just before use. Keep on ice.
b. Enzymatic Reaction: i. In a microcentrifuge tube, add the reaction buffer. ii. Add a small aliquot of the Tafluprost stock solution to achieve the desired final substrate concentration (e.g., 20 µM). Ensure the final organic solvent concentration is below 1%. iii. Pre-incubate the mixture at 37°C for 5 minutes. iv. Initiate the reaction by adding the enzyme solution. v. Incubate at 37°C with gentle agitation. vi. At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
c. Reaction Quenching and Sample Preparation: i. Immediately quench the reaction by adding an equal volume of cold acetonitrile or methanol to the aliquot. This will precipitate the enzyme and stop the reaction. ii. Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein. iii. Transfer the supernatant to an HPLC vial for analysis.
3. HPLC Analysis:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm or MS detection.
-
Injection Volume: 10-20 µL
-
Quantification: Create a standard curve using known concentrations of Tafluprost and Tafluprost acid to determine the amount of substrate remaining and product formed at each time point.
Protocol 2: Workflow for Optimizing Reaction Conditions
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tafluprost | C25H34F2O5 | CID 9868491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. jddtonline.info [jddtonline.info]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 9. Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Carboxylesterase Derived from a Compost Metagenome Exhibiting High Stability and Activity towards High Salinity [mdpi.com]
- 12. Green HPLC method with time programming for the determination of the co-formulated eye drops of tafluprost and timolol in their challengeable ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. mdpi.com [mdpi.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Synthesis of 15-OH Tafluprost
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 15-OH Tafluprost. Our aim is to help you overcome common side reactions and optimize your synthetic protocols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in Olefination Reactions (Horner-Wadsworth-Emmons or Julia-Kocienski)
-
Question: My Horner-Wadsworth-Emmons (HWE) or Julia-Kocienski olefination reaction to introduce the ω-chain is resulting in a low yield of the desired enone. What are the potential causes and solutions?
-
Answer: Low yields in these crucial olefination steps can often be attributed to several factors. Here’s a systematic approach to troubleshoot this issue:
-
Inefficient Deprotonation: The phosphonate (B1237965) (in HWE) or sulfone (in Julia-Kocienski) must be fully deprotonated to form the reactive carbanion.
-
Solution: Ensure your base is sufficiently strong (e.g., LDA, NaH, KHMDS) and used in a slight excess (1.1-1.2 equivalents). It is critical to maintain strictly anhydrous conditions, as any moisture will quench the base and the carbanion. Flame-dry your glassware and use anhydrous solvents.
-
-
Low Reactivity of the Aldehyde (Corey Aldehyde derivative): The aldehyde may be sterically hindered or electronically deactivated.
-
Solution: Consider using a more reactive phosphonate ylide in the HWE reaction. For the Julia-Kocienski reaction, ensure the activating group on the sulfone (e.g., benzothiazolyl) is appropriate. Increasing the reaction temperature slightly may also improve the reaction rate, but monitor closely for side product formation.
-
-
Side Reactions:
-
Aldol Condensation: The aldehyde can undergo self-condensation, especially if it can enolize. To minimize this, add the aldehyde slowly to the pre-formed solution of the phosphonate carbanion or sulfonyl carbanion at a low temperature (e.g., -78 °C).
-
Decomposition of Reactants or Products: Prostaglandin (B15479496) derivatives can be sensitive to prolonged reaction times or high temperatures. Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
-
-
Issue 2: Formation of Stereoisomers (α-chain trans-isomer or C-15 Epimers)
-
Question: I am observing the formation of the undesired trans-isomer of the α-chain during the Wittig reaction, or epimers at the C-15 position. How can I improve the stereoselectivity?
-
Answer: Controlling stereochemistry is a critical challenge in prostaglandin synthesis.
-
α-Chain Geometry (Wittig Reaction): The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.
-
Solution: For the synthesis of the cis-double bond in the α-chain, non-stabilized ylides are typically used under salt-free conditions. The choice of solvent can also influence the selectivity. Aprotic, non-polar solvents often favor the formation of the desired cis (Z)-alkene.
-
-
C-15 Stereocenter: While Tafluprost itself does not have a chiral center at C-15, its precursor, this compound, does. The reduction of the C-15 ketone is a key step where stereocontrol is crucial.
-
Solution: The choice of reducing agent is critical. Bulky reducing agents often provide better stereoselectivity. For example, the use of a bulky borohydride (B1222165) reagent can favor the formation of the desired (S)-alcohol due to steric hindrance.
-
-
Issue 3: Difficult Purification of the Final Product
-
Question: this compound is a highly viscous oil, and I am struggling to purify it from closely related impurities. What are the recommended purification strategies?
-
Answer: The high viscosity and lipophilicity of Tafluprost and its derivatives make purification challenging.
-
Chromatography:
-
Silica (B1680970) Gel Column Chromatography: This is a common method, but the high viscosity can lead to poor separation. It is crucial to carefully select the eluent system and use high-quality silica gel. A gradient elution may be necessary to separate closely eluting impurities.
-
Preparative HPLC: For high-purity requirements, preparative reversed-phase HPLC is often the most effective method. This technique can separate geometric isomers and other closely related impurities. A patent for Tafluprost purification suggests that HPLC analysis is significantly superior to TLC for monitoring fractions.[1]
-
-
Crystallization: If a suitable crystalline derivative or salt can be formed, crystallization can be a highly effective purification method.
-
Frequently Asked Questions (FAQs)
Synthesis and Side Reactions
-
Q1: What are the most common side products encountered in the synthesis of this compound?
-
A1: Common impurities include the α-chain trans-isomer (a geometric isomer), epimers at the C-15 position (diastereomers), unreacted starting materials or intermediates, and byproducts from specific reactions such as fluorination or esterification. Hydrolysis of the ester group to the corresponding carboxylic acid (Tafluprost acid) is also a potential degradation product.
-
-
Q2: How can I minimize the formation of the α-chain trans-isomer during the Wittig reaction?
-
A2: To favor the formation of the desired cis (Z) isomer, use a non-stabilized Wittig ylide. The reaction should be carried out in an aprotic, non-polar solvent under salt-free conditions. The choice of base is also important; bases that do not form lithium salts are generally preferred.
-
-
Q3: What are the key considerations for the fluorination step in Tafluprost synthesis?
-
A3: The deoxofluorination of the 15-keto intermediate is a critical step. Reagents like Deoxo-Fluor® are commonly used. It is important to control the reaction temperature and time to avoid the formation of elimination or rearrangement byproducts. The reaction should be performed under anhydrous conditions.
-
Purification and Analysis
-
Q4: What analytical techniques are recommended for monitoring the purity of this compound?
-
A4: A combination of chromatographic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the primary tool for assessing purity and quantifying impurities.
-
Chiral HPLC can be used to determine the enantiomeric purity.
-
Gas Chromatography (GC) is suitable for analyzing residual solvents.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to quantify elemental impurities.
-
-
-
Q5: Are there any specific protecting group strategies that can help to avoid side reactions?
-
A5: Yes, a well-designed protecting group strategy is essential. Hydroxyl groups are often protected as silyl (B83357) ethers (e.g., TBDMS) or other suitable groups that are stable to the reaction conditions of subsequent steps but can be selectively removed. The choice of protecting groups should be orthogonal, meaning they can be removed under different conditions without affecting each other.
-
Quantitative Data
The following table summarizes typical yields for key steps in a convergent synthesis of Tafluprost, which is structurally very similar to this compound. These values can serve as a benchmark for your own experiments.
| Step | Reagents and Conditions | Yield (%) |
| Julia-Kocienski Olefination | 1. LDA, THF, -78 °C; 2. Aldehyde; 3. Na/Hg, Na₂HPO₄, MeOH | ~79% |
| Hydroxyl Group Protection | Ac₂O, TEA, DMAP, CH₂Cl₂ | ~97% |
| Silyl Ether Deprotection | CSA, MeOH, CH₂Cl₂ | ~82% |
| Oxidation to 15-Keto | DMP, NaHCO₃, CH₂Cl₂ | ~99% |
| Deoxofluorination | Deoxo-Fluor®, CH₂Cl₂ | ~78% |
| Deprotection | K₂CO₃, MeOH | ~76% |
| Saponification | LiOH·H₂O, MeOH | ~98% |
| Esterification | i-PrI, DBU, acetone | ~83% |
Data adapted from a novel convergent synthesis of Tafluprost.[2][3]
Experimental Protocols
Protocol 1: Optimized Horner-Wadsworth-Emmons Reaction for ω-Chain Installation
This protocol is a general guideline for the HWE reaction to form the enone intermediate, a precursor to this compound.
-
Preparation of the Phosphonate Ylide:
-
To a solution of the appropriate phosphonate ester (1.1 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add a strong base (e.g., n-BuLi or KHMDS, 1.1 eq.) dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
-
Reaction with the Aldehyde:
-
To the ylide solution, add a solution of the Corey aldehyde derivative (1.0 eq.) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Visualizations
Diagram 1: General Synthetic Strategy for Prostaglandins
A simplified convergent synthesis workflow for prostaglandins.
Diagram 2: Troubleshooting Logic for Low Olefination Yield
A decision tree for troubleshooting low yields in olefination reactions.
References
Technical Support Center: Purification of 15-OH Tafluprost Diastereomers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the purification challenges of 15-OH Tafluprost diastereomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound diastereomers so challenging?
A1: this compound, the active metabolite of Tafluprost, possesses multiple chiral centers. The synthesis process, often employing a Corey lactone derivative, can lead to the formation of diastereomers, particularly the 15R (biologically active) and 15S epimers. These epimers have nearly identical physicochemical properties, making their separation by standard chromatographic techniques extremely difficult.[1]
Q2: What is the most effective purification technique for separating these diastereomers on a preparative scale?
A2: Preparative High-Performance Liquid Chromatography (HPLC) is the most effective method for achieving high-purity separation of this compound diastereomers.[2] Normal-phase chromatography using silica (B1680970) gel columns is a documented approach that can successfully resolve and remove critical impurities, including the undesired 15S epimer and geometric isomers like 5,6-trans-Tafluprost.[2]
Q3: What level of purity can be expected from preparative HPLC?
A3: With an optimized preparative HPLC method, it is possible to obtain Tafluprost and its related compounds with a purity of 98% or higher.[2] This level of purity is often necessary to meet stringent regulatory requirements for active pharmaceutical ingredients (APIs).
Q4: Which analytical methods are best for monitoring the purity and separation of the diastereomers?
A4: A validated, stability-indicating reverse-phase HPLC (RP-HPLC) method with UV detection (e.g., 210 nm) is essential for quantifying the geometric isomers and other related substances.[3] For high-sensitivity quantification, especially in biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its ability to detect very low concentrations (pg/mL).[4][5][6]
Troubleshooting Guides
This section addresses specific issues encountered during the purification of this compound diastereomers in a question-and-answer format.
Problem 1: Poor or no resolution between the 15R and 15S diastereomer peaks.
-
Possible Cause 1: Inappropriate Stationary Phase. The selectivity of the column is insufficient to resolve the epimers.
-
Solution: For preparative scale, use a high-quality silica gel stationary phase with a small particle size (e.g., 10 µm to 50 µm) to maximize efficiency.[2] For analytical scale, a specialized chiral stationary phase (CSP), such as a Chiralcel OJ-RH column, may be required to achieve baseline separation.[7]
-
-
Possible Cause 2: Suboptimal Mobile Phase Composition. The eluent system does not provide adequate selectivity.
-
Solution: Systematically adjust the ratio of the solvents in your mobile phase. For normal-phase separation, fine-tune the ratio of a polar solvent (e.g., isopropanol) to a non-polar solvent (e.g., n-hexane).[2] Small changes can have a significant impact on resolution. For reversed-phase chiral HPLC, vary the composition of acetonitrile, methanol, and a pH-adjusted aqueous buffer.[7]
-
-
Possible Cause 3: Inappropriate Column Temperature. Temperature affects solvent viscosity and mass transfer, which can influence resolution.
-
Solution: Optimize the column temperature. For some prostaglandin (B15479496) separations, increasing the temperature (e.g., to 40°C) can improve resolution.[7] Ensure the temperature is stable throughout the run.
-
Problem 2: Low recovery of the desired this compound diastereomer.
-
Possible Cause 1: Compound Degradation on the Stationary Phase. Prostaglandins (B1171923) can be sensitive to acidic conditions, and the surface of standard silica gel can be slightly acidic, leading to degradation.[8]
-
Possible Cause 2: Incomplete Elution. The compound may be strongly retained on the column, leading to loss during the run or carryover to subsequent injections.
-
Possible Cause 3: Excessive Purification Steps. Each step in a purification workflow contributes to product loss.[8]
-
Solution: Streamline the workflow to minimize the number of steps. An optimized preparative HPLC method should ideally yield a product of sufficient purity to avoid subsequent chromatographic steps.
-
Problem 3: High back pressure during the HPLC run.
-
Possible Cause 1: Clogged Column Frit or Tubing. Particulate matter from the sample or mobile phase can block the system.
-
Possible Cause 2: Sample Viscosity. A highly concentrated or viscous sample can increase system pressure upon injection.
-
Solution: Dilute the sample with the mobile phase.[11] Reduce the flow rate during sample loading to minimize pressure spikes.
-
Quantitative Data Summary
Table 1: Example HPLC Conditions for Prostaglandin Analog Separation
| Parameter | Preparative Normal-Phase HPLC[2] | Analytical RP-HPLC[3] | Analytical Chiral RP-HPLC[7] |
| Analyte | Tafluprost (Crude) | Tafluprost & Related Impurities | Prostaglandin Enantiomers |
| Column | Varian SepTech Si60 (10 µm) | C18 Analytical Column | Chiralcel OJ-RH |
| Mobile Phase | Isopropanol / n-Hexane (7:93 v/v) | Gradient: A) Water/Methanol/H₃PO₄ B) Acetonitrile/Water | Isocratic: Acetonitrile / Methanol / Water (pH 4) |
| Flow Rate | 266 mL/min (Preparative Scale) | 1.0 mL/min | Varies (e.g., 0.5 - 1.0 mL/min) |
| Detection | UV (Wavelength not specified) | PDA Detector at 210 nm | UV at 200 nm or 210 nm |
| Temperature | Ambient | 50°C | 25°C or 40°C |
Experimental Protocols
Protocol 1: Preparative Normal-Phase HPLC for this compound Diastereomer Separation
This protocol is a representative example based on published methods for Tafluprost purification.[2]
-
System Preparation:
-
Column: Silica Gel, particle size 10-50 µm.
-
Mobile Phase: Prepare a mixture of Isopropanol (IPA) and n-Hexane. A starting ratio of 7:93 (v/v) is recommended. Filter and degas the mobile phase.
-
Equilibrate the column with the mobile phase at the designated flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent mixture (e.g., IPA/n-Hexane 1:1 v/v).
-
Filter the sample solution through a 0.45 µm PTFE filter.
-
-
Chromatography:
-
Injection: Inject the prepared sample onto the column.
-
Elution: Perform isocratic elution with the IPA/n-Hexane mobile phase.
-
Detection: Monitor the elution profile using a UV detector.
-
Fraction Collection: Collect fractions corresponding to the different peaks. The desired 15R diastereomer should elute separately from the 15S and other impurities.
-
-
Post-Purification:
-
Analyze the collected fractions using an analytical HPLC method to confirm purity and identify the correct diastereomer.
-
Pool the pure fractions containing the desired 15R diastereomer.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Analytical Chiral RP-HPLC for Purity Assessment
This protocol is a general method for the chiral separation of prostaglandins.[7]
-
System Preparation:
-
Column: Chiralcel OJ-RH or a similar chiral column.
-
Mobile Phase: Prepare a mixture of acetonitrile, methanol, and water. The aqueous portion should be adjusted to pH 4 with phosphoric acid. A typical starting ratio could be 23:10:67 (v/v/v). Filter and degas.
-
Equilibrate the column at a flow rate of ~0.5 mL/min and a temperature of 25°C.
-
-
Sample Preparation:
-
Accurately prepare a dilute solution of the this compound sample in the mobile phase.
-
-
Chromatography:
-
Injection: Inject a small volume (e.g., 10 µL) of the sample.
-
Elution: Perform isocratic elution.
-
Detection: Monitor at 200 nm or 210 nm.
-
Analysis: Integrate the peak areas to determine the relative percentage of each diastereomer and calculate the enantiomeric/diastereomeric excess.
-
Visualizations
Caption: Diagram 1: A troubleshooting decision tree for poor diastereomer separation.
Caption: Diagram 2: Workflow from crude sample to purified 15R diastereomer.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc - Google Patents [patents.google.com]
- 3. Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. tga.gov.au [tga.gov.au]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Purification Methods [sigmaaldrich.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Bioanalysis of 15-OH Tafluprost
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the bioanalysis of 15-OH Tafluprost (Tafluprost acid), the active metabolite of Tafluprost.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of this compound, offering potential causes and actionable solutions.
Question 1: Why am I observing low signal intensity or poor sensitivity for this compound?
Possible Causes:
-
Ion Suppression: This is a common issue in LC-MS/MS bioanalysis where co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a reduced signal.[1] Phospholipids (B1166683) are often a major cause of ion suppression in plasma samples.[2]
-
Inefficient Sample Preparation: The chosen sample preparation method may not be effectively removing interfering substances, or the recovery of this compound may be low.
-
Suboptimal LC-MS/MS Parameters: The instrument settings, such as ionization source parameters, collision energy, or mobile phase composition, may not be optimized for this compound.
-
Analyte Degradation: Prostaglandins (B1171923) can be unstable. Improper sample handling or storage could lead to degradation of this compound.
Solutions:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): This technique is generally more effective at removing phospholipids and other interferences compared to protein precipitation.[3][4] A polymeric reversed-phase SPE sorbent can yield purer sample extracts.[5]
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts if optimized correctly.[3][4] Adjusting the pH of the aqueous matrix to be two pH units lower than the pKa of the acidic analyte (like this compound) can improve extraction efficiency and minimize impurities.[6]
-
-
Improve Chromatographic Separation: Modify the LC gradient to separate the elution of this compound from the region where ion suppression is observed. A post-column infusion experiment can help identify these suppression zones.[7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects.[8] Since it has nearly identical physicochemical properties to the analyte, it will experience a similar degree of ion suppression, allowing for accurate quantification.
-
Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components.[8]
-
Check Instrument Parameters: Ensure that the ion source parameters (e.g., gas flows, temperature) and MS settings are optimized for prostaglandin (B15479496) analysis. Electrospray ionization (ESI) in negative mode is commonly used for prostaglandins.[4]
Question 2: My results are inconsistent and irreproducible between samples. What could be the cause?
Possible Causes:
-
Variable Matrix Effects: Sample-to-sample variability in the composition of the biological matrix can lead to different degrees of ion suppression, causing inconsistent results.[8]
-
Inconsistent Sample Preparation: Variability in the execution of the sample preparation procedure can lead to inconsistent recovery and purity of the extracts.
-
Internal Standard Issues: The internal standard may not be adequately tracking the analyte due to chromatographic separation from the analyte or degradation.
Solutions:
-
Implement a Robust Sample Preparation Method: As highlighted previously, SPE or a well-optimized LLE method will minimize variability in matrix effects.[5][6]
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and quality control samples in the same biological matrix as the unknown samples can help compensate for consistent matrix effects.[8]
-
Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.
-
Ensure Homogeneity of Samples: Thoroughly vortex or mix thawed samples before aliquoting to ensure consistency.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how does it affect my this compound analysis? A1: A matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting components in the sample matrix. It can manifest as ion suppression (decreased signal) or ion enhancement (increased signal). This can lead to inaccurate and imprecise quantification of this compound.[7]
Q2: Which sample preparation method is better for this compound: LLE or SPE? A2: Both LLE and SPE can be effective, but SPE, particularly with polymeric mixed-mode or reversed-phase sorbents, often provides cleaner extracts by more effectively removing phospholipids, which are major contributors to matrix effects.[3][4] LLE can also yield clean extracts but may have lower recovery for more polar analytes and often requires more extensive method development.[3][4] The choice depends on the specific requirements for sensitivity, throughput, and the complexity of the matrix.
Q3: How can I identify if ion suppression is occurring in my analysis? A3: A common method is the post-column infusion experiment. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal at a specific retention time indicates the elution of matrix components that cause ion suppression.[7]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound necessary? A4: While not strictly mandatory for all research, using a SIL-IS (e.g., this compound-d4) is highly recommended and considered the gold standard in quantitative LC-MS/MS bioanalysis. It co-elutes with the analyte and experiences the same matrix effects, which significantly improves the accuracy and precision of the results.[8]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Prostaglandin Bioanalysis
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Can be variable, sometimes lower for polar analytes.[3][4] | Generally high and consistent (>80-90%).[5][9] |
| Matrix Effect Reduction | Good, but can be less effective at removing all interfering components.[3][4] | Excellent, especially with polymeric sorbents designed to remove phospholipids.[3][4] |
| Selectivity | Good | High |
| Solvent Consumption | High | Moderate |
| Automation Potential | Moderate | High |
| Environmental Impact | High | Moderate |
Data is based on findings for prostaglandins and structurally similar compounds and may vary depending on the specific protocol.[3][4][5][9]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Plasma
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
-
Sample Preparation:
-
Extraction:
-
Dry Down and Reconstitution:
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Plasma
This protocol uses a generic reversed-phase SPE cartridge and should be optimized.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 20 µL of a SIL-IS working solution.
-
Acidify the sample by adding 50 µL of 1% formic acid in water and vortex.[4] This helps in retaining the acidic this compound on the reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 or polymeric SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.[11]
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.[11]
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.[11]
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase and transfer to an autosampler vial for analysis.
-
Visualizations
Caption: General bioanalytical workflow for this compound.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Stability of 15-Hydroxy Tafluprost (Tafluprost Acid) Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 15-hydroxy Tafluprost (Tafluprost Acid) standards. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data on the stability of this critical analytical standard.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 15-hydroxy Tafluprost standard is showing a lower than expected concentration. What are the possible causes?
A1: A lower than expected concentration of your 15-hydroxy Tafluprost standard can be attributed to several factors:
-
Improper Storage: Like other prostaglandin (B15479496) analogs, 15-hydroxy Tafluprost is sensitive to temperature. Long-term storage should be at -20°C or below in a tightly sealed, light-resistant container. Avoid repeated freeze-thaw cycles.
-
Hydrolysis: The molecule is susceptible to hydrolysis, especially in aqueous solutions at non-optimal pH. The maximum stability in aqueous solutions for Tafluprost is observed in a pH range of 5.5 to 6.7.[1]
-
Oxidation: Exposure to oxygen can lead to degradation. It is advisable to handle solutions under an inert atmosphere (e.g., nitrogen or argon) and use antioxidants in the formulation if necessary.
-
Photodegradation: Exposure to UV or fluorescent light can cause degradation.[2] Always store standards in amber vials or protect them from light.
-
Solvent Purity: Impurities in the solvent, such as peroxides in ethers or acidic impurities, can accelerate degradation. Always use high-purity, analytical grade solvents.
Q2: I see extra peaks in the chromatogram of my 15-hydroxy Tafluprost standard. What could they be?
A2: The appearance of extra peaks in your chromatogram likely indicates the presence of degradation products or impurities. Common degradation products of Tafluprost and its acid form arise from:
-
Hydrolysis: The primary degradation product of Tafluprost is its active metabolite, 15-hydroxy Tafluprost (Tafluprost acid), through the cleavage of the isopropyl ester. Further degradation of the acid can occur.
-
Oxidation: Oxidized analogs can form, potentially at the double bonds or hydroxyl groups of the molecule.
-
Isomerization: E/Z-isomerization of the double bonds can occur, especially when the standard is exposed to heat or UV light.
To identify these peaks, a forced degradation study coupled with mass spectrometry (LC-MS) is recommended.
Q3: What are the recommended storage conditions for 15-hydroxy Tafluprost standards?
A3: To ensure the long-term stability of your 15-hydroxy Tafluprost standard, the following storage conditions are recommended:
-
Solid Form: Store at -20°C or colder in a desiccator to protect from moisture. The container should be tightly sealed and protected from light.
-
Organic Solvent Stock Solutions: Prepare stock solutions in a high-purity organic solvent such as ethanol (B145695) or acetonitrile. Store these solutions at -20°C in tightly sealed, light-resistant containers. For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. Due to the susceptibility to hydrolysis, storing 15-hydroxy Tafluprost in aqueous buffers for extended periods is not advised. If temporary storage is necessary, use a buffer with a pH between 5.5 and 6.7 and store at 2-8°C for no longer than 24 hours.[1]
Q4: How can I prepare my 15-hydroxy Tafluprost standard solution for an experiment to minimize degradation?
A4: To minimize degradation during solution preparation:
-
Allow the solid standard to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount quickly and accurately in a controlled environment.
-
Dissolve the standard in a high-purity, degassed organic solvent (e.g., ethanol or acetonitrile) to prepare a concentrated stock solution.
-
For aqueous working solutions, dilute the stock solution with the appropriate aqueous buffer (pH 5.5-6.7) immediately before use.
-
Keep all solutions on ice and protected from light during the experiment whenever possible.
Quantitative Stability Data
The following table summarizes the stability of Tafluprost under various stress conditions. While this data is for the parent drug, it provides a strong indication of the stability profile of its active metabolite, 15-hydroxy Tafluprost, which is a primary product of its hydrolysis. Significant degradation of the parent drug implies the formation and subsequent potential degradation of the acid metabolite.
| Stress Condition | Reagent/Parameters | Duration | Degradation of Tafluprost |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Significant degradation |
| Base Hydrolysis | 0.1 N NaOH | 2 hours | Significant degradation |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Significant degradation |
| Thermal Degradation | 60°C | 7 days | Significant degradation |
| Photolytic Degradation | UV light (254 nm) | 7 days | Significant degradation |
Table based on forced degradation studies of Tafluprost-d7, which is expected to have a similar chemical stability profile to Tafluprost.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of 15-Hydroxy Tafluprost
Objective: To intentionally degrade the 15-hydroxy Tafluprost standard to identify potential degradation products and to validate a stability-indicating analytical method.
Materials:
-
15-hydroxy Tafluprost analytical standard
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 1 N
-
Sodium hydroxide (B78521) (NaOH), 1 N
-
Hydrogen peroxide (H₂O₂), 30%
-
Class A volumetric flasks
-
Pipettes
-
HPLC system with a photodiode array (PDA) or UV detector
-
LC-MS system for peak identification (recommended)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 15-hydroxy Tafluprost in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
After incubation, neutralize the solution with 1 N NaOH and dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Keep the solution at room temperature for 2 hours.
-
Neutralize the solution with 1 N HCl and dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of 15-hydroxy Tafluprost in a 60°C oven for 7 days.
-
After exposure, dissolve the sample in methanol and dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of 15-hydroxy Tafluprost (100 µg/mL in methanol) to UV light (254 nm) for 7 days.
-
Keep a control sample protected from light.
-
-
Analysis: Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method (see Protocol 2). Use a PDA detector to check for peak purity. If available, use LC-MS to identify the mass of the degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method for 15-Hydroxy Tafluprost
Objective: To quantify 15-hydroxy Tafluprost and separate it from its degradation products.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
Procedure:
-
Prepare the mobile phases and degas them before use.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Prepare a standard solution of 15-hydroxy Tafluprost at a known concentration (e.g., 100 µg/mL) in the mobile phase.
-
Inject the standard and the samples from the forced degradation study.
-
Identify the peak for 15-hydroxy Tafluprost based on its retention time in the standard chromatogram.
-
Calculate the percentage of degradation in the stressed samples using the following formula:
% Degradation = [(Area_control - Area_stressed) / Area_control] * 100
Visualizations
Caption: Primary degradation pathway of Tafluprost to its active metabolite.
Caption: Workflow for a forced degradation study of 15-hydroxy Tafluprost.
References
Troubleshooting 15-OH Tafluprost experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-OH Tafluprost (Tafluprost Acid).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Tafluprost acid, is the biologically active metabolite of the prodrug Tafluprost. Tafluprost is a fluorinated analog of prostaglandin (B15479496) F2α. In experimental settings, Tafluprost is rapidly hydrolyzed by esterases to form this compound, which is a potent and selective agonist for the prostanoid FP receptor.
Q2: What are the primary research applications of this compound?
A2: this compound is primarily used in research to:
-
Investigate the pharmacology of the prostanoid FP receptor.
-
Study its effects on intraocular pressure and aqueous humor dynamics in glaucoma models.
-
Explore its impact on ocular blood flow.[1]
-
Serve as a reference standard in analytical methods for pharmacokinetic and metabolic studies of Tafluprost.
Q3: How should this compound be stored?
A3: Proper storage is critical to maintain the integrity of this compound. It should be stored at -20°C for long-term stability. For short-term storage of a few days to weeks, it can be kept at 0-4°C. It is important to protect it from light and moisture.
Q4: In what solvents is this compound soluble?
A4: this compound is soluble in organic solvents such as ethanol, methanol, and acetonitrile. It is practically insoluble in water. To prepare aqueous solutions, it is recommended to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with the aqueous buffer.
Troubleshooting Experimental Variability
This section addresses common issues that can lead to variability in experiments involving this compound.
Inconsistent Results in Cell-Based Assays
Q: My dose-response curve for this compound is inconsistent between experiments. What are the potential causes?
A: Inconsistent dose-response curves can arise from several factors:
-
Cell Health and Confluence: Ensure your cells are healthy, in a logarithmic growth phase, and at a consistent confluence for each experiment. Over-confluent or unhealthy cells can exhibit altered receptor expression and signaling.
-
Cell Passage Number: Use cells with a low passage number. High passage numbers can lead to phenotypic and genotypic drift, affecting receptor expression and cellular responses.
-
Receptor Desensitization: Prolonged or repeated exposure to this compound can lead to desensitization of the FP receptor, resulting in a diminished response.[2] To mitigate this, ensure complete removal of the agonist after stimulation and allow for a sufficient recovery period between treatments.
-
Serum Interference: Serum in cell culture media can contain growth factors and other components that may interfere with the assay. Consider serum-starving the cells for a few hours before the experiment.
-
Compound Stability in Aqueous Media: this compound, like other prostaglandins, can be unstable in aqueous solutions. Always prepare fresh dilutions from a stock solution for each experiment and use them promptly.
Low or No Signal in Functional Assays (e.g., Calcium Mobilization)
Q: I am not observing a significant signal in my calcium mobilization assay after applying this compound. What should I check?
A: A lack of signal could be due to several reasons:
-
Low Receptor Expression: Confirm that your chosen cell line expresses the prostanoid FP receptor at sufficient levels. This can be verified using techniques like qPCR or Western blotting.
-
Incorrect Assay Conditions: Optimize the assay parameters, including cell seeding density, dye loading conditions (for fluorescent assays), and incubation times.
-
Compound Degradation: Verify the integrity of your this compound stock solution. Improper storage can lead to degradation. If in doubt, use a fresh vial.
-
Gα-Protein Coupling: The FP receptor primarily couples to Gαq to initiate calcium mobilization. Ensure your cell line has the appropriate G-protein machinery. In some systems, co-transfection with a promiscuous G-protein like Gα16 may be necessary to amplify the signal.[3]
-
Non-specific Binding: High concentrations of the compound may lead to non-specific binding to the plate or other cellular components. Using plates with low-binding surfaces and including a blocking agent like BSA can help reduce this.
Variability in Analytical Quantification (LC-MS/MS)
Q: I am seeing high variability in my this compound quantification using LC-MS/MS. How can I improve my results?
A: High variability in LC-MS/MS data can often be traced back to sample preparation and the inherent stability of prostaglandins:
-
Sample Preparation: Prostaglandins are susceptible to degradation during sample processing. Keep samples on ice and process them as quickly as possible. Stability studies have shown that sample preparation time should ideally be less than 8 hours to accurately measure some prostaglandins.[4]
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., Tafluprost-d4 acid) is highly recommended to correct for variability during sample extraction and ionization.[2]
-
Matrix Effects: Biological matrices like plasma can interfere with ionization, leading to signal suppression or enhancement. Optimize your sample cleanup procedure (e.g., liquid-liquid extraction or solid-phase extraction) to minimize matrix effects.
-
Adsorption to Surfaces: Prostaglandins can adsorb to glass and plastic surfaces. Using polypropylene (B1209903) tubes and autosampler vials can help minimize this issue.
-
Freeze-Thaw Cycles: While Tafluprost acid has been shown to be stable for several freeze-thaw cycles, it is good practice to aliquot samples to minimize repeated cycles.[5]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | Soluble | [3] |
| Methanol | Soluble | [3] |
| Acetonitrile | Soluble | [6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Water | Practically Insoluble | [6] |
Table 2: Stability of this compound (Tafluprost Acid)
| Condition | Duration | Stability | Reference |
| Stock solution at room temperature | Up to 6 hours | Stable | [5] |
| Stock solution at -10°C to -30°C | 32 days | Stable | [5] |
| In processed sample in autosampler (15°C) | 23 hours | Stable | [5] |
| In frozen matrix at -10°C to -30°C | 28 days | Stable | [5] |
| Freeze/Thaw Cycles | 6 cycles | Stable | [5] |
Table 3: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Chromatography | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | [2] |
| Mobile Phase A | 0.1% Formic Acid in Water | [2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [2] |
| Flow Rate | 0.4 mL/min | [2] |
| Mass Spectrometry | ||
| Ionization Mode | Negative Electrospray (ESI-) | [7] |
| Precursor Ion ([M-H]⁻) | To be optimized for specific instrument | [7] |
| Product Ion | To be optimized for specific instrument | [7] |
| Internal Standard | Tafluprost-d4 acid | [2] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol outlines a liquid-liquid extraction method for sample preparation.
-
Sample Preparation:
-
Thaw plasma samples, calibration standards, and quality control samples to room temperature.
-
To 200 µL of plasma in a polypropylene microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 1 ng/mL Tafluprost-d4 acid).
-
Vortex for 10 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a C18 column and a gradient elution with mobile phases A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile).
-
Detect the analyte and internal standard using a triple quadrupole mass spectrometer in negative ion electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM).
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol describes a method for measuring the activation of the FP receptor by this compound.
-
Cell Seeding:
-
Seed cells expressing the FP receptor (e.g., HEK293 cells) into a black, clear-bottom 96-well plate at an optimized density.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 30-60 minutes) at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Use a fluorescence plate reader with an integrated liquid handling system to add the compound dilutions to the wells.
-
Immediately begin kinetic reading of the fluorescence signal (e.g., excitation at 485 nm, emission at 525 nm) for a set period (e.g., 2-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Subtract the baseline fluorescence before compound addition.
-
Plot the change in fluorescence against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Visualizations
Caption: Prostanoid FP receptor signaling pathway activated by this compound.
Caption: Experimental workflow for the quantification of this compound by LC-MS/MS.
Caption: Experimental workflow for a cell-based calcium mobilization assay.
References
- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 2. Desensitization of prostaglandin F2 alpha receptor-mediated phosphoinositide hydrolysis in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin F2α and angiotensin II type 1 receptors exhibit differential cognate G protein coupling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Diastereomeric Separation of 15-OH Prostaglandin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the diastereomeric separation of 15-hydroxy (15-OH) prostaglandin (B15479496) derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing poor or no resolution between my 15-R and 15-S diastereomers. What are the most common causes and how can I fix it?
Poor or no resolution is a frequent issue. The underlying cause often relates to suboptimal chromatographic conditions. Here’s a step-by-step troubleshooting guide:
Troubleshooting Flowchart for Poor Resolution
Caption: Troubleshooting workflow for poor diastereomeric resolution.
Q2: My peak shapes are poor (e.g., tailing or fronting). What should I do?
Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Adjust Mobile Phase pH: For acidic compounds like prostaglandins, ensuring the mobile phase pH is low enough (~pH 4) can suppress the ionization of silanol (B1196071) groups on the silica (B1680970) backbone of the column, reducing peak tailing.[1]
-
Use High-Purity Solvents: Contaminants in the mobile phase can interfere with the separation and lead to poor peak shapes.[2]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase to prevent peak distortion.
-
Reduce Sample Load: Injecting too much sample can lead to column overload and cause peak fronting or tailing. Try reducing the injection volume or sample concentration.
Q3: How do I choose the right column for separating 15-OH prostaglandin diastereomers?
The choice of column is critical for successful diastereomeric separation.
-
Chiral Stationary Phases (CSPs): Diastereomers can often be separated on achiral columns, but for challenging separations, a chiral column can provide the necessary selectivity. Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiracel® OJ-RH, Lux® Amylose-2), have proven effective for separating prostaglandin enantiomers and can also be applied to diastereomers.[2][1]
-
Phenyl or Pentafluorophenyl (PFP) Columns: For positional isomers and diastereomers, columns with phenyl or PFP stationary phases can offer alternative selectivity through π-π interactions.[2]
-
Supercritical Fluid Chromatography (SFC): SFC, often with chiral stationary phases, is a powerful technique for separating stereoisomers, including prostaglandin diastereomers. It can offer faster separations and unique selectivity compared to HPLC.[3][4]
Q4: What are the key considerations for method development using Supercritical Fluid Chromatography (SFC)?
SFC is an excellent alternative to HPLC for chiral and diastereomeric separations. Key parameters to optimize include:
-
Co-solvent: The choice and percentage of the polar co-solvent (e.g., methanol, ethanol, isopropanol) significantly impact selectivity and retention.
-
Stationary Phase: Chiral columns are frequently used in SFC for isomer separations.
-
Backpressure and Temperature: These parameters influence the density of the supercritical fluid and, consequently, its solvating power and the resulting chromatography.
Data Presentation: Chromatographic Conditions
The following tables summarize successful chromatographic conditions for the separation of prostaglandin isomers reported in the literature. These can serve as a starting point for method development.
Table 1: HPLC Conditions for Prostaglandin Isomer Separation
| Prostaglandin | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) | Reference |
| PGE₂, PGD₂ | Reversed-phase C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient) | 0.4 | 55 | MS/MS | [5] |
| PGF₂α enantiomers | Chiracel OJ-RH | MeCN:MeOH:Water (30:10:60), pH 4 | Not Specified | 25 | 200 | [1] |
| PGF₁α enantiomers | Chiracel OJ-RH | MeCN:MeOH:Water (23:10:67), pH 4 | Not Specified | 25 | 200 | [1] |
| PGE₂ enantiomers | Chiracel OJ-RH | MeCN:MeOH:Water (15:20:65), pH 4 | Not Specified | 40 | 210 | [1][6] |
| PGE₁ enantiomers | Chiracel OJ-RH | MeCN:MeOH:Water (30:10:60), pH 4 | Not Specified | 25 | 200 | [1] |
Table 2: SFC-MS/MS Conditions for Eicosanoid Separation
| Analytes | Column | Modifier | Flow Rate (mL/min) | Backpressure (bar) | Temperature (°C) | Reference |
| PGD₂, PGE₂, PGF₂α, etc. | Chiral Amylose-based | 2-Propanol/Acetonitrile | 1.5 | 150 | 40 | [4] |
Experimental Protocols
Protocol 1: General Chiral HPLC Method for Prostaglandin Diastereomer Separation
This protocol provides a general framework for developing a chiral HPLC method.
-
Column Selection: Begin with a polysaccharide-based chiral column (e.g., Chiracel OJ-RH).
-
Mobile Phase Preparation: Prepare a three-component mobile phase of acetonitrile, methanol, and water. Adjust the aqueous portion to pH 4 with phosphoric acid.[1] A good starting ratio is MeCN:MeOH:Water (30:10:60).[1]
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved. Set the column temperature to 25°C.
-
Sample Preparation: Dissolve the prostaglandin derivative sample in the mobile phase.
-
Injection and Elution: Inject the sample and monitor the elution profile. The UV detection wavelength is typically around 200-210 nm.[1]
-
Optimization:
-
If resolution is poor, systematically vary the ratio of the organic solvents (acetonitrile and methanol).
-
Adjust the column temperature. For some prostaglandins like PGE₂, increasing the temperature to 40°C may be necessary.[1]
-
Optimize the flow rate; a lower flow rate can sometimes improve separation.[2]
-
Experimental Workflow Diagram
Caption: General workflow for chiral HPLC method development.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of SFC-MS Method for Quantification of Eicosanoids Biosynthesized in Primary Human Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of 15-OH Tafluprost and Tafluprost Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two key prostaglandin (B15479496) F2α analogs: 15-OH Tafluprost (B1681877) and Tafluprost acid. The information presented herein is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these compounds.
Introduction to the Compounds
Tafluprost is a fluorinated prostaglandin F2α analog used in the management of glaucoma and ocular hypertension. It is administered as an isopropyl ester prodrug, which facilitates its penetration through the cornea.[1][2] Upon administration, corneal esterases hydrolyze Tafluprost into its biologically active metabolite, Tafluprost acid (also known as AFP-172).[1][2] This active form is a potent agonist of the prostanoid FP receptor, the primary target for reducing intraocular pressure (IOP).
15-OH Tafluprost is a closely related analog of Tafluprost. Structurally, it differs by having a hydroxyl (-OH) group at the carbon-15 (B1200482) position, in contrast to the 15,15-difluoro substitution found in Tafluprost.[1][3] This modification makes this compound structurally more similar to other natural prostaglandins (B1171923) and renders it susceptible to metabolism by 15-hydroxyprostaglandin dehydrogenase, a key enzyme in prostaglandin catabolism that Tafluprost is designed to resist.[2][3] It has been utilized as a comparator compound in functional studies to elucidate the specific effects of Tafluprost.
Quantitative Comparison of Biological Activity
| Parameter | Tafluprost Acid | This compound | Reference |
| FP Receptor Binding Affinity (Ki) | 0.4 nM | Data not available | [1] |
| FP Receptor Agonist Potency (EC50) | 0.53 nM | Data not available | [4] |
| EP3 Receptor Binding Affinity (IC50) | 67 nM (126x weaker than for FP receptor) | Data not available | [4] |
| Effect on Endothelin-1-Induced Ciliary Artery Contraction | Concentration-dependent relaxation | Concentration-dependent relaxation | [5] |
| Duration of Inhibitory Effect on ET-1 Induced Vasoconstriction | Long-lasting (effective at 90, 120, and 240 min pretreatment) | Shorter duration (effective at 90 min, but not 120 or 240 min pretreatment) | [5] |
Signaling Pathway
Activation of the prostanoid FP receptor by agonists like Tafluprost acid primarily involves the Gq protein signaling pathway. This cascade leads to an increase in intracellular calcium, which is believed to mediate the downstream effects on the ciliary muscle and extracellular matrix, ultimately enhancing aqueous humor outflow.
Experimental Protocols
In Vitro Relaxation of Rabbit Ciliary Artery
This experiment, based on the methodology by Kurashima et al. (2010), evaluates the ability of the compounds to counteract vasoconstriction.[5]
-
Tissue Preparation: Male Japanese white rabbits are euthanized, and their eyes are enucleated. The ciliary arteries are isolated under a dissecting microscope. Artery segments (approximately 2 mm in length) are carefully dissected and mounted in a myograph system containing a physiological salt solution (PSS) bubbled with 95% O2 and 5% CO2 at 37°C.
-
Contraction Induction: The artery segments are pre-contracted by the addition of Endothelin-1 (ET-1) at a concentration of 10 nM to the organ bath.
-
Drug Application: Once a stable contraction is achieved, cumulative concentrations of the test compounds (Tafluprost acid or this compound) are added to the bath.
-
Measurement: Changes in the isometric tension of the artery segments are continuously recorded. Relaxation is expressed as a percentage of the maximal contraction induced by ET-1.
-
Data Analysis: Concentration-response curves are generated to determine the potency of each compound in inducing vasorelaxation.
Prostanoid FP Receptor Binding Assay (General Protocol)
This type of assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Cell lines stably expressing the human prostanoid FP receptor are cultured. The cells are harvested, and the cell membranes are isolated through homogenization and centrifugation.
-
Binding Reaction: The prepared cell membranes are incubated in a reaction buffer containing a radiolabeled ligand known to bind to the FP receptor (e.g., [3H]PGF2α).
-
Competitive Binding: Various concentrations of the unlabeled test compound (e.g., Tafluprost acid) are added to the incubation mixture to compete with the radiolabeled ligand for binding to the FP receptor.
-
Separation and Detection: After incubation, the mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Summary of Findings
-
Tafluprost Acid: Is the biologically active form of the prodrug Tafluprost. It is a highly potent and selective agonist for the prostanoid FP receptor, with a Ki value of 0.4 nM.[1] This high affinity is the primary driver of its IOP-lowering effect.
The structural difference at the C-15 position is critical. The 15,15-difluoro moiety of Tafluprost prevents deactivation by 15-hydroxyprostaglandin dehydrogenase, contributing to its enhanced potency and duration of action compared to analogs with a 15-hydroxyl group.[2][3] This structural feature is a key differentiator in the biological activity profile of Tafluprost acid.
References
- 1. Ocular Surface Cytotoxicity and Safety Evaluation of Tafluprost, a Recently Developed Anti-Glaucoma Prostaglandin Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tafluprost once daily for treatment of elevated intraocular pressure in patients with open-angle glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro effects of preservative-free tafluprost and preserved latanoprost, travoprost, and bimatoprost in a conjunctival epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
15-OH Tafluprost's Efficacy in Mitigating Endothelin-1 Induced Vasoconstriction: A Comparative Analysis
For Immediate Release
A detailed comparison for researchers, scientists, and drug development professionals on the effects of 15-OH Tafluprost (B1681877) and other prostaglandin (B15479496) F2α analogues on endothelin-1 (B181129) (ET-1) induced contractions in ocular arteries.
This guide provides an objective comparison of the vasodilatory effects of 15-OH Tafluprost, the active metabolite of Tafluprost, against other leading prostaglandin analogues—Latanoprost (B1674536) and Travoprost—in counteracting the potent vasoconstrictive effects of Endothelin-1 (ET-1). The data presented is crucial for understanding the therapeutic potential of these compounds in ocular diseases where vascular dysregulation is a key pathological feature.
Comparative Efficacy on ET-1 Induced Contractions
A key study investigated the relaxant effects of this compound, Tafluprost, Latanoprost, and Travoprost on isolated rabbit ciliary arteries pre-contracted with 10 nM ET-1. All tested prostaglandin analogues demonstrated a concentration-dependent relaxation of the ET-1-induced contractions[1]. The parent drug, Tafluprost, also exhibited a significant and lasting inhibitory effect on ET-1-induced impairment of optic nerve head blood flow in vivo, suggesting a superior overall improvement in ocular circulation[1][2][3][4].
The following table summarizes the in vitro relaxation effects of these compounds on ET-1 induced ciliary artery contraction.
| Compound | Concentration Range | Key Findings on ET-1 Induced Contraction |
| This compound | Not specified in abstract | Concentration-dependently relaxed the 10 nM ET-1-induced ciliary artery contraction. In vivo, its inhibitory effect was shorter-lived compared to the parent compound, Tafluprost[1]. |
| Tafluprost | Not specified in abstract | Concentration-dependently relaxed the 10 nM ET-1-induced ciliary artery contraction[1][2][5][6]. In vivo studies showed it almost completely prevented the ET-1-induced decrease in optic nerve head blood flow, with a longer lasting effect than other tested analogues[1][3][4]. |
| Latanoprost | Not specified in abstract | Concentration-dependently relaxed the 10 nM ET-1-induced ciliary artery contraction[1][5][6]. |
| Travoprost | Not specified in abstract | Concentration-dependently relaxed the 10 nM ET-1-induced ciliary artery contraction[1][5][6]. |
Experimental Protocols
The following provides a detailed methodology for the key in vitro experiment cited in this guide.
In Vitro Relaxation of Endothelin-1-Induced Ciliary Artery Contraction
-
Tissue Preparation: Ciliary arteries were isolated from male rabbits.
-
Contraction Induction: The isolated arterial segments were pre-contracted with a 10 nM solution of Endothelin-1 to induce a stable contractile tone.
-
Drug Application: Increasing concentrations of this compound, Tafluprost, Latanoprost, or Travoprost were cumulatively added to the tissue bath.
-
Measurement: The isometric tension of the arterial segments was continuously recorded to measure the degree of relaxation induced by each prostaglandin analogue. The relaxation was expressed as a percentage of the initial ET-1-induced contraction[1].
Signaling Pathways
The interaction between prostaglandin analogues and the endothelin-1 signaling pathway in vascular smooth muscle cells is complex. Endothelin-1, a potent vasoconstrictor, acts primarily through the ET-A receptor on smooth muscle cells, leading to an increase in intracellular calcium and subsequent contraction. Prostaglandin F2α analogues, including this compound, are thought to counteract this effect by activating the prostaglandin F receptor (FP receptor), which can lead to vasodilation through various downstream mechanisms.
References
- 1. Effects of prostaglandin F(2α) analogues on endothelin-1-induced impairment of rabbit ocular blood flow: comparison among tafluprost, travoprost, and latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Tafluprost on Ocular Blood Flow | springermedizin.de [springermedizin.de]
- 3. Clinical appraisal of tafluprost in the reduction of elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. dovepress.com [dovepress.com]
- 6. Tafluprost once daily for treatment of elevated intraocular pressure in patients with open-angle glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 15-OH Prostaglandin Derivatives: Performance and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of several key 15-OH prostaglandin (B15479496) derivatives, focusing on their interaction with prostanoid receptors. The information presented is supported by experimental data from publicly available literature, with detailed methodologies provided for key assays. This analysis aims to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting prostaglandin signaling pathways.
Introduction to 15-OH Prostaglandin Derivatives
Prostaglandins are a class of lipid compounds derived from arachidonic acid that play crucial roles in a wide array of physiological and pathological processes. The 15-hydroxyl group is a key structural feature for the biological activity of many prostaglandins, influencing their receptor binding and subsequent cellular responses. Synthetic modifications of these natural signaling molecules have led to the development of potent and selective therapeutic agents. This guide focuses on a comparative analysis of prominent 15-OH prostaglandin derivatives, including those targeting the Prostaglandin F (FP) and Prostaglandin E2 subtype 2 (EP2) receptors.
Performance Metrics: A Quantitative Comparison
The therapeutic efficacy of 15-OH prostaglandin derivatives is largely determined by their affinity for and activation of specific prostanoid receptors. The following tables summarize the key performance metrics—receptor binding affinity (Ki) and functional potency (EC50)—for selected derivatives at the human FP and EP2 receptors.
FP Receptor Agonists
The FP receptor is a primary target for the treatment of glaucoma, as its activation increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. Latanoprost, travoprost, and bimatoprost (B1667075) are widely prescribed FP receptor agonists. It is important to note that these are often administered as prodrugs (e.g., isopropyl esters) and are hydrolyzed in vivo to their biologically active acid forms.
| Derivative | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Latanoprost Acid | 98[1] | 32-124[1] |
| Travoprost Acid | 35[1] | 1.4 - 3.6[1] |
| Bimatoprost Acid | 83[1][2] | 2.8 - 3.8[1][2] |
| Bimatoprost | 6310[3][4][5] | 681 - 3245[1] |
Table 1: Comparative performance of FP receptor agonists. Data represents the active acid forms unless otherwise specified.
EP2 Receptor Agonists
The EP2 receptor is involved in various physiological processes, including inflammation, vasodilation, and immune modulation. Butaprost and Viprostol are examples of selective EP2 receptor agonists.
| Derivative | Receptor Binding Affinity (Ki, µM) | Functional Potency (EC50, nM) |
| Butaprost | 2.4[6][7][8] | 33[6][7] |
Table 2: Performance of the EP2 receptor agonist Butaprost.
Signaling Pathways
The interaction of 15-OH prostaglandin derivatives with their respective G protein-coupled receptors (GPCRs) initiates intracellular signaling cascades that mediate their physiological effects.
FP Receptor Signaling
Activation of the FP receptor, which is coupled to Gq protein, leads to the stimulation of phospholipase C (PLC). This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9][10][11]
EP2 Receptor Signaling
The EP2 receptor is coupled to the Gs protein.[6][12][13] Ligand binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][12][13] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.[6][12][13]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional assays measuring second messenger accumulation.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves a competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor.
Detailed Methodology:
-
Receptor Preparation: Membranes from cells overexpressing the target prostanoid receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.[14][15][16][17][18]
-
Incubation: In a multi-well plate, the receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-PGF2α for the FP receptor) and varying concentrations of the unlabeled test compound.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[14][15]
cAMP Functional Assay
This assay measures the ability of a compound to activate a Gs-coupled receptor (like EP2) by quantifying the intracellular accumulation of the second messenger cyclic AMP (cAMP).
Detailed Methodology:
-
Cell Culture: Cells expressing the EP2 receptor are cultured in appropriate media.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound (e.g., Butaprost).
-
Cell Lysis: After a specific incubation period, the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[19][20][21][22]
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the concentration of the test compound. The EC50 value, which is the concentration of the compound that produces 50% of the maximal response, is then determined from this curve.[19]
References
- 1. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 selectively antagonizes prostaglandin F2alpha-stimulated T-cell factor/beta-catenin signaling pathway by the FPB prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PGF(2alpha) stimulates FP prostanoid receptor mediated crosstalk between Ras/Raf signaling and Tcf transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of the prostaglandin E2/E-prostanoid 2 receptor signalling pathway in TGFβ-induced mice mesangial cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP2 and EP4 prostanoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scite.ai [scite.ai]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. cAMP-Glo™ Assay [worldwide.promega.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 15-OH Tafluprost and Latanoprost for Ocular Hypertension and Glaucoma
This guide provides a detailed comparative study of 15-OH Tafluprost (B1681877), the active metabolite of Tafluprost, and Latanoprost (B1674536), two leading prostaglandin (B15479496) F2α analogues used in the management of open-angle glaucoma and ocular hypertension. The comparison focuses on their efficacy in reducing intraocular pressure (IOP), safety profiles, and underlying pharmacological mechanisms, supported by experimental data from preclinical and clinical studies.
Pharmacological Profile
Both Tafluprost and Latanoprost are prodrugs that are hydrolyzed by corneal esterases into their biologically active acid forms, 15-OH Tafluprost (Tafluprost acid) and Latanoprost acid, respectively.[1] These active metabolites are potent agonists of the prostaglandin F (FP) receptor.[1][2] Activation of the FP receptor in the eye is believed to lower IOP primarily by increasing the uveoscleral outflow of aqueous humor.[1][3]
A key pharmacological distinction lies in their receptor binding affinity. Tafluprost's active form, Tafluprost acid, exhibits a significantly higher affinity for the FP receptor compared to Latanoprost acid.[1][4] Some studies report that Tafluprost acid has a 12-fold higher affinity for the FP receptor than Latanoprost acid.[4][5]
Efficacy in Intraocular Pressure Reduction
Numerous studies have compared the IOP-lowering effects of Tafluprost and Latanoprost, with most concluding that they have comparable efficacy. A meta-analysis of five randomized controlled trials involving 888 patients found no statistically significant difference in IOP reduction between Tafluprost 0.0015% and Latanoprost 0.005%.[4][6]
However, some studies suggest nuances in their efficacy profiles. For instance, one crossover study found that while the mean 24-hour IOP reduction was similar between preservative-free Tafluprost and Latanoprost, Latanoprost showed a slight, non-significant superiority during the day, which reversed during the night.[7] This study also noted that Tafluprost provided a significantly lower 24-hour IOP fluctuation.[7] In contrast, a study in normotensive monkeys indicated that a single instillation of 0.0025% Tafluprost lowered IOP more significantly than 0.005% Latanoprost.[1]
Table 1: Comparative Efficacy in Intraocular Pressure (IOP) Reduction
| Parameter | This compound (from Tafluprost) | Latanoprost | Key Findings | Citations |
| Mean IOP Reduction | Comparable to Latanoprost in multiple studies. | Comparable to Tafluprost in multiple studies. | A meta-analysis showed no statistically significant difference in IOP reduction. | [4][6] |
| 24-Hour IOP Control | Statistically similar 24-hour IOP reduction compared to Latanoprost. | Statistically similar 24-hour IOP reduction compared to Tafluprost. | One study showed Latanoprost had significantly better 24-hour trough IOP, while Tafluprost had significantly lower 24-hour IOP fluctuation. | [7] |
| Duration of Action | IOP values remained stable for at least 24 hours after dosing. | IOP values remained stable for at least 24 hours after dosing. | Both drugs showed a slow increase in IOP 36 hours after the last dose in a pilot study. | [8] |
Safety and Tolerability Profile
The safety and tolerability of Tafluprost and Latanoprost are generally considered to be similar, with ocular side effects being the most commonly reported adverse events. These include conjunctival hyperemia, eyelash changes, and iris pigmentation.
A meta-analysis found no statistically significant differences in the incidence of foreign-body sensation, eye irritation, eye pain, iris hyper-pigmentation, dry eye, and eye pruritus between the two drugs.[4][6] However, the same analysis concluded that Tafluprost was associated with a significantly higher incidence of conjunctival hyperemia.[4][6]
It is important to note that the presence of preservatives, such as benzalkonium chloride (BAK), in ophthalmic solutions can contribute to ocular surface disease.[4][9][10] Some studies have shown that switching from a preserved Latanoprost formulation to a preservative-free Tafluprost formulation can lead to a significant reduction in ocular surface disease symptoms and signs.[2][11]
Table 2: Comparative Safety and Tolerability
| Adverse Event | This compound (from Tafluprost) | Latanoprost | Key Findings | Citations |
| Conjunctival Hyperemia | Higher incidence reported in some meta-analyses. | Lower incidence compared to Tafluprost in some meta-analyses. | One meta-analysis found a significantly higher incidence with Tafluprost. | [4][6] |
| Eyelash Changes (Increased Length/Amount) | Incidence of increased length reported as 26.7%; increased amount as 30.0% in one study. | Incidence of increased length reported as 30.0%; increased amount as 16.7% in one study. | Both drugs are known to cause eyelash changes. | [3] |
| Eyelid Pigmentation | Incidence of 20.0% reported in one study. | Incidence of 3.3% reported in one study. | One study reported a higher incidence with Tafluprost, though not statistically significant. | [3] |
| Iris Pigmentation | Incidence of 3.3% reported in one study. | Incidence of 6.7% reported in one study. | Both drugs can cause increased iris pigmentation. | [3] |
| Ocular Surface Disease Symptoms (with preserved formulations) | Switching to preservative-free Tafluprost from preserved Latanoprost reduced symptoms. | Preserved formulations are associated with ocular surface disease. | Preservative-free formulations are generally better tolerated. | [2][11] |
Experimental Protocols
Measurement of Intraocular Pressure in Rabbits
A common preclinical model for evaluating the efficacy of IOP-lowering drugs involves the use of rabbits.
-
Animal Acclimatization: Rabbits are allowed to acclimatize for at least one week before the experiment to minimize stress-induced IOP fluctuations.[12]
-
Baseline IOP Measurement: Baseline IOP is measured in both eyes before any treatment. A topical anesthetic may be instilled. A tonometer is used to obtain at least three independent readings from the central cornea, and the average is recorded.[12]
-
Drug Administration: A single drop of the test solution (e.g., Tafluprost or Latanoprost) is instilled into the conjunctival sac of the test eye. The contralateral eye may serve as a control.[12]
-
Post-Dose IOP Measurement: IOP is measured at various time points after drug administration using the same method as the baseline measurement.[12]
-
Data Analysis: The change in IOP from baseline is calculated for each eye. Statistical analyses (e.g., t-test or ANOVA) are used to compare the IOP changes between the treated and control groups.[12]
Various tonometry techniques can be used, including applanation tonometry (e.g., Tono-Pen), pneumatonometry, and noncontact tonometry.[12][13] For continuous monitoring, telemetric pressure transducers can be implanted.[14][15]
Assessment of Ocular Surface Side Effects in Humans
Clinical trials evaluating ocular surface side effects often employ the following methodologies:
-
Patient-Reported Outcomes: Standardized questionnaires, such as the Ocular Surface Disease Index (OSDI), are used to quantify patient symptoms like irritation, burning, stinging, foreign body sensation, and dry eye sensation.[16][17]
-
Clinical Examination: An ophthalmologist assesses ocular signs, including:
-
Conjunctival Hyperemia: Graded using a standardized scale (e.g., Efron grading scale).[16]
-
Tear Film Break-Up Time (TBUT): Measures the stability of the tear film.[16][17]
-
Corneal and Conjunctival Staining: Fluorescein dye is used to visualize and grade epithelial defects on the cornea and conjunctiva, often using the Oxford grading scheme.[16]
-
Visualizations
Signaling Pathway
References
- 1. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. dovepress.com [dovepress.com]
- 4. Efficacy and safety of 0.0015% tafluprost versus 0.005% latanoprost in primary open angle glaucoma, ocular hypertension: a Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Association between the use of prostaglandin analogues and ocular surface disease: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benefits of switching from latanoprost to preservative-free tafluprost eye drops: a meta-analysis of two Phase IIIb clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Portico [access.portico.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Measurement of intraocular pressure by telemetry in conscious, unrestrained rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Ocular Surface Evaluation in Patients Treated with Prostaglandin Analogues Considering Preservative Agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of prostaglandin analog therapy on the ocular surface of glaucoma patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Vasoactive Properties of Prostaglandin Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasoactive properties of key prostaglandin (B15479496) metabolites, supported by experimental data. Prostaglandins are lipid compounds that exhibit diverse physiological effects, including potent actions on vascular smooth muscle tone, leading to either vasoconstriction or vasodilation. Understanding the distinct vasoactive profiles of these metabolites is crucial for research in cardiovascular physiology and the development of novel therapeutics.
Vasoactive Properties of Prostaglandin Metabolites: A Quantitative Comparison
The following table summarizes the vasoactive effects and potency of major prostaglandin metabolites. Potency is expressed as pD2 or -log EC50, where a higher value indicates greater potency. The specific vascular bed and experimental conditions can significantly influence these values.
| Prostaglandin Metabolite | Primary Vasoactive Effect | Receptor(s) | Potency (pD2 or -log EC50) | Vascular Bed |
| Thromboxane (B8750289) A₂ (TXA₂) Analogs (e.g., U46619) | Vasoconstriction | TP | 7.99 ± 0.31[1] | Human Saphenous Vein |
| Prostacyclin (PGI₂) ** | Vasodilation | IP | 7.7[2] | Human Intrarenal Arteries |
| Prostaglandin F₂α (PGF₂α) | Vasoconstriction | FP, TP | 5.66 ± 0.13[1] | Human Saphenous Vein |
| Prostaglandin E₂ (PGE₂) | Vasodilation | EP₂, EP₄ | 7.1 ± 0.3 (Relaxation)[2] | Human Intrarenal Arteries |
| Vasoconstriction | EP₁, EP₃ | Induces tension at 10⁻⁵ mol/L[2] | Human Intrarenal Arteries | |
| Prostaglandin D₂ (PGD₂) ** | Vasodilation / Vasoconstriction | DP₁, DP₂, TP | EC₅₀ values ranging from 17.4 to 91.7 nM for migration (surrogate for activity)[3] | (Cellular Assay) |
Signaling Pathways
The vasoactive effects of prostaglandin metabolites are mediated through their interaction with specific G protein-coupled receptors (GPCRs) on vascular smooth muscle cells and endothelial cells. These interactions trigger distinct intracellular signaling cascades that ultimately modulate vascular tone.
Vasoconstriction Signaling Pathway
Vasoconstrictor prostanoids, such as Thromboxane A₂ and Prostaglandin F₂α, primarily act on TP and FP receptors, respectively, which are coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling between actin and myosin filaments and ultimately, smooth muscle contraction and vasoconstriction.
Vasodilation Signaling Pathway
Vasodilator prostanoids, such as Prostacyclin (PGI₂) and certain actions of Prostaglandin E₂, typically bind to IP and EP₄ receptors, which are coupled to Gs proteins. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and inhibits MLCK. The inhibition of MLCK prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.
Experimental Protocols
The vasoactive properties of prostaglandin metabolites are typically assessed using in vitro techniques that measure changes in the contractile force of isolated blood vessels. Wire myography is a gold-standard method for these investigations.[4]
Wire Myography Protocol for Assessing Vasoactivity
This protocol outlines the key steps for evaluating the vasoconstrictor or vasodilator effects of a test compound on isolated small resistance arteries.[4][5]
1. Tissue Preparation:
- Isolate small resistance arteries (e.g., mesenteric arteries) from a suitable animal model.[4]
- Carefully clean the arteries of surrounding adipose and connective tissue in a cold physiological salt solution (PSS).[4]
- Cut the artery into small rings (approximately 2 mm in length).[5]
2. Mounting:
- Mount the arterial rings on two fine stainless-steel wires in the jaws of a wire myograph chamber.[4]
- Submerge the mounted vessel in PSS at 37°C, continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂ to maintain physiological pH.[4]
3. Equilibration and Normalization:
- Allow the vessel to equilibrate for at least 30 minutes.[4]
- Perform a normalization procedure to determine the optimal resting tension for the vessel, which ensures maximal contractile response. This involves a series of stepwise increases in tension and recording the resulting force.
4. Viability and Endothelium Integrity Check:
- Assess the viability of the vessel by inducing a contraction with a high-potassium solution (e.g., KPSS).[4]
- Check the integrity of the endothelium by pre-contracting the vessel with an alpha-agonist (e.g., phenylephrine) and then inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine). A robust relaxation indicates a healthy endothelium.[4]
5. Experimental Procedure:
- For Vasoconstrictors: After a washout period, add cumulative concentrations of the test prostaglandin metabolite to the bath and record the resulting increase in tension.
- For Vasodilators: Pre-contract the vessel with a vasoconstrictor (e.g., phenylephrine (B352888) or a TP receptor agonist like U46619) to a submaximal level. Then, add cumulative concentrations of the test prostaglandin metabolite and record the resulting relaxation.
6. Data Analysis:
- Construct concentration-response curves by plotting the change in tension against the logarithm of the agonist concentration.
- Calculate the EC₅₀ (for agonists) or IC₅₀ (for inhibitors) values and the maximum response (Emax) to quantify the potency and efficacy of the test compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a wire myography experiment to assess the vasoactive properties of a compound.
References
- 1. Vasoconstrictor effects of iso-prostaglandin F2alpha type-III (8-iso-prostaglandin F2alpha) on human saphenous veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin I2 and prostaglandin E2 modulate human intrarenal artery contractility through prostaglandin E2-EP4, prostacyclin-IP, and thromboxane A2-TP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. researchgate.net [researchgate.net]
Cross-reactivity of 15-OH Tafluprost in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 15-OH Tafluprost (B1681877), the active metabolite of the prostaglandin (B15479496) F2α analog Tafluprost, in immunoassays. Due to the limited availability of direct cross-reactivity data for 15-OH Tafluprost in commercial immunoassay kits, this document emphasizes the structural similarities with endogenous prostaglandins (B1171923) and outlines the potential for cross-reactivity. Experimental protocols and a relevant signaling pathway are also detailed to provide a comprehensive resource for researchers.
Understanding the Potential for Cross-Reactivity
Tafluprost is a prodrug that is rapidly hydrolyzed in the eye to its biologically active form, this compound (Tafluprost acid).[1] Structurally, this compound is a potent agonist of the prostaglandin F (FP) receptor, with an affinity reportedly 12 times that of latanoprost (B1674536) acid.[1][2] Its chemical structure is analogous to prostaglandin F2α (PGF2α), the natural ligand for the FP receptor.[2][3] This structural similarity is the basis for the potential cross-reactivity in immunoassays designed to detect PGF2α or other prostaglandins.
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific binding of antibodies to a target antigen. However, antibodies can sometimes bind to molecules with similar structures, leading to cross-reactivity. In the context of prostaglandin immunoassays, antibodies raised against a specific prostaglandin may also recognize other prostaglandins or their analogs if the structural differences are minor.
Currently, specific cross-reactivity data for this compound in commercially available prostaglandin immunoassay kits is not widely published. Manufacturers of these kits typically provide cross-reactivity data for a range of endogenous prostaglandins and other related compounds, but synthetic prostaglandin analogs used in pharmaceuticals are often not included.
Comparison of Prostaglandin Analogs
| Prostaglandin Analog (Active Form) | Structural Similarity to PGF2α | Reported Affinity for FP Receptor | Cross-Reactivity in PGF2α Immunoassays |
| This compound (Tafluprost Acid) | High | High (Ki of 0.4 nM)[1] | Data not publicly available |
| Latanoprost Acid | High | High | Data not publicly available |
| Travoprost Acid | High | High | Data not publicly available |
| Bimatoprost Acid | High | High | Data not publicly available |
Note: Researchers are strongly advised to perform their own validation experiments to determine the cross-reactivity of this compound or any other prostaglandin analog in their specific immunoassay system.
Experimental Protocols
General Competitive ELISA Protocol for Prostaglandin Quantification
This protocol provides a general workflow for a competitive ELISA, which is a common format for quantifying small molecules like prostaglandins. Specific details may vary depending on the commercial kit used.
Principle: In a competitive ELISA, the antigen in the sample competes with a labeled antigen (e.g., conjugated to an enzyme like HRP) for a limited number of antibody binding sites coated on a microplate. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the antigen in the sample.
Materials:
-
Microplate pre-coated with goat anti-mouse IgG
-
Prostaglandin-specific mouse monoclonal antibody
-
Prostaglandin-HRP conjugate
-
Prostaglandin standards
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Samples for analysis
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of the prostaglandin standard to generate a standard curve. Prepare samples as required (e.g., dilution, extraction).
-
Competitive Binding: Add standards and samples to the wells of the microplate.
-
Add the prostaglandin-specific monoclonal antibody and the prostaglandin-HRP conjugate to each well.
-
Incubate the plate to allow for competitive binding to occur.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate, resulting in a color change.
-
Incubation: Incubate the plate for a specified time to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Determine the concentration of the prostaglandin in the samples by interpolating their absorbance values on the standard curve.
Experimental Workflow for Assessing Cross-Reactivity
Caption: Workflow for determining the cross-reactivity of this compound in a PGF2α immunoassay.
Signaling Pathway
Tafluprost, through its active metabolite this compound, exerts its therapeutic effect by acting as a selective agonist for the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[4] Activation of the FP receptor initiates a signaling cascade that ultimately leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.
The primary signaling pathway activated by the FP receptor involves the coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events are believed to mediate the cellular responses leading to increased aqueous humor outflow.
Caption: Simplified signaling pathway of this compound via the FP receptor.
References
- 1. Safety and tolerability of tafluprost in treatment of elevated intraocular pressure in open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemignition.com [chemignition.com]
- 4. PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tafluprost and its Active Metabolite in Intraocular Pressure Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the prostaglandin (B15479496) F2α analogue tafluprost (B1681877) and its primary active metabolite, tafluprost acid. The information presented herein, supported by experimental data, is intended to offer objective insights for researchers, scientists, and professionals involved in drug development.
Tafluprost is a lipophilic isopropyl ester prodrug that readily penetrates the cornea.[1][2] In the eye, it is rapidly hydrolyzed by corneal esterases to its biologically active carboxylic acid form, tafluprost acid.[1][3][4][5] This active metabolite is a potent and selective agonist of the prostanoid FP receptor, which is the primary target for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[3][5][6][7] The subsequent metabolism of tafluprost acid involves β-oxidation, similar to endogenous prostaglandins, leading to inactive metabolites such as 1,2,3,4-tetranor tafluprost acid.[1][4][8]
Efficacy Comparison: Prodrug vs. Active Metabolite
The therapeutic efficacy of tafluprost is entirely attributable to its active metabolite, tafluprost acid. Tafluprost itself is pharmacologically inactive. The conversion to tafluprost acid is therefore a critical step for its IOP-lowering effect.
Receptor Binding Affinity
The primary mechanism of action for tafluprost acid is its high-affinity binding to the prostanoid FP receptor. This interaction initiates a signaling cascade that increases the uveoscleral outflow of aqueous humor, thereby reducing IOP.[2][3][6][7] Experimental data demonstrates the superior binding affinity of tafluprost acid compared to other prostaglandin analogues.
Table 1: Comparative Binding Affinities for the Prostanoid FP Receptor
| Compound | Binding Affinity (Ki, nM) | Relative Affinity to Latanoprost (B1674536) Acid |
| Tafluprost Acid (AFP-172) | 0.4 [3][9] | 12 times higher [9][10][11] |
| Latanoprost Acid (PhXA85) | 4.7[9] | 1 |
| Unoprostone Acid | - | 1700 times lower than Tafluprost Acid[10] |
Intraocular Pressure (IOP) Reduction
Clinical and preclinical studies have consistently demonstrated the potent IOP-lowering effects of topically administered tafluprost, which are a direct consequence of the in-situ formation of tafluprost acid.
Table 2: Summary of Preclinical IOP Reduction in Monkeys
| Treatment | Dose | Maximal IOP Reduction (mmHg) | Species | Study Type |
| Tafluprost | 0.0025% | 3.1 (normotensive), 11.8 (hypertensive) [9] | Cynomolgus | Single dose |
| Latanoprost | 0.005% | 2.1 (normotensive), 9.5 (hypertensive)[9] | Cynomolgus | Single dose |
| Tafluprost | 0.0005% | Comparable to 0.005% Latanoprost [12] | Ocular normotensive | Single dose |
Table 3: Summary of Clinical IOP Reduction in Humans
| Study Design | Treatment Arms | Mean Baseline IOP (mmHg) | Mean IOP Reduction from Baseline (mmHg) | Duration |
| Crossover Study | Tafluprost vs. Latanoprost | 24.9[13] | Tafluprost: 7.1, Latanoprost: 7.2[13] | 3 months per treatment |
| Randomized, Double-Masked | Tafluprost 0.0015% vs. Latanoprost 0.005% | Not specified | No statistically significant difference in IOP reduction[14] | 24 months |
| Switch Study | Latanoprost (baseline) to Tafluprost | 16.6[15] | Additional ~1 mmHg reduction with Tafluprost[15] | 12 weeks |
Experimental Protocols
Radioligand Binding Assay for FP Receptor Affinity
Objective: To determine the binding affinity (Ki) of tafluprost acid and comparator compounds to the human prostanoid FP receptor.
Methodology:
-
Receptor Source: Membranes from cells recombinantly expressing the human FP receptor are used.
-
Radioligand: A radiolabeled prostaglandin, such as [3H]-PGF2α, is used as the ligand that binds to the FP receptor.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., tafluprost acid, latanoprost acid).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
In Vivo IOP Measurement in Monkeys
Objective: To evaluate the IOP-lowering efficacy of topically administered tafluprost in ocular normotensive and laser-induced hypertensive monkeys.
Methodology:
-
Animal Model: Adult cynomolgus monkeys with either normal IOP or laser-induced ocular hypertension are used.
-
Drug Administration: A single drop of the test solution (e.g., tafluprost 0.0025%, latanoprost 0.005%, or vehicle) is administered topically to one eye of each monkey. The contralateral eye often serves as a control.
-
IOP Measurement: IOP is measured at baseline (before drug administration) and at multiple time points after administration (e.g., 2, 4, 6, 8, 24 hours) using a calibrated pneumatonometer or applanation tonometer.
-
Data Analysis: The change in IOP from baseline is calculated for each treatment group at each time point. Statistical analysis, such as ANOVA, is used to compare the IOP-lowering effects of the different treatments.
Visualized Pathways
References
- 1. Tafluprost - Wikipedia [en.wikipedia.org]
- 2. Articles [globalrx.com]
- 3. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tafluprost | C25H34F2O5 | CID 9868491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tafluprost Monograph for Professionals - Drugs.com [drugs.com]
- 6. drugs.com [drugs.com]
- 7. What is the mechanism of Tafluprost? [synapse.patsnap.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Clinical appraisal of tafluprost in the reduction of elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Efficacy and safety of 0.0015% tafluprost versus 0.005% latanoprost in primary open angle glaucoma, ocular hypertension: a Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
A Head-to-Head Comparison of 15-OH Tafluprost and Travoprost: Efficacy, Receptor Affinity, and Safety Profiles
In the landscape of glaucoma management, prostaglandin (B15479496) F2α (FP) receptor agonists stand as a cornerstone of first-line therapy for reducing intraocular pressure (IOP). Among these, Tafluprost (B1681877) and Travoprost (B1681362) are widely utilized. Both are ester prodrugs that are hydrolyzed in the cornea to their respective biologically active forms, 15-OH Tafluprost (Tafluprost acid) and Travoprost acid. This guide provides a detailed, data-driven comparison of these two therapeutic agents for researchers, scientists, and drug development professionals.
Efficacy in Intraocular Pressure Reduction
Multiple clinical studies have demonstrated the potent IOP-lowering effects of both Tafluprost and Travoprost. While both are effective, some studies suggest minor differences in their efficacy.
A randomized, double-masked, crossover study comparing Travoprost 0.004% and Tafluprost 0.0015% in patients with primary open-angle glaucoma or ocular hypertension found that Travoprost produced a statistically significant, albeit small, greater reduction in mean diurnal IOP.[1] The mean IOP reduction from baseline was 7.6 mmHg for Travoprost and 7.1 mmHg for Tafluprost.[1] Another prospective, open, randomized, parallel-group study reported a mean IOP reduction of 8.55 mmHg (31.0%) for Travoprost 0.004% and 6.8 mm Hg (24.8%) for Tafluprost 0.0015% after 12 weeks of treatment in patients with primary open-angle glaucoma.[2]
Conversely, a randomized crossover study in patients with normal-tension glaucoma found Tafluprost and Travoprost to be equally effective in lowering IOP.[3] Similarly, a prospective study evaluating patients switching from other prostaglandin analogs to non-preserved Tafluprost found no statistically significant difference in mean IOP when comparing the previous Travoprost treatment to the new Tafluprost treatment (15.9 ± 2.5 mmHg vs. 16.6 ± 2.0 mmHg, respectively).[4] The long-term effectiveness of both drugs, along with Latanoprost, was also found to be similar in the LOTUS study, a multicenter retrospective cohort study.[5]
Table 1: Comparison of Intraocular Pressure (IOP) Reduction
| Study Design | Drug Concentrations | Patient Population | Mean IOP Reduction (Travoprost) | Mean IOP Reduction (Tafluprost) | Key Findings |
| Randomized, double-masked, crossover | Travoprost 0.004%, Tafluprost 0.0015% | Primary open-angle glaucoma or ocular hypertension | 7.6 mmHg[1] | 7.1 mmHg[1] | Travoprost showed a statistically significant greater reduction in mean diurnal IOP.[1] |
| Prospective, open, randomized, parallel-group | Travoprost 0.004%, Tafluprost 0.0015% | Primary open-angle glaucoma | 8.55 mmHg (31.0%)[2] | 6.8 mmHg (24.8%)[2] | Travoprost demonstrated a greater mean IOP reduction at 12 weeks.[2] |
| Randomized crossover | Travoprost 0.004%, Tafluprost 0.0015% | Normal-tension glaucoma | Not significantly different from Tafluprost[3] | Not significantly different from Travoprost[3] | Both drugs were equally effective in this patient population.[3] |
| Prospective, observational | Travoprost (various), Tafluprost 0.0015% (unpreserved) | Glaucoma patients | 15.9 ± 2.5 mmHg (mean IOP on treatment)[4] | 16.6 ± 2.0 mmHg (mean IOP on treatment)[4] | No significant difference in mean IOP after switching to Tafluprost.[4] |
| Multicenter retrospective cohort (LOTUS Study) | Travoprost 0.004%, Tafluprost 0.0015% | Primary open-angle glaucoma or normal-tension glaucoma | Similar to Tafluprost[5] | Similar to Travoprost[5] | Similar long-term effectiveness in reducing IOP and visual field progression.[5] |
Receptor Binding Affinity and Potency
The therapeutic effects of both this compound and Travoprost acid are mediated through their agonistic activity at the prostaglandin F2α (FP) receptor. However, in vitro studies indicate a significant difference in their binding affinities and potencies. Tafluprost acid exhibits a remarkably high affinity for the FP receptor, with a reported inhibitory constant (Ki) of 0.4 nM.[6] In contrast, Travoprost acid has a reported Ki of 35 nM.[7]
In terms of functional potency, Travoprost acid has been shown to be a highly potent agonist at the FP receptor, with a half-maximal effective concentration (EC50) of 1.4 nM in functional phosphoinositide turnover assays using human ciliary muscle cells.[7] While a direct comparative EC50 value for this compound from the same study is not available, the significantly lower Ki of Tafluprost acid suggests a very high potency.
Table 2: Receptor Binding Affinity and Potency
| Active Metabolite | Receptor | Binding Affinity (Ki) | Functional Potency (EC50) |
| This compound (Tafluprost acid) | FP Receptor | 0.4 nM[6] | Not explicitly stated, but high potency is implied by high affinity. |
| Travoprost acid | FP Receptor | 35 nM[7] | 1.4 nM (in human ciliary muscle cells)[7] |
Signaling Pathway and Experimental Workflow
Both this compound and Travoprost acid, upon binding to the Gq-protein coupled FP receptor, initiate a signaling cascade that leads to increased uveoscleral outflow of aqueous humor, thereby reducing IOP. The primary signaling pathway involves the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in this pathway.
The experimental workflow to compare the potency of these compounds typically involves receptor binding assays and functional assays measuring downstream signaling events, such as intracellular calcium mobilization.
Safety and Tolerability
The safety profiles of Tafluprost and Travoprost are generally similar, with ocular hyperemia (eye redness) being the most commonly reported adverse event for both drugs.[1][2]
In a head-to-head crossover study, investigator-observed hyperemia was increased from baseline with both therapies, although the increase was significantly smaller with Travoprost compared to Tafluprost.[1] Another study found the incidence of red eye to be 22.5% in the Travoprost group and 17.5% in the Tafluprost group, a difference that was not statistically significant.[2] The long-term LOTUS study also reported no significant differences in the incidence of adverse events between Tafluprost, Travoprost, and Latanoprost.[5] Other reported side effects for both drugs include eye irritation, dry eyes, and changes in eyelash growth.[2][8]
Table 3: Common Adverse Events
| Adverse Event | Travoprost | Tafluprost | Notes |
| Ocular Hyperemia | Reported in multiple studies.[1][2] One study reported a significantly smaller increase compared to Tafluprost.[1] Another reported a 22.5% incidence.[2] | Reported in multiple studies.[1][2] One study reported a 17.5% incidence.[2] | The most frequent adverse event for both drugs. |
| Eye Irritation | Reported[8] | Reported[8] | Generally mild in nature. |
| Dry Eyes | Reported[2] | Reported[2] | |
| Eyelash Growth | A known class effect of prostaglandin analogs. | A known class effect of prostaglandin analogs. |
Experimental Protocols
Measurement of Intraocular Pressure in Clinical Trials
A representative protocol for measuring IOP in human clinical trials involves the following steps:
-
Patient Selection: Patients diagnosed with primary open-angle glaucoma or ocular hypertension meeting specific inclusion and exclusion criteria are enrolled.
-
Washout Period: Any previous IOP-lowering medications are discontinued (B1498344) for a defined period (e.g., 4 weeks) to establish a baseline IOP.
-
Baseline Measurement: Baseline IOP is measured at multiple time points throughout the day (e.g., 8 am, 12 pm, 4 pm) using a calibrated Goldmann applanation tonometer.
-
Randomization and Treatment: Patients are randomized to receive either Tafluprost or Travoprost, typically administered as one drop in the evening.
-
Follow-up Measurements: IOP is measured at regular intervals (e.g., 4, 8, and 12 weeks) at the same time points as the baseline measurements.
-
Crossover (if applicable): In a crossover design, after a washout period, patients are switched to the alternate treatment for the same duration.
-
Data Analysis: The change in IOP from baseline is calculated for each treatment group and statistically analyzed.
FP Receptor Binding Assay
A standard protocol for determining the binding affinity of a compound to the FP receptor is as follows:
-
Membrane Preparation: Cell membranes are prepared from a cell line or tissue known to express the FP receptor.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H] PGF2α) and varying concentrations of the unlabeled test compound (this compound or Travoprost acid).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
The functional potency of FP receptor agonists can be assessed by measuring intracellular calcium mobilization:
-
Cell Culture: A suitable cell line endogenously or recombinantly expressing the FP receptor is cultured in 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits a change in fluorescence upon binding to calcium.[9][10][11]
-
Compound Addition: Varying concentrations of the test agonist (this compound or Travoprost acid) are added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader or a fluorescence microscope.[9][11]
-
Data Analysis: The peak fluorescence response is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value is determined.[10]
References
- 1. Diurnal IOP-lowering efficacy and safety of travoprost 0.004% compared with tafluprost 0.0015% in patients with primary open-angle glaucoma or ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbcp.com [ijbcp.com]
- 3. Analysis of the Responsiveness of Latanoprost, Travoprost, Bimatoprost, and Tafluprost in the Treatment of OAG/OHT Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Prospective Study Evaluating IOP Changes after Switching from a Therapy with Prostaglandin Eye Drops Containing Preservatives to Nonpreserved Tafluprost in Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijsr.net [ijsr.net]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
An In Vivo Comparative Analysis of Tafluprost and its Active Metabolite
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Tafluprost (B1681877), a fluorinated prostaglandin (B15479496) F2α analog, and its biologically active form, tafluprost acid. As Tafluprost is a 15,15-difluoro prostaglandin analogue, it lacks a hydroxyl group at the C-15 position. Therefore, for a scientifically relevant comparison to a compound with a 15-hydroxyl group, this guide will compare the in vivo effects of Tafluprost with Latanoprost (B1674536), a widely used prostaglandin analogue that possesses a 15-OH group. This comparison will focus on their efficacy in reducing intraocular pressure (IOP), supported by experimental data from various in vivo models.
Introduction to Tafluprost and its Mechanism of Action
Tafluprost is an isopropyl ester prodrug that, after topical administration to the eye, is rapidly hydrolyzed by corneal esterases to its active metabolite, tafluprost acid.[1][2] This active form is a selective agonist for the prostanoid FP receptor.[1][3] The primary mechanism of action for tafluprost acid involves increasing the uveoscleral outflow of aqueous humor, which leads to a reduction in intraocular pressure.[2][3] The modification at the C-15 position, with two fluorine atoms replacing the hydroxyl group, makes Tafluprost resistant to metabolism by 15-hydroxyprostaglandin dehydrogenase, a key enzyme in the degradation of natural prostaglandins.[1]
Comparative In Vivo Efficacy in Intraocular Pressure Reduction
The IOP-lowering effects of Tafluprost have been compared to Latanoprost in various animal models and human clinical trials. The following tables summarize the key quantitative data from these studies.
Table 1: Comparative IOP Reduction in Animal Models
| Animal Model | Drug and Concentration | Maximum IOP Reduction (mmHg) | Percentage IOP Reduction | Study Reference |
| Ocular Hypotensive Cynomolgus Monkeys | 0.0015% Tafluprost | 3.2 ± 0.3 | 22% | [4] |
| 0.005% Latanoprost | 2.2 ± 0.3 | 15% | [4] | |
| Normotensive Monkeys | 0.0005% Tafluprost | Potency almost equal to 0.005% Latanoprost | - | [5] |
| Latanoprost Low-Responder Monkeys | 0.0015% Tafluprost | 2.9 ± 0.2 (Day 7) | - | [6] |
| 0.005% Latanoprost | 0.6 ± 0.1 (Day 7) | - | [6] | |
| Rabbits (Optic Nerve Head Blood Flow) | 0.0015% Tafluprost | - | 11.9% increase in SBR | [7] |
| 0.005% Latanoprost | - | 7.2% increase in SBR | [7] | |
| 0.004% Travoprost | - | 6.7% increase in SBR* | [7] | |
| Mice | 0.005% Tafluprost | 4.8 ± 0.7 | 20.2% ± 2.0% | [8] |
| 0.005% Latanoprost | - | 18.7% ± 2.5% | [8] |
*SBR (Squared Blur Rate) is an index of blood flow velocity.
Table 2: Comparative IOP Reduction in Human Clinical Studies
| Study Population | Drug and Concentration | Mean IOP Reduction (mmHg) | Study Duration | Study Reference |
| Primary Open-Angle Glaucoma (POAG) or Ocular Hypertension (OHT) | Preservative-free Tafluprost | Mean 24-hour IOP: 17.8 | 3 months (crossover) | [9] |
| Preservative-containing Latanoprost | Mean 24-hour IOP: 17.7 | 3 months (crossover) | [9] | |
| POAG, Exfoliation Glaucoma, or OHT | 0.0015% Tafluprost | -9.7 ± 3.3 | 42 days | [10] |
| 0.005% Latanoprost | -8.8 ± 4.3 | 42 days | [10] | |
| POAG or OHT (Meta-analysis) | 0.0015% Tafluprost | No significant difference compared to Latanoprost | - | [11] |
| 0.005% Latanoprost | No significant difference compared to Tafluprost | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from key in vivo studies.
IOP-Lowering Effect in Ocular Hypotensive Monkeys
-
Animal Model: Nine male Cynomolgus monkeys with baseline IOP of 13-14 mmHg.[4]
-
Study Design: A crossover design was used.[4]
-
Drug Administration: 0.0015% Tafluprost, 0.005% Latanoprost, or saline was topically applied to one eye once daily for 7 days.[4]
-
IOP Measurement: Intraocular pressure was measured at 0, 2, 4, 6, and 8 hours after topical application on day 1 and day 7 using a pneumatonometer in conscious animals.[4][6]
IOP-Lowering Effect in Mice
-
Animal Model: C57BL/6J mice.[8]
-
Drug Administration: A single 3 µL drop of Tafluprost (0.0003%, 0.0015%, 0.005%, and 0.015%) or Latanoprost (0.005%) solution was applied topically to one eye.[8][12]
-
IOP Measurement: IOP was measured using a microneedle method at various time points after drug administration.[12]
Optic Nerve Head Blood Flow in Rabbits
-
Animal Model: Male Dutch rabbits.[7]
-
Drug Administration: 50 µL of 0.0015% Tafluprost, 0.005% Latanoprost, or 0.004% Travoprost were topically administered into the left eye once daily for 28 days.[7]
-
Blood Flow Measurement: The squared blur rate (SBR), a quantitative index of blood flow, was determined using the laser speckle method before treatment and at 14 and 28 days after treatment.[7]
Human Clinical Trial: 24-Hour IOP Control
-
Study Population: Thirty-eight patients with newly diagnosed Primary Open-Angle Glaucoma (POAG) or Ocular Hypertension (OHT) with baseline IOP between 24-33 mmHg.[9]
-
Study Design: A prospective, observer-masked, crossover comparison.[9]
-
Drug Administration: Patients were randomized to receive either preservative-free Tafluprost or preservative-containing Latanoprost administered in the evening for 3 months, after which they were switched to the opposite therapy for another 3 months.[9]
-
IOP Measurement: 24-hour IOP curves were measured at baseline and at the end of each treatment period using Goldmann applanation tonometry (sitting) at 10:00, 14:00, 18:00, and 22:00, and Perkins tonometry (supine) at 02:00 and 06:00.[9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of tafluprost acid and a typical experimental workflow for evaluating IOP-lowering drugs in vivo.
Figure 1. Signaling pathway of Tafluprost for IOP reduction.
Figure 2. Experimental workflow for in vivo IOP studies.
References
- 1. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tafluprost Eye Drops: Package Insert / Prescribing Info / MOA [drugs.com]
- 3. What is the mechanism of Tafluprost? [synapse.patsnap.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Clinical appraisal of tafluprost in the reduction of elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. A phase II study on the duration and stability of the intraocular pressure-lowering effect and tolerability of Tafluprost compared with latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of 0.0015% tafluprost versus 0.005% latanoprost in primary open angle glaucoma, ocular hypertension: a Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The IOP-lowering effects and mechanism of action of tafluprost in prostanoid receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacodynamic Analysis of Prostaglandin F2α and Its Primary Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacodynamic properties of Prostaglandin F2α (PGF2α) and its principal metabolites, 15-keto-PGF2α and 13,14-dihydro-15-keto-PGF2α. The information presented herein is supported by experimental data to facilitate an objective evaluation of their biological activity.
Prostaglandin F2α is a potent bioactive lipid mediator involved in a wide array of physiological and pathological processes, including uterine contraction, luteolysis, and inflammation. Its effects are primarily mediated through the G-protein coupled Prostaglandin F receptor (FP receptor). Upon release, PGF2α is rapidly metabolized to less active compounds, a critical factor in the localized and transient nature of its signaling. Understanding the pharmacodynamic profiles of these metabolites is crucial for comprehending the overall physiological effects of PGF2α and for the development of targeted therapeutics.
Quantitative Pharmacodynamic Data
The biological activity of PGF2α is significantly attenuated upon its metabolic conversion. The primary metabolites, 15-keto-PGF2α and 13,14-dihydro-15-keto-PGF2α, exhibit a substantially lower affinity for the FP receptor. Experimental evidence from competitive radioligand binding studies indicates that these metabolites have approximately 100-fold less affinity for the PGF2α receptor compared to the parent compound[1]. This marked reduction in binding affinity translates to a significant decrease in biological potency. Further in vivo studies have demonstrated that at concentrations where PGF2α induces a physiological response, such as luteolysis, the metabolite 13,14-dihydro-15-keto-PGF2α shows no biological activity[2].
| Compound | Receptor Affinity (Relative to PGF2α) | Biological Potency (EC50/IC50) | Efficacy |
| Prostaglandin F2α (PGF2α) | High | Potent (nM range for FP receptor activation) | Full Agonist |
| 15-keto-PGF2α | ~100-fold lower than PGF2α[1] | Significantly higher concentrations required for activity | Markedly reduced |
| 13,14-dihydro-15-keto-PGF2α | ~100-fold lower than PGF2α[1] | Lacks biological activity at physiological concentrations of PGF2α[2] | Considered biologically inactive in relevant physiological contexts |
Signaling Pathways and Metabolic Conversion
PGF2α binding to its Gq-coupled FP receptor initiates a well-defined signaling cascade. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This rise in intracellular calcium is a key event in mediating many of the physiological effects of PGF2α.
The metabolic inactivation of PGF2α is a rapid, two-step enzymatic process. The initial and rate-limiting step is the oxidation of the hydroxyl group at carbon 15 by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGF2α. This intermediate is then further reduced by 15-oxoprostaglandin Δ13-reductase to yield the more stable and largely inactive metabolite, 13,14-dihydro-15-keto-PGF2α[3].
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the pharmacodynamic properties of PGF2α and its metabolites. Below are representative protocols for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of PGF2α, 15-keto-PGF2α, and 13,14-dihydro-15-keto-PGF2α for the FP receptor.
Materials:
-
Receptor Source: Cell membranes prepared from tissues or cell lines expressing the FP receptor (e.g., bovine corpus luteum, HEK293 cells stably expressing the human FP receptor).
-
Radioligand: [³H]-PGF2α.
-
Competitors: Unlabeled PGF2α, 15-keto-PGF2α, and 13,14-dihydro-15-keto-PGF2α.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in a lysis buffer and isolate the membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation, [³H]-PGF2α, and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]-PGF2α, and a high concentration of unlabeled PGF2α (e.g., 10 µM).
-
Competition: Membrane preparation, [³H]-PGF2α, and serial dilutions of the competitor compounds.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The membranes with the bound radioligand are trapped on the filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
References
A Comparative Analysis of Receptor Binding: Tafluprost vs. Tafluprost Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profiles of the prostaglandin (B15479496) F2α (FP) receptor agonist, Tafluprost, and its active metabolite, Tafluprost acid. The information presented herein is supported by experimental data to aid in research and drug development endeavors.
Introduction
Tafluprost is a fluorinated analog of prostaglandin F2α, utilized in the management of glaucoma and ocular hypertension. It functions as a prodrug, an isopropyl ester, which upon topical administration to the eye, undergoes rapid hydrolysis by corneal esterases to its biologically active form, Tafluprost acid (AFP-172).[1][2] This conversion is a critical step for its therapeutic action, which is mediated through high-affinity binding to the prostaglandin F (FP) receptor. The primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[1][3]
Receptor Binding Affinity
The therapeutic efficacy of Tafluprost is directly attributable to the high binding affinity of its active metabolite, Tafluprost acid, for the FP receptor. In contrast, the prodrug form, Tafluprost, exhibits a significantly lower affinity for this receptor.
| Compound | Receptor | Binding Affinity (Ki) |
| Tafluprost Acid | Prostaglandin F (FP) Receptor | 0.4 nM[1][4] |
| Tafluprost (Prodrug) | Prostaglandin F (FP) Receptor | Negligible |
Note: The binding affinity of the prodrug Tafluprost to the FP receptor is considered negligible as it requires conversion to the active acid form to exert its pharmacological effect.[2]
Experimental Protocols
The determination of binding affinity (Ki) for Tafluprost acid to the FP receptor is typically achieved through competitive radioligand binding assays. This standard method allows for the quantification of the interaction between a ligand and its receptor.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (e.g., Tafluprost acid) to compete with a radiolabeled ligand for binding to a specific receptor (e.g., the FP receptor).
1. Materials:
- Receptor Source: Cell membranes expressing the human FP receptor.
- Radioligand: A radiolabeled prostaglandin F2α analog (e.g., [³H]-PGF2α).
- Unlabeled Ligand (Competitor): Tafluprost acid.
- Assay Buffer: Buffer solution to maintain optimal pH and ionic strength for receptor binding.
- Filtration Apparatus: To separate bound from unbound radioligand.
- Scintillation Counter: To measure radioactivity.
2. Procedure:
- Incubation: A constant concentration of the radioligand and the receptor preparation are incubated with varying concentrations of the unlabeled competitor (Tafluprost acid).
- Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.
- Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
- Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
- The amount of radioligand bound to the receptor decreases as the concentration of the unlabeled competitor increases.
- The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
- The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
FP Receptor Signaling Pathway
The prostaglandin F (FP) receptor is a G-protein coupled receptor (GPCR), specifically coupled to the Gq alpha subunit.[5] Upon agonist binding, such as with Tafluprost acid, the receptor undergoes a conformational change, initiating a downstream signaling cascade.
Mechanism of Activation:
-
Agonist Binding: Tafluprost acid binds to the FP receptor.
-
Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates the enzyme phospholipase C.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3: Binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
DAG: Activates protein kinase C (PKC).
-
This signaling pathway ultimately leads to the physiological responses responsible for increased uveoscleral outflow and the reduction of intraocular pressure.
The following diagram illustrates the FP receptor signaling pathway.
References
- 1. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tafluprost | C25H34F2O5 | CID 9868491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacological characteristics of AFP-168 (tafluprost), a new prostanoid FP receptor agonist, as an ocular hypotensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Side-by-Side Analysis of Tafluprost's Active Metabolite and Bimatoprost for Ocular Research
A detailed comparison for researchers, scientists, and drug development professionals in ophthalmology. This guide provides an objective side-by-side analysis of the active metabolite of Tafluprost, Tafluprost acid (formerly referred to as 15-OH Tafluprost in initial research queries), and Bimatoprost, two prominent prostaglandin (B15479496) F2α (FP) receptor agonists utilized in the management of elevated intraocular pressure (IOP). This comparison delves into their mechanisms of action, receptor binding affinities, clinical efficacy, and safety profiles, supported by experimental data and detailed protocols.
Chemical Structures and Core Properties
Both Tafluprost and Bimatoprost are synthetic prostaglandin analogs that are administered as prodrugs. Tafluprost is an isopropyl ester that is rapidly hydrolyzed in the eye to its biologically active form, Tafluprost acid.[1][2][3][4] Bimatoprost is an ethyl amide derivative of a prostaglandin F2α analog.[5]
| Feature | Tafluprost | Bimatoprost |
| IUPAC Name | Isopropyl (5Z)-7-{(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hept-5-enoate | (Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-pentenyl]cyclopentyl]-N-ethylhept-5-enamide |
| Molecular Formula | C25H34F2O5 | C25H37NO4 |
| Molecular Weight | 452.5 g/mol | 415.57 g/mol |
| Active Form | Tafluprost acid | Bimatoprost acid (and Bimatoprost itself) |
Mechanism of Action and Signaling Pathway
Both Tafluprost acid and Bimatoprost lower intraocular pressure by increasing the outflow of aqueous humor, the fluid inside the eye.[1][5][6] They achieve this primarily by acting as agonists at the prostaglandin F (FP) receptor, which is highly expressed in the ciliary muscle and trabecular meshwork of the eye.[5][6]
Activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway. This enhances the outflow of aqueous humor through this route, thereby reducing IOP.[5] The signaling pathway is depicted below.
Receptor Binding Affinity
The affinity of a drug for its target receptor is a key determinant of its potency. Receptor binding affinity is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.
| Compound | FP Receptor Ki (nM) |
| Tafluprost acid | 0.4[3] |
| Bimatoprost acid | 59 - 83 |
| Bimatoprost (prodrug) | 6310 - 9250 |
Tafluprost acid demonstrates a significantly higher binding affinity for the FP receptor compared to both Bimatoprost acid and the Bimatoprost prodrug.[3] This suggests that at a molecular level, Tafluprost acid is a more potent agonist of the FP receptor.
Clinical Efficacy: Intraocular Pressure Reduction
Clinical trials have directly compared the IOP-lowering effects of Tafluprost and Bimatoprost. A prospective, randomized, investigator-masked, 3-month crossover, multicentre trial provides key insights into their relative efficacy.
| Parameter | Tafluprost 0.0015% (Preservative-Free) | Bimatoprost 0.01% (with 0.02% BAK) |
| Mean IOP Reduction from Baseline | 5.4 mmHg (27%) | 6.8 mmHg (33%) |
| Statistical Significance | - | Bimatoprost showed a statistically significant greater IOP reduction (p < 0.0001) |
Data from a 3-month crossover trial.
These results indicate that while both drugs effectively lower IOP, Bimatoprost 0.01% demonstrated a statistically greater reduction in this head-to-head comparison.
Safety and Tolerability Profile
The side effect profiles of prostaglandin analogs are a critical consideration in clinical practice and drug development. Conjunctival hyperemia (eye redness) is a common adverse event associated with this class of drugs.
| Side Effect | Tafluprost | Bimatoprost |
| Conjunctival Hyperemia | Lower incidence reported in some comparative analyses. | Generally associated with a higher incidence and severity of hyperemia. |
| Eyelash Growth | Yes | Yes |
| Iris Pigmentation | Yes | Yes |
| Preservative-Free Formulation | Available | Not as commonly available |
In the aforementioned crossover trial, no significant differences in safety measures, including conjunctival hyperemia, were detected between the preservative-free Tafluprost and the preserved Bimatoprost formulation. However, other studies and clinical experience often suggest a higher incidence of hyperemia with Bimatoprost. The availability of a preservative-free formulation for Tafluprost is a notable advantage for patients with ocular surface disease or sensitivity to preservatives like benzalkonium chloride (BAK).
Experimental Protocols
Radioligand Binding Assay for FP Receptor Affinity
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the FP receptor.
Methodology:
-
Receptor Preparation: Cell membranes expressing the human FP receptor are isolated and prepared.
-
Competitive Binding: A fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]PGF2α) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (Tafluprost acid or Bimatoprost).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Clinical Trial Protocol for IOP Reduction
This protocol describes a typical design for a clinical trial comparing the efficacy of two IOP-lowering medications.
Methodology:
-
Patient Selection: Patients with a diagnosis of open-angle glaucoma or ocular hypertension meeting specific inclusion and exclusion criteria are recruited.
-
Washout Period: A washout period is implemented where patients discontinue their current IOP-lowering medications to establish a true baseline IOP.
-
Baseline Measurement: Baseline IOP is measured at multiple time points during the day.
-
Randomization: Patients are randomly assigned to receive one of the study medications (e.g., Tafluprost or Bimatoprost) in a masked fashion (where either the patient, the investigator, or both are unaware of the treatment assignment).
-
Treatment Period: Patients self-administer the assigned eye drops according to the study protocol (e.g., once daily in the evening).
-
Follow-up Visits: Patients attend follow-up visits at specified intervals (e.g., 1, 3, and 6 months). At each visit, IOP is measured at various time points, and safety assessments are conducted.
-
Safety Assessment: Adverse events, such as conjunctival hyperemia, are graded using a standardized scale.
-
Statistical Analysis: The primary outcome is typically the mean change in IOP from baseline. Statistical tests are used to compare the efficacy and safety between the treatment groups. A crossover design, where each patient receives both treatments in a sequential, randomized order, can also be employed to minimize inter-patient variability.
Conclusion
Both Tafluprost acid and Bimatoprost are effective FP receptor agonists that significantly lower intraocular pressure. Tafluprost acid exhibits a markedly higher in vitro binding affinity for the FP receptor. However, in a head-to-head clinical trial, Bimatoprost 0.01% demonstrated a statistically greater IOP-lowering effect than preservative-free Tafluprost 0.0015%. The choice between these agents in a clinical or research setting may be influenced by the desired level of IOP reduction, the patient's susceptibility to side effects like hyperemia, and the potential benefit of a preservative-free formulation. Further research into the in vivo activity and downstream signaling pathways of these compounds will continue to elucidate their distinct pharmacological profiles.
References
- 1. What is the mechanism of Tafluprost? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disposition and metabolism of a novel prostanoid antiglaucoma medication, tafluprost, following ocular administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tafluprost | C25H34F2O5 | CID 9868491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemignition.com [chemignition.com]
Validating the Biological Relevance of 15-OH Tafluprost: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 15-OH Tafluprost (B1681877), the active metabolite of the prostaglandin (B15479496) F2α analog Tafluprost, with other leading prostaglandin analogs used in the management of ocular hypertension and glaucoma. The information presented is supported by experimental data to validate its biological relevance and performance.
Introduction to 15-OH Tafluprost
Tafluprost is a fluorinated analog of prostaglandin F2α (PGF2α) and functions as an ester prodrug.[1][2] Following topical administration to the eye, it is rapidly hydrolyzed by corneal esterases to its biologically active carboxylic acid form, this compound (also known as tafluprost acid).[1][2][3][4][5] This active metabolite is a potent and highly selective agonist for the prostaglandin F (FP) receptor.[6][7] The primary mechanism of action for reducing intraocular pressure (IOP) is believed to be the enhancement of uveoscleral outflow of the aqueous humor.[3][7][8][9]
Comparative Biological Activity
The biological relevance of this compound is best understood by comparing its receptor binding affinity and functional activity with other prostaglandin analogs like latanoprost (B1674536), travoprost, and bimatoprost.
| Compound | Active Metabolite | Receptor Target | Binding Affinity (Ki) | Functional Activity (EC50) |
| Tafluprost | This compound (Tafluprost Acid) | FP Receptor | ~0.4 nM [6] | ~0.53 nM [6] |
| Latanoprost | Latanoprost Acid | FP Receptor | ~4.8 nM (12x lower than Tafluprost Acid) | - |
| Travoprost | Travoprost Acid | FP Receptor | - | - |
| Bimatoprost | Bimatoprost Acid | FP Receptor | - | - |
Data presented is compiled from various sources and may vary based on experimental conditions. The table will be expanded as more comparative data is acquired.
As indicated, this compound exhibits a significantly higher binding affinity for the human prostanoid FP receptor compared to the active metabolite of latanoprost. This high affinity translates to potent functional activity at the receptor.
Signaling Pathway and Experimental Workflow
The activation of the FP receptor by this compound initiates a well-defined signaling cascade. The experimental workflow to determine receptor binding affinity and functional activity typically involves competitive radioligand binding assays and cellular functional assays.
Caption: Signaling pathway of this compound via the FP receptor.
Caption: Workflow for determining receptor affinity and functional potency.
Experimental Protocols
Receptor Binding Assay (Competitive Radioligand Binding)
-
Cell Culture and Membrane Preparation: A stable cell line overexpressing the human FP receptor is cultured under standard conditions. Cells are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).
-
Binding Reaction: The binding assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a constant concentration of a radiolabeled prostaglandin (e.g., [³H]PGF2α), and varying concentrations of the unlabeled competitor compound (this compound or other prostaglandin analogs).
-
Incubation and Termination: The reaction mixture is incubated at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium. The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled PGF2α. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Functional Assay (Calcium Mobilization)
-
Cell Culture and Loading: Cells expressing the FP receptor are seeded in a black, clear-bottom 96-well plate. After reaching the desired confluency, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.
-
Compound Addition: Varying concentrations of this compound or other prostaglandin analogs are added to the wells.
-
Signal Detection: The change in intracellular calcium concentration is monitored in real-time using a fluorescence plate reader. The fluorescence intensity is measured before and after the addition of the compound.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The dose-response curve is plotted, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by non-linear regression analysis.
Conclusion
The available data strongly support the biological relevance of this compound as a highly potent and selective FP receptor agonist. Its superior binding affinity compared to other established prostaglandin analogs, such as latanoprost acid, provides a molecular basis for its efficacy in reducing intraocular pressure. The experimental protocols outlined provide a framework for further comparative studies to fully elucidate the pharmacological profile of this important therapeutic agent.
References
- 1. Tafluprost | C25H34F2O5 | CID 9868491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tafluprost - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Tafluprost? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. aoa.org [aoa.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. chemignition.com [chemignition.com]
Verifying the Purity of Synthetic 15-OH Tafluprost: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the journey from laboratory to clinic. This guide provides a comparative overview of methodologies for verifying the purity of synthetic 15-OH Tafluprost, a key intermediate in some synthetic routes to Tafluprost, a potent prostaglandin (B15479496) F2α analogue used in the treatment of glaucoma and ocular hypertension.
Tafluprost itself is characterized by the substitution of the 15-hydroxyl group with two fluorine atoms, a modification that enhances its biological stability.[1][2] However, synthetic pathways can involve a 15-OH prostaglandin derivative as a precursor before the introduction of the fluorine atoms.[3] The purity of this "this compound" intermediate is paramount as any impurities can be carried through to the final API, potentially affecting its safety and efficacy.
This guide will objectively compare the performance of various analytical techniques for purity assessment, supported by experimental data from studies on Tafluprost and related prostaglandin analogues.
Comparative Analysis of Purity Verification Methods
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration, stands as the primary and most robust method for assessing the purity of prostaglandin analogues like Tafluprost and its intermediates. Alternative methods may be used for specific applications or for complementary information.
Table 1: Comparison of Analytical Methods for Purity Verification
| Method | Principle | Advantages | Disadvantages | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution and sensitivity, quantitative, well-established for prostaglandins, stability-indicating methods can be developed. | Requires reference standards for impurity identification. | LOD: 0.016 µg/mL, LOQ: 0.048 µg/mL (for Tafluprost)[4][5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Enables identification of unknown impurities by providing molecular weight information, highly sensitive. | More complex instrumentation and data analysis. | Not explicitly reported for this compound, but generally very low. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Suitable for volatile impurities and residual solvents. | Requires derivatization for non-volatile prostaglandins, potential for thermal degradation. | Dependent on the analyte and derivatization method. |
| Spectrofluorimetry | Measurement of fluorescence from the molecule. | High sensitivity for fluorescent compounds. | Not all impurities may be fluorescent, less universally applicable than HPLC. | LOD: 7.87 ng/mL, LOQ: 23.86 ng/mL (for Tafluprost) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity analysis. Below are representative experimental protocols for the most common and recommended techniques.
Stability-Indicating RP-HPLC Method for Tafluprost and Related Substances
This method is adapted from validated procedures for Tafluprost and is suitable for the analysis of its 15-OH intermediate. A stability-indicating method is designed to separate the active ingredient from its potential degradation products, thus providing a clear picture of its stability under various stress conditions.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector or a photodiode array (PDA) detector.
-
Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation of impurities with varying polarities.
-
Mobile Phase A: A mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
-
Detection Wavelength: Prostaglandins typically have a chromophore that allows for UV detection at around 220 nm.
-
Sample Preparation: The synthetic this compound sample is accurately weighed and dissolved in a suitable solvent, usually the mobile phase, to a known concentration.
-
Procedure: A specific volume of the sample solution is injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to this compound and smaller peaks for any impurities. The area of each impurity peak is calculated and expressed as a percentage of the total peak area to determine the purity.
LC-MS for Impurity Identification
For the identification of unknown impurities detected by HPLC, LC-MS is the method of choice.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a time-of-flight (TOF) or quadrupole mass analyzer).
-
Chromatographic Conditions: Similar to the RP-HPLC method described above. The mobile phase components should be volatile to be compatible with the mass spectrometer (e.g., using formic acid or ammonium (B1175870) acetate (B1210297) instead of phosphoric acid).
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used for prostaglandin analogues, typically in the positive or negative ion mode.
-
Mass Range: Scanned over a range that includes the expected molecular weight of this compound and its potential impurities.
-
-
Procedure: The sample is analyzed by LC-MS. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion for each separated peak, which can be used to deduce the molecular weight of the impurities. Further fragmentation analysis (MS/MS) can provide structural information for definitive identification.
Potential Impurities in Synthetic this compound
The purity of synthetic this compound can be affected by various process-related and degradation impurities. Understanding these potential impurities is crucial for developing effective analytical methods.
Table 2: Potential Impurities and their Origin
| Impurity Type | Examples | Potential Origin |
| Process-Related Impurities | Unreacted starting materials, reagents, intermediates from side reactions, diastereomers of this compound. | Incomplete reactions, side reactions during synthesis, non-stereoselective synthesis steps.[6] |
| Degradation Products | Oxidation products, hydrolysis products (if ester groups are present), dehydration products. | Exposure to air, moisture, light, or extreme temperatures during synthesis or storage.[6] |
| Residual Solvents | Toluene, ethyl acetate, dichloromethane, etc. | Solvents used during the synthesis and purification process.[6] |
Visualizing the Purity Analysis Workflow and Biological Context
Diagrams are powerful tools for visualizing complex processes. The following sections provide Graphviz diagrams for the experimental workflow of purity analysis and the signaling pathway of Tafluprost's active form.
Experimental Workflow for Purity Verification
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a synthetic compound like this compound.
Caption: A logical workflow for the purity analysis of synthetic this compound.
Signaling Pathway of Tafluprost Acid
Tafluprost is a prodrug that is hydrolyzed in the eye to its active form, Tafluprost acid.[7] Tafluprost acid, a prostaglandin F2α analogue, exerts its therapeutic effect by acting as a selective agonist at the prostaglandin F (FP) receptor. The following diagram illustrates the key steps in its signaling pathway, which leads to a reduction in intraocular pressure.
References
- 1. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Green, Validated HPLC Method Coupled With Fluorescence Detection for the Analysis of Tafluprost in its Pure Form and Ophthalmic Formulation: Application to Aqueous Humor and Content Uniformity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. veeprho.com [veeprho.com]
- 7. Tafluprost - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures for 15-OH Tafluprost: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 15-OH Tafluprost (B1681877) and its parent compound, Tafluprost, is a critical component of laboratory safety and environmental responsibility. As a potent prostaglandin (B15479496) analogue, improper disposal of this substance can pose risks to both human health and the environment. This guide provides essential, step-by-step instructions for the proper handling and disposal of 15-OH Tafluprost waste in a research and development setting, aligning with general laboratory safety principles and regulatory requirements.
Hazard Profile and Safety Considerations
Table 1: Hazard Classification for Tafluprost
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |
| Eye Irritation (Category 2A) | Causes serious eye irritation. |
| Reproductive Toxicity (Category 1B) | May damage fertility or the unborn child. |
| Specific Target Organ Toxicity | Causes damage to organs through single or repeated exposure. |
| Aquatic Chronic (Category 4) | May cause long-lasting harmful effects to aquatic life.[1] |
Source: Tafluprost Safety Data Sheet.[1]
Given these hazards, all personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[1]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedures for the safe segregation, collection, and disposal of this compound waste in a laboratory setting. This process is governed by stringent regulations from bodies such as the Environmental Protection Agency (EPA) and must be conducted in compliance with your institution's Environmental Health and Safety (EHS) guidelines.
Waste Segregation and Collection
Proper segregation at the point of generation is the first and most critical step in managing this hazardous waste stream.
-
Solid Waste:
-
Place all solid this compound, contaminated consumables (e.g., pipette tips, vials, contaminated absorbent materials from spill cleanups), and used PPE into a clearly labeled, sealed container designated for hazardous pharmaceutical waste.[1]
-
The container should be robust, leak-proof, and compatible with the waste type.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and contaminated solvents, in a dedicated, sealed, and properly labeled hazardous waste container.[1]
-
Do not mix this waste with other solvent streams unless explicitly permitted by your institution's waste management plan.
-
Container Management
Proper labeling and storage of waste containers are essential for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
Associated hazard symbols (e.g., toxic, environmental hazard)
-
The date when waste was first added to the container (accumulation start date)
-
-
Storage: Store waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to manage potential spills.
Final Disposal
The ultimate disposal of hazardous pharmaceutical waste is a regulated process that must be handled by qualified professionals.
-
Institutional EHS Office: The primary route for disposal is through your institution's Environmental Health and Safety (EHS) office.[1] They will have established procedures for the collection and disposal of chemical waste.
-
Licensed Hazardous Waste Contractor: Your EHS office will typically arrange for a licensed hazardous waste disposal contractor to transport and dispose of the waste in accordance with federal and state regulations.[1] The most common method for destroying pharmaceutical waste is high-temperature incineration at a permitted facility.
Note on Chemical Degradation: While Tafluprost is known to degrade via hydrolysis and oxidation, there are no officially validated protocols for the chemical inactivation of this compound for disposal purposes. Therefore, attempting to neutralize the compound in the lab before disposal is not recommended. The most prudent and compliant approach is to dispose of it as hazardous chemical waste.
Experimental Protocols and Methodologies
Forced degradation studies are performed in pharmaceutical development to understand the chemical stability of a drug substance. While not a disposal method, the conditions used in these studies highlight the compound's vulnerabilities.
Forced Degradation Study Conditions for Tafluprost:
-
Acidic Hydrolysis: Exposure to an acidic solution (e.g., 0.1 N HCl) at elevated temperatures.
-
Basic Hydrolysis: Exposure to a basic solution (e.g., 0.1 N NaOH) at room or elevated temperatures. This is a primary degradation pathway, leading to the formation of tafluprost acid.[2]
-
Oxidation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.[2]
-
Thermal Degradation: Exposure to high temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Exposure to UV or fluorescent light.
These studies typically use High-Performance Liquid Chromatography (HPLC) to separate and quantify the parent compound and its degradation products.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final disposition.
References
Personal protective equipment for handling 15-OH Tafluprost
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 15-OH Tafluprost. As the active metabolite of Tafluprost, a potent prostaglandin (B15479496) F2α analog, this compound requires stringent handling procedures to minimize exposure and ensure a safe laboratory environment.[1][2] Adherence to these guidelines is paramount for personal safety and regulatory compliance.
Hazard Identification and Health Effects
Potential Health Effects:
-
Reproductive Toxicity: May impair fertility or harm an unborn child.[3]
-
Organ Toxicity: Can cause damage to organs with prolonged or repeated exposure.[3]
-
Acute Oral Toxicity: Harmful if ingested.[4]
-
Eye Irritation: Can cause serious and potentially permanent eye damage.[5]
-
Eyelash and Iris Pigmentation: Prostaglandin analogs can cause changes in eyelash length and iris color.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, ingestion, or skin and eye contact.[7][8] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | NIOSH-approved Respirator | Recommended for any operation with the potential for aerosol or dust generation, such as weighing, preparing solutions, or cleaning spills. A fit-tested N95 or higher respirator should be used.[8][9] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. Ensure gloves are resistant to the solvents being used.[7][10] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A full-face shield should be worn over the goggles to protect against splashes and aerosols.[8][9][11] |
| Body Protection | Disposable Gown or Coveralls | Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. For higher-risk activities, disposable coveralls (e.g., Tyvek®) are recommended.[7][10][11] |
| Foot Protection | Disposable Shoe Covers | Shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[7] |
Safe Handling and Operational Workflow
A systematic approach is crucial for safely handling potent compounds like this compound. The following workflow outlines the key phases of handling, from preparation to disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. Tafluprost for the Reduction of Interocular Pressure in Open Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
